Tris(2-pyridylmethyl)amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 663674. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-2-yl-N,N-bis(pyridin-2-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c1-4-10-19-16(7-1)13-22(14-17-8-2-5-11-20-17)15-18-9-3-6-12-21-18/h1-12H,13-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUWFGWZSVLROP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327519 | |
| Record name | Tris(2-pyridylmethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16858-01-8 | |
| Record name | Tris(2-pyridylmethyl)amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16858-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(2-pyridylmethyl)amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016858018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(2-pyridylmethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIS(2-PYRIDYLMETHYL)AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4CE3X87Z3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tris(2-pyridylmethyl)amine synthesis protocol
An In-depth Technical Guide to the Synthesis of Tris(2-pyridylmethyl)amine (TPA)
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, commonly known as TPA or TPMA, is a tripodal tetradentate ligand of significant interest in coordination chemistry and catalysis. Its ability to form stable complexes with a wide array of transition metals has led to its extensive use in biomimetic studies, particularly as a model for the active sites of metalloenzymes, and as a crucial component in catalytic systems like Atom Transfer Radical Polymerization (ATRP). This guide provides a comprehensive overview of the two primary synthetic routes to TPA: direct alkylation and reductive amination. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in the selection and execution of the most suitable synthesis for their specific needs.
Introduction
This compound is a C₃-symmetric ligand featuring a central tertiary amine nitrogen atom connected to three 2-pyridylmethyl arms. This architecture allows it to act as a tetradentate chelator, binding to a metal ion through the central nitrogen and the three pyridine (B92270) nitrogens. The resulting complexes often exhibit a trigonal bipyramidal or distorted octahedral geometry, which is instrumental in its catalytic and biomimetic functions. The choice of synthetic methodology for TPA can be dictated by factors such as desired purity, reaction scale, and the availability of starting materials. This document outlines the two most prevalent synthetic strategies.
Synthetic Methodologies
There are two primary, well-established methods for the synthesis of this compound:
-
Method A: Alkylation of 2-Picolylamine. This is the most traditional and widely cited method. It involves the direct alkylation of one equivalent of 2-(aminomethyl)pyridine (picolylamine) with two equivalents of 2-(chloromethyl)pyridine (B1213738) (picolyl chloride). The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide (B78521), to neutralize the hydrochloric acid generated.
-
Method B: Reductive Amination. This approach offers a milder alternative to direct alkylation and can proceed via two main pathways. One involves the reaction of di(2-picolyl)amine with 2-pyridinecarboxaldehyde (B72084), followed by reduction of the resulting iminium ion. A more direct one-pot approach involves the reaction of three equivalents of 2-pyridinecarboxaldehyde with a nitrogen source, such as ammonium (B1175870) acetate (B1210297), in the presence of a reducing agent. This method is noted for its high yields and mild reaction conditions.[1]
Comparative Data of Synthetic Protocols
The following table summarizes quantitative data from various reported synthetic protocols for TPA, allowing for an easy comparison of the different methodologies.
| Parameter | Method A: Alkylation (Protocol 1) | Method A: Alkylation (Protocol 2) | Method B: Reductive Amination (Adapted) |
| Starting Materials | 2-(aminomethyl)pyridine, 2-(chloromethyl)pyridine hydrochloride | 2-(aminomethyl)pyridine, 2-(chloromethyl)pyridine hydrochloride | 2-pyridinecarboxaldehyde, Ammonium Acetate |
| Base/Reducing Agent | Sodium Hydroxide | Sodium Hydroxide | Sodium Triacetoxyborohydride (B8407120) |
| Solvent | Water | Water | Dichloromethane (B109758) |
| Reaction Time | Not Specified | 48 hours | Not Specified |
| Reaction Temperature | Not Specified | Room Temperature | Not Specified |
| Reported Yield | 90%[1] | 24%[2] | High (Not specified for unsubstituted) |
| Melting Point (°C) | 73-77[3] | 85 (sharp)[2] | 85-89 |
| ¹H NMR (CDCl₃, δ ppm) | 3.89 (s, 6H, -CH₂-), 7.14, 7.58, 7.63, 8.15 (m, 12H, Py-H)[2] | 3.9 (s), 7.1-8.5 (m)[2] | Consistent with structure |
| ¹³C NMR (CDCl₃, δ ppm) | 60.1 (-CH₂-), 122.0 (Py-C), 123.0 (Py-C), 136.1 (Py-C), 149.0 (Py-C), 159.3 (Py-C)[2] | Not fully reported | Consistent with structure |
| IR (cm⁻¹) | Aromatic C-H (>3000), Aliphatic C-H (<3000), Aromatic C=C (1500-1700)[2] | Not Reported | Consistent with structure |
| Mass Spec (m/z) | Expected: 290.15 (M), 291.16 (M+H)⁺ | Not Reported | Consistent with structure |
Experimental Protocols
Method A: Alkylation of 2-Picolylamine
This protocol is adapted from established literature procedures.[1][2]
Materials:
-
2-(chloromethyl)pyridine hydrochloride
-
2-(aminomethyl)pyridine
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Dichloromethane (CH₂Cl₂) or Chloroform (B151607) (CHCl₃)
-
Hexane
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Under a nitrogen atmosphere, dissolve 2-(chloromethyl)pyridine hydrochloride (2.0 g, 12.2 mmol) in distilled water (20 mL) in a round-bottom flask.
-
Cool the flask in an ice bath and slowly add a solution of NaOH (2.44 g, 61.0 mmol) in a minimal amount of distilled water.
-
To the cooled solution, add 2-(aminomethyl)pyridine (0.60 g, 5.54 mmol) and stir until the solution is homogeneous. The solution will turn red.
-
Remove the ice bath and stir the reaction mixture at room temperature for 48 hours. During this time, the color will gradually change to brown, and a brown oil will precipitate.
-
Extract the product from the aqueous mixture with dichloromethane or chloroform (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and remove the solvent by rotary evaporation to yield a crude residue.
-
Purify the product by recrystallization. Dissolve the residue in a minimal amount of hot hexane. Upon cooling, light-yellow crystals of this compound should form.
-
Collect the crystals by vacuum filtration and air dry.
Method B: Reductive Amination
This protocol is adapted from the general procedure for the synthesis of substituted TPA ligands.[4] It describes the one-pot reaction of 2-pyridinecarboxaldehyde and ammonium acetate.
Materials:
-
2-pyridinecarboxaldehyde
-
Ammonium acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-pyridinecarboxaldehyde (3 equivalents) in dichloromethane, add ammonium acetate (1 equivalent).
-
Stir the mixture at room temperature for a designated period to allow for imine formation.
-
Add sodium triacetoxyborohydride (approximately 1.5-2.0 equivalents per aldehyde) portion-wise to the reaction mixture.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization as described in Method A.
Safety and Handling
-
2-(chloromethyl)pyridine hydrochloride: Irritant and hygroscopic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
2-(aminomethyl)pyridine: Corrosive. Avoid contact with skin and eyes.
-
Sodium hydroxide: Corrosive and toxic. Causes severe skin burns and eye damage.
-
This compound: Harmful if swallowed.[5]
-
Dichloromethane/Chloroform: Volatile and potentially carcinogenic. All manipulations should be performed in a well-ventilated fume hood.
-
Sodium triacetoxyborohydride: Reacts with water. Handle in a dry environment.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Visualized Workflows and Logic
Synthesis Pathway Comparison
Caption: Comparison of the two primary synthetic routes to TPA.
Workflow for Alkylation Synthesis (Method A)
Caption: Experimental workflow for the alkylation synthesis of TPA.
Workflow for Reductive Amination Synthesis (Method B)
Caption: Experimental workflow for the reductive amination synthesis of TPA.
References
Synthesis of Substituted Tris(2-pyridylmethyl)amine Ligands: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing substituted Tris(2-pyridylmethyl)amine (TPA) ligands. TPA and its derivatives are versatile chelating agents widely employed in coordination chemistry, catalysis, and the development of therapeutic agents. The ability to introduce a diverse array of functional groups onto the TPA scaffold allows for the fine-tuning of its steric and electronic properties, thereby influencing the behavior of the resulting metal complexes. This guide details the primary synthetic routes, provides specific experimental protocols, and presents quantitative data to aid in the selection and implementation of the most suitable synthetic strategy.
Core Synthetic Strategies
The synthesis of substituted TPA ligands primarily revolves around three main strategies:
-
Reductive Amination: This is a highly versatile and widely used method that involves the reaction of a substituted pyridine-2-carboxaldehyde with an appropriate amine, followed by reduction of the resulting imine. This approach allows for the controlled, stepwise introduction of different substituted pyridyl arms, enabling the synthesis of both symmetric and asymmetric TPA ligands.
-
Alkylation of Amines: This classical approach involves the nucleophilic substitution of a haloalkylpyridine, typically 2-(chloromethyl)pyridine, with a primary or secondary amine. While effective for the synthesis of the parent TPA, its application to substituted analogues can be more challenging due to the availability and stability of the substituted haloalkylpyridine precursors.
-
Post-Synthetic Functionalization: This strategy involves the chemical modification of a pre-formed TPA ligand. A notable example is the direct functionalization at the benzylic position, which opens up avenues for introducing a variety of substituents that might not be compatible with the conditions of the primary synthesis routes.[1][2] Another approach involves the nucleophilic aromatic substitution of a suitable leaving group on the pyridine (B92270) rings of a TPA derivative.
The choice of synthetic strategy depends on several factors, including the desired substitution pattern, the nature of the functional groups to be introduced, and the availability of starting materials.
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes.
Reductive Amination for the Synthesis of Symmetrically Substituted TPA Ligands
This protocol describes the synthesis of a symmetrically trisubstituted TPA ligand using a substituted pyridine-2-carboxaldehyde and a nitrogen source.
Example: Synthesis of Tris(4-nitro-2-pyridylmethyl)amine ((NO₂)₃-TPA)
-
Reaction Setup: To a solution of 4-nitro-pyridine-2-carboxaldehyde (3 equivalents) in dichloromethane (B109758) (DCM), add ammonium (B1175870) acetate (B1210297) (1 equivalent) as the nitrogen source.
-
Reduction: Add sodium triacetoxyborohydride (B8407120) (3 equivalents) portion-wise to the stirred solution at room temperature. The use of sodium triacetoxyborohydride is advantageous as it is a mild and selective reducing agent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on alumina (B75360) gel using a gradient elution (e.g., from DCM to DCM:MeOH 9:1) to yield the pure ligand as an orange solid.
Stepwise Reductive Amination for Asymmetrically Substituted TPA Ligands
This protocol outlines the synthesis of a monosubstituted TPA ligand.
Example: Synthesis of (4-Nitro-2-pyridylmethyl)bis(2-pyridylmethyl)amine (NO₂-TPA)
-
Reaction Setup: Dissolve 4-nitro-pyridine-2-carboxaldehyde (1 equivalent) and bis(2-pyridylmethyl)amine (1 equivalent) in dichloromethane (DCM).
-
Reduction: Add sodium triacetoxyborohydride (1 equivalent) to the solution and stir at room temperature.
-
Reaction Monitoring and Work-up: Follow the same procedure as described in section 2.1.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel with a gradient elution (e.g., from DCM to DCM:MeOH 9:1) to obtain the desired monosubstituted ligand.
Post-Synthetic Functionalization at the Benzylic Position
This protocol describes a novel method for introducing substituents at the methylene (B1212753) bridges of the TPA scaffold.[1][2]
-
Deprotonation: Under an inert atmosphere, dissolve the parent this compound (1 equivalent) in a suitable anhydrous solvent (e.g., THF) and cool to -78 °C.
-
Carbanion Formation: Add a strong base, such as n-butyllithium (n-BuLi), dropwise to the solution to generate a carbanion at the benzylic position.
-
Electrophilic Quench: After stirring for a specified time, add the desired electrophile (e.g., an alkyl iodide or an aldehyde) to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction with a suitable proton source, such as saturated aqueous ammonium chloride.
-
Extraction and Purification: Extract the product into an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography to isolate the functionalized TPA ligand. All reactions should be carried out under an inert atmosphere using standard Schlenk techniques.[1]
Quantitative Data
The following tables summarize the yields and characterization data for a selection of substituted TPA ligands synthesized via the methods described above.
| Ligand | Substituent(s) | Synthesis Method | Yield (%) | Reference |
| (NO₂)₃-TPA | 4-NO₂ (x3) | Reductive Amination | Good | |
| NO₂-TPA | 4-NO₂ (x1) | Reductive Amination | - | |
| Cl₃-TPA | 4-Cl (x3) | - | - | |
| Br₃-TPA | 4-Br (x3) | Reductive Amination | - | |
| Br-TPA | 4-Br (x1) | Reductive Amination | High | |
| (OCH₃)₂-TPA | 4-OCH₃ (x2) | Reductive Amination | - | |
| TPMAPYR | 4-pyrrolidine (x3) | Nucleophilic Aromatic Substitution | High | |
| TPMAPIP | 4-piperidine (x3) | Nucleophilic Aromatic Substitution | High | |
| TPMAMOR | 4-morpholine (x3) | Nucleophilic Aromatic Substitution | High |
| Ligand | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) | ESI-MS (m/z) | Reference |
| TPA | 3.9 (s, 6H), 7.1-8.5 (m, 12H) | - | - | |
| Cl-TPA | 3.86 (s, 6H), 8.38-8.51 (m, 11H) | - | [M+H]⁺ | |
| Cl₂-TPA | 3.89 (s, 6H), 8.42-8.55 (m, 10H) | - | [M+H]⁺ | |
| Cl₃-TPA | 3.88 (s, 6H), 8.41 (m, 9H) | - | [M+H]⁺ | |
| NO₂-TPA | 4.17 (s, 2H), 3.9 (s, 4H), 8.79 (d, 1H), 8.55 (d, 2H), ... | - | [M+H]⁺ | |
| Br-TPA | - | - | [M+H]⁺ 369.1 |
Visualizations
Synthetic Pathways
The following diagrams illustrate the key synthetic strategies for accessing substituted TPA ligands.
Caption: Key synthetic routes to substituted TPA ligands.
Experimental Workflow for Reductive Amination
The following diagram illustrates a typical experimental workflow for the synthesis of a substituted TPA ligand via reductive amination.
References
A Comprehensive Technical Guide to Tris(2-pyridylmethyl)amine (CAS 16858-01-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2-pyridylmethyl)amine, commonly abbreviated as TPA or TPMA, is a versatile tripodal tetradentate ligand with the chemical formula C₁₈H₁₈N₄.[1][2] Its unique three-dimensional structure, featuring a central tertiary amine linked to three 2-pyridylmethyl arms, allows it to form stable complexes with a wide array of metal ions.[2][3] This chelating property has made TPA a subject of significant interest and application in various fields of chemistry, including coordination chemistry, catalysis, and bioinorganic chemistry. This guide provides an in-depth overview of the core properties, synthesis, and applications of this compound.
Physicochemical and Spectroscopic Properties
This compound is typically a white to yellowish-pale brown solid that is soluble in polar organic solvents.[1] Its fundamental properties are summarized in the tables below.
General Properties
| Property | Value | Reference(s) |
| CAS Number | 16858-01-8 | [1][4][5][6] |
| Molecular Formula | C₁₈H₁₈N₄ | [1][2][4][5][7][8] |
| Molecular Weight | 290.37 g/mol | [1][4][5][7][8][9] |
| Appearance | White to yellowish-pale brown solid | [1][5][6][9] |
| Melting Point | 73-89 °C | [1][4][5][6][9] |
| Solubility | Soluble in polar organic solvents | [1][2] |
Spectroscopic Data
| Technique | Description | Reference(s) |
| ¹H NMR | Spectra are available for structural confirmation. | [10][11] |
| IR Spectroscopy | Infrared spectra show characteristic peaks for aromatic C-H (above 3000 cm⁻¹) and aliphatic C-H (below 3000 cm⁻¹) stretching, as well as aromatic C=C stretching in the 1500-1700 cm⁻¹ region. | [12] |
| Mass Spectrometry | Available for molecular weight confirmation. | [3][13] |
Synthesis of this compound
The most common and well-established method for the synthesis of TPA is through the alkylation of a primary amine with a suitable pyridylmethyl halide.[3][14]
Experimental Protocol: Alkylation of 2-(Aminomethyl)pyridine
A widely used procedure involves the reaction of 2-(aminomethyl)pyridine with 2-(chloromethyl)pyridine (B1213738) hydrochloride in the presence of a strong base.[5][12][15]
Materials:
-
2-(Chloromethyl)pyridine hydrochloride
-
2-(Aminomethyl)pyridine
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Petroleum ether
-
Distilled water
-
Ice bath
Procedure:
-
Under a nitrogen atmosphere, dissolve 2-(chloromethyl)pyridine hydrochloride (2.0 g, 12.2 mmol) in 20 mL of distilled water in a 100 mL flask.[5][15]
-
Slowly add a solution of NaOH (2.44 g, 61.0 mmol) dissolved in a minimal amount of distilled water.[5][15]
-
Add 2-(aminomethyl)pyridine (0.60 g, 5.54 mmol) and stir until the solution is homogeneous. The solution will turn red.[5][15]
-
Remove the ice bath and stir the reaction mixture at room temperature for 48 hours. The color will gradually change to brown, and a brown oil will precipitate.[5][15]
-
Add 50 mL of dichloromethane to the reaction mixture and transfer to a separatory funnel.[5][15]
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).[5][15]
-
Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a brown oil.[5][15]
-
Dry the oil under vacuum to yield a brown semi-solid.[5][15]
-
Wash the semi-solid with a small amount of ether to obtain a brown solid.[5][15]
-
Recrystallize from petroleum ether to obtain light yellow, needle-like crystals.[5][15]
Caption: Synthetic workflow for this compound (TPA).
Coordination Chemistry
The defining characteristic of TPA is its function as a tripodal, tetradentate nitrogen donor ligand.[3] The central tertiary amine and the three pyridine (B92270) nitrogen atoms act as donor sites, allowing TPA to chelate to a metal center.[2][3] This coordination typically results in the formation of five- or six-coordinate complexes, depending on the metal ion and the presence of other ligands.[3] While typically tetradentate, TPA can also exhibit tridentate coordination in some instances.[3][16]
The coordination of TPA to a metal ion can be represented as a fundamental donor-acceptor interaction.
Caption: Coordination of TPA to a metal ion.
The synthesis of TPA metal complexes generally involves reacting the ligand with a suitable metal salt in an appropriate solvent.
Experimental Protocol: General Synthesis of a TPA-Metal Complex
This protocol describes a general method for the synthesis of cobalt(II) and zinc(II) complexes of TPA derivatives.[14]
Materials:
-
This compound (or a derivative)
-
Metal salt (e.g., Zn(ClO₄)₂·6H₂O or Co(ClO₄)₂·6H₂O)
-
Diethyl ether
Procedure:
-
Dissolve the TPA ligand (0.15 mmol) and the metal salt (0.15 mmol) in acetonitrile (3 mL).[14]
-
Stir the solution for 1 hour at room temperature.[14]
-
Carefully add diethyl ether (10 mL) to the reaction flask to induce precipitation.[14]
-
After a few hours, filter the resulting precipitate and dry it under vacuum to afford the desired metal complex.[14]
Applications
The unique chelating properties of TPA have led to its use in a variety of applications.
-
Catalysis: TPA and its derivatives are widely used as ligands in atom transfer radical polymerization (ATRP), a controlled polymerization technique.[1][6][16] Copper complexes of TPA are particularly effective catalysts for this process.[16] Cobalt complexes of TPA have been investigated for their potential in the hydrogen evolution reaction (HER).[14]
-
Bioinorganic Chemistry: TPA is frequently employed to create model complexes that mimic the active sites of metalloenzymes.[16] This allows for the study of reaction mechanisms and the electronic structures of these biological catalysts. For example, TPA has been used to model the active sites of copper-containing enzymes involved in oxygen activation.[16]
-
Supramolecular Chemistry and Sensing: The ability of TPA to bind to metal ions has been exploited in the development of sensors.[3][17] Zinc(II) complexes of TPA have been extensively used in chiral sensing applications.[14][17] Modifications to the TPA structure can enhance its solubility and fluorescence properties, making it suitable for the detection of specific metal ions.[3]
Safety Information
This compound is harmful if swallowed.[4] It can also cause skin and serious eye irritation.[6] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).[18]
References
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- 2. CAS 16858-01-8: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 16858-01-8 | Benchchem [benchchem.com]
- 4. 三(2-吡啶基甲基)胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound CAS#: 16858-01-8 [chemicalbook.com]
- 6. This compound | 16858-01-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. This compound | C18H18N4 | CID 379259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. chemimpex.com [chemimpex.com]
- 10. This compound(16858-01-8) 1H NMR spectrum [chemicalbook.com]
- 11. 16858-01-8|this compound|BLD Pharm [bldpharm.com]
- 12. chemlab.truman.edu [chemlab.truman.edu]
- 13. thesis.unipd.it [thesis.unipd.it]
- 14. Novel ligands from direct benzylic functionalisation of this compound - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02022G [pubs.rsc.org]
- 15. This compound | 16858-01-8 [chemicalbook.com]
- 16. Tris(2-Pyridylmethylamine)V(O)2 Complexes as Counter Ions of Diprotonated Decavanadate Anion: Potential Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chemicalbook.com [chemicalbook.com]
Spectroscopic Profile of Tris(2-pyridylmethyl)amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of Tris(2-pyridylmethyl)amine (TPA), a versatile tripodal tetradentate ligand extensively used in coordination chemistry and catalysis. This document summarizes key spectroscopic data, details experimental protocols, and illustrates relevant chemical processes.
Introduction to this compound (TPA)
This compound, with the chemical formula C₁₈H₁₈N₄, is a white to yellowish-pale brown solid organic compound.[1] Its structure, featuring a central tertiary amine and three picolyl arms, allows it to act as an efficient chelating agent for a wide range of metal ions.[2] TPA is a cornerstone ligand in the development of metal complexes with applications in biomimetic modeling, catalytic processes such as atom transfer radical polymerization (ATRP), and as potential therapeutic agents.[3][4] A thorough understanding of its spectroscopic properties is paramount for the synthesis, purification, and characterization of TPA and its derivatives.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound based on nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of TPA.
Table 1: ¹H NMR Spectroscopic Data for this compound (TPA)
| Proton | Chemical Shift (δ, ppm) | Solvent | Multiplicity | Reference |
| Methylene (-CH₂-) | 3.89 | CDCl₃ | Singlet | [5] |
| Pyridyl | 7.14 | CDCl₃ | Multiplet | [5] |
| Pyridyl | 7.58 | CDCl₃ | Multiplet | [5] |
| Pyridyl | 7.63 | CDCl₃ | Multiplet | [5] |
| Pyridyl | 8.15 | CDCl₃ | Multiplet | [5] |
| Pyridyl (α to N) | 8.55 | CDCl₃ | Multiplet | [6] |
Table 2: ¹³C NMR Spectroscopic Data for this compound (TPA)
| Carbon | Chemical Shift (δ, ppm) | Solvent | Reference |
| Methylene (-CH₂-) | 60.13 | CDCl₃ | [5] |
| Pyridyl (C-4) | 122.01 | CDCl₃ | [5] |
| Pyridyl (C-?) | 122.97 | CDCl₃ | [5] |
| Pyridyl (C-?) | 136.06 | CDCl₃ | [5] |
| Pyridyl (C-CH₂-) | 159.25 | CDCl₃ | [5] |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the TPA molecule.
Table 3: Key IR Absorption Bands for this compound (TPA)
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| Aromatic C-H stretch | > 3000 | [5] |
| Aliphatic C-H stretch | < 3000 | [5] |
| Aromatic C=C stretch | 1500 - 1700 | [5] |
Experimental Protocols
Detailed methodologies for the spectroscopic characterization of TPA are crucial for reproducible results.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of TPA to confirm its structure and purity.
Instrumentation:
Sample Preparation:
-
Dissolve approximately 5-10 mg of TPA in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition Parameters (Example):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[5]
-
Solvent: CDCl₃.[5]
-
Number of Scans (NS): 16.[5]
-
Acquisition Time (AQ): Approximately 4 seconds.[5]
-
Relaxation Delay (D1): 1 second.[5]
-
Spectral Width (SWH): 0 to 12 ppm.
¹³C NMR Acquisition Parameters (Example):
-
Pulse Program: A standard proton-decoupled ¹³C experiment.
-
Solvent: CDCl₃.[5]
-
Number of Scans (NS): 1024 or more, depending on the sample concentration.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SWH): 0 to 200 ppm.
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase and baseline corrections are applied.
-
Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).[6]
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups of TPA.
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer (e.g., Nicolet 210 FTIR).[5]
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of TPA (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
The spectrum is typically collected over a range of 4000 to 400 cm⁻¹.
Logical Workflow: Synthesis and Characterization of TPA
While TPA is not known to be involved in biological signaling pathways, its synthesis and subsequent characterization follow a logical experimental workflow. This can be visualized as follows:
Caption: Workflow for the synthesis and spectroscopic characterization of TPA.
Other Spectroscopic Techniques
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight of TPA and its metal complexes.[2] The technique provides a mass-to-charge ratio (m/z) of the ions, which for the protonated TPA molecule [TPA+H]⁺ would be expected around 291.16.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is particularly useful for characterizing the metal complexes of TPA.[2] The electronic transitions, especially the metal-to-ligand charge-transfer (MLCT) bands, provide insights into the coordination geometry and electronic structure of the metal center.[2] The TPA ligand itself exhibits absorption bands in the UV region due to π-π* transitions within the pyridine (B92270) rings.
Conclusion
The spectroscopic characterization of this compound is essential for its application in research and development. NMR and IR spectroscopy are fundamental for structural elucidation and purity assessment, while mass spectrometry and UV-Vis spectroscopy are critical for confirming molecular weight and for the characterization of its metal complexes. The data and protocols presented in this guide serve as a comprehensive resource for scientists working with this important ligand.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 16858-01-8 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Tris(2-Pyridylmethylamine)V(O)2 Complexes as Counter Ions of Diprotonated Decavanadate Anion: Potential Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. thesis.unipd.it [thesis.unipd.it]
- 7. Tris-(2-pyridylmethyl)amine-ligated Cu(II) 1,3-diketonate complexes: Anaerobic retro-Claisen and dehalogenation reactivity of 2-chloro-1,3-diketonate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the 1H NMR Spectrum of Tris(2-pyridylmethyl)amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Tris(2-pyridylmethyl)amine (TPA). Due to its significance as a tripodal ligand in coordination chemistry and its applications in catalysis and bioinorganic chemistry, a thorough understanding of its spectral characteristics is paramount for researchers in these fields. This document presents a detailed summary of the chemical shifts, peak assignments, and coupling constants, alongside a standard experimental protocol for spectral acquisition.
Chemical Structure and Expected 1H NMR Spectrum
This compound is a C3-symmetric molecule, which simplifies its 1H NMR spectrum. The molecule consists of a central tertiary amine nitrogen atom bonded to three equivalent 2-pyridylmethyl groups. Each pyridyl group contains four distinct aromatic protons and a methylene (B1212753) bridge with two chemically equivalent protons.
The expected 1H NMR spectrum should therefore exhibit five distinct signals: one for the methylene protons and four for the aromatic protons of the pyridine (B92270) rings. The integration of these signals should correspond to a 6H:3H:3H:3H:3H ratio.
Experimental Protocol for 1H NMR Spectroscopy
A standard protocol for acquiring the 1H NMR spectrum of this compound is outlined below. This procedure is a general guideline and may be adapted based on the specific instrumentation and experimental requirements.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl3) with 0.03% v/v tetramethylsilane (B1202638) (TMS)
-
NMR tube (5 mm diameter)
-
NMR spectrometer (e.g., 300 MHz or higher)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing tetramethylsilane (TMS) as an internal standard.
-
Ensure the sample is fully dissolved by gentle vortexing or agitation.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl3 solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Set the acquisition parameters. Typical parameters for a 300 MHz spectrometer include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (can be increased for dilute samples)
-
Spectral width: sufficient to cover the expected chemical shift range (e.g., -1 to 10 ppm).
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) in Hertz (Hz).
-
1H NMR Spectral Data and Assignments
The 1H NMR spectrum of this compound in CDCl3 exhibits a characteristic set of signals corresponding to the methylene and pyridyl protons. The chemical shifts and assignments are summarized in the table below.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-methylene | 3.89 | Singlet | 6H |
| H-5' | 7.14 | Multiplet | 3H |
| H-3' | 7.58 | Multiplet | 3H |
| H-4' | 7.63 | Multiplet | 3H |
| H-6' | 8.15 | Multiplet | 3H |
Note: The assignments for the aromatic protons (H-3', H-4', H-5', and H-6') are based on typical pyridine substitution patterns and may require 2D NMR techniques for unambiguous confirmation. Coupling constant information for the multiplets was not available in the referenced literature.
Structural Visualization
The chemical structure of this compound is depicted below.
Caption: Chemical structure of this compound.
This guide serves as a foundational resource for the interpretation of the 1H NMR spectrum of this compound. For more detailed structural elucidation, particularly for the assignment of the aromatic protons, two-dimensional NMR techniques such as COSY and HSQC are recommended.
A Technical Guide to the Crystal Structure of Tris(2-pyridylmethyl)amine Metal Complexes
Audience: Researchers, scientists, and drug development professionals.
Abstract: Tris(2-pyridylmethyl)amine (TPA or TPMA) is a versatile, tripodal, tetradentate ligand renowned for its ability to form stable complexes with a wide array of transition metals.[1][2] Its C₃-symmetric coordination encapsulates metal ions, creating specific geometries that are crucial in fields ranging from bioinorganic chemistry to catalysis.[2][3] TPA's three pyridyl arms and one tertiary amine donor create a well-defined coordination environment, making it an excellent scaffold for modeling the active sites of metalloenzymes and for developing novel catalysts.[3][4] This guide provides an in-depth overview of the crystal structures of TPA metal complexes, presenting key crystallographic data, detailed experimental protocols for their synthesis and analysis, and visual representations of their coordination and experimental workflows.
Introduction to TPA Coordination Chemistry
This compound is a ligand that typically binds to a metal center in a tetradentate fashion, utilizing the nitrogen atoms of its three pyridine (B92270) rings and the central tertiary amine.[5][6] This coordination generally results in five- or six-coordinate complexes, with the remaining sites occupied by other ligands or solvent molecules.[1][2] The most common coordination geometries observed are trigonal bipyramidal and distorted octahedral.[4][5] In the trigonal bipyramidal geometry, the tertiary amine often occupies an apical position, with the three pyridyl nitrogens in the equatorial plane.[4] However, instances of tridentate coordination have been observed, particularly with d8 metal ions like Pd(II) or Pt(II) that favor a square planar geometry, leaving one pyridyl arm uncoordinated.[4]
The steric and electronic properties of the TPA ligand can be readily modified by substituting the pyridyl rings, allowing for fine-tuning of the metal center's environment for specific applications, such as catalysis or sensing.[1][4]
Caption: General coordination of a metal ion by the TPA ligand.
Crystallographic Data of TPA Metal Complexes
The structural parameters of TPA metal complexes are highly dependent on the identity of the metal ion, its oxidation state, and the nature of any ancillary ligands. Single-crystal X-ray diffraction is the definitive method for determining these parameters.[7][8] Below are tables summarizing key crystallographic data for representative TPA complexes with Vanadium, Copper, Cobalt, and Ruthenium.
Table 1: Crystallographic Data and Selected Bond Parameters for [VO₂(tpma)]₄[H₂V₁₀O₂₈] [5][6] This complex features a distorted octahedral environment around the Vanadium(V) center.[5]
| Parameter | Molecule A | Molecule B |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| O=V=O Angle (°) | 107.76(14) | 107.66(11) |
| V=O Bond Lengths (Å) | 1.624(2) – 1.631(2) | 1.624(2) – 1.631(2) |
| V-N(pyridyl) Lengths (Å) | 2.090(3) – 2.277(2) | 2.090(3) – 2.277(2) |
| V-N(amine) Length (Å) | 2.250(2) | 2.258(2) |
Table 2: Selected Bond Lengths for [(TPA)Cu(diketonate)]ClO₄ Complexes [9] These complexes exhibit a six-coordinate Cu(II) center.[9]
| Complex Cation | Coordination Geometry | Axial Cu-N(py) (Å) | Equatorial Cu-N(am) (Å) | Equatorial Cu-N(py) (Å) |
| [(TPA)Cu(PhC(O)CHC(O)Ph)]⁺ | Distorted Octahedral | ~2.3 | 2.10 | 2.01 |
Table 3: Crystallographic Data for [Co(TPA)Br]BF₄ [10] This five-coordinate high-spin Cobalt(II) complex was characterized by X-ray crystallography.[10]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.3361(4) |
| b (Å) | 15.9055(7) |
| c (Å) | 11.9423(6) |
| β (°) | 93.433(2) |
| V (ų) | 1770.23 |
Table 4: Structural Features of Ruthenium-TPA Complexes [11] X-ray crystallography revealed distinct structures for several Ru(II) and Ru(III) TPA complexes.[11]
| Complex | Key Structural Features |
| [RuCl(DMSO)(5-Me₃-TPA)]ClO₄ | S-bound DMSO ligand is trans to a pyridine; Cl⁻ is trans to the tertiary amino group. |
| [RuCl(TPA)]₂(ClO₄)₂ | A dinuclear bis-µ-chloro Ru(II) species with a center of symmetry between the two Cl⁻ ions. |
Experimental Protocols
The characterization of TPA metal complexes relies on a systematic workflow encompassing synthesis, purification, crystallization, and structural analysis.
Synthesis and Purification of a Representative Complex: [(TPA)Cu(diketonate)]ClO₄[9]
This protocol is adapted from the synthesis of TPA-ligated Cu(II) 1,3-diketonate complexes.[9]
-
Ligand and Salt Preparation: Dissolve this compound (TPA) in a suitable solvent such as acetonitrile (B52724) (CH₃CN). In a separate flask, dissolve an equimolar amount of a copper(II) salt, like Cu(ClO₄)₂·6H₂O, in the same solvent.
-
Complexation: Slowly add the copper salt solution to the TPA solution while stirring. The reaction mixture will typically change color, indicating complex formation.
-
Ligand Exchange: To this solution, add a solution of the desired 1,3-diketonate ligand (e.g., dibenzoylmethane) and a base like triethylamine (B128534) (NEt₃) to deprotonate the diketonate.
-
Reaction: Stir the resulting mixture at room temperature for several hours to ensure the completion of the ligand exchange.
-
Isolation: Remove the solvent under reduced pressure (e.g., rotary evaporation).
-
Purification: Dissolve the remaining solid in a minimal amount of a solvent like dichloromethane (B109758) (CH₂Cl₂). Pass the solution through a celite plug to filter out any insoluble impurities. Collect the filtrate and remove the solvent to yield the purified complex.
-
Characterization: Confirm the identity and purity of the product using techniques such as Elemental Analysis, ESI-Mass Spectrometry, UV-Vis Spectroscopy, and FT-IR.[9]
Single-Crystal X-ray Diffraction Workflow
The determination of a crystal structure is a multi-step process that provides precise atomic coordinates.[7][8]
-
Crystal Growth: High-quality single crystals are paramount for successful diffraction experiments.[12] A common method is vapor diffusion, where a solution of the complex in a solvent (e.g., CH₂Cl₂ or CH₃CN) is placed in a vial, which is then placed inside a larger sealed container with a precipitant solvent (e.g., diethyl ether, Et₂O).[9] Over time, the slow diffusion of the precipitant into the solution reduces the complex's solubility, promoting the growth of well-ordered crystals.
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled (typically to ~100-170 K) to minimize thermal vibrations and radiation damage.[10][12] It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern (intensities and positions of spots) is recorded by a detector as the crystal is rotated.[8]
-
Structure Solution: The collected data is processed to yield a set of structure factors. The initial atomic positions are determined from this data using computational methods like SHELXS.[7] This step solves the "phase problem" and provides a preliminary electron density map.
-
Structure Refinement: The initial model is refined against the experimental data using software such as SHELXL.[7] This iterative process optimizes the atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns, resulting in a final, detailed molecular structure.[8]
Caption: Experimental workflow for crystal structure determination.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 16858-01-8 | Benchchem [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. thesis.unipd.it [thesis.unipd.it]
- 5. Frontiers | Tris(2-Pyridylmethylamine)V(O)2 Complexes as Counter Ions of Diprotonated Decavanadate Anion: Potential Antineoplastic Activity [frontiersin.org]
- 6. Tris(2-Pyridylmethylamine)V(O)2 Complexes as Counter Ions of Diprotonated Decavanadate Anion: Potential Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemijournal.com [chemijournal.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. Tris-(2-pyridylmethyl)amine-ligated Cu(II) 1,3-diketonate complexes: Anaerobic retro-Claisen and dehalogenation reactivity of 2-chloro-1,3-diketonate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Characterization of Mononuclear and Dinuclear Ruthenium Complexes with this compound and Tris(5-methyl-2-pyridylmethyl)amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterizing metal binding sites in proteins with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic Properties of Tris(2-pyridylmethyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2-pyridylmethyl)amine (TPA or TPMA) is a versatile tripodal tetradentate ligand that has garnered significant interest in coordination chemistry.[1][2] Its unique C₃-symmetric structure, featuring a central tertiary amine linked to three pyridyl arms, allows it to form stable complexes with a wide array of transition metals, including copper, cobalt, zinc, nickel, ruthenium, and manganese.[3][4] The electronic properties of these metal complexes are of paramount importance as they dictate their reactivity and potential applications in diverse fields such as catalysis, chemical sensing, and as models for bioinorganic systems.[4][5] This guide provides a comprehensive overview of the electronic properties of TPA and its metal complexes, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.
Synthesis of this compound
The synthesis of TPA is primarily achieved through two well-established methods: alkylation and reductive amination.[3]
Alkylation Approach
The classical synthesis involves the alkylation of a primary amine with a suitable pyridylmethyl halide. A common route is the reaction of 2-(aminomethyl)pyridine with two equivalents of 2-(chloromethyl)pyridine (B1213738) in the presence of a base like sodium hydroxide (B78521).[3][6]
Reductive Amination Approach
A more recent and often higher-yielding method involves the reductive amination of 2-pyridinecarboxaldehyde (B72084) with ammonium (B1175870) acetate (B1210297) and a reducing agent such as sodium triacetoxyborohydride.[3]
Coordination Chemistry
TPA acts as a tripodal, tetradentate nitrogen donor ligand, encapsulating a metal ion in a C₃-symmetric fashion.[2] This coordination typically results in five- or six-coordinate complexes, with the remaining coordination sites occupied by other ligands or solvent molecules.[2] While predominantly tetradentate, TPA can exhibit tridentate coordination in some instances.[7]
Electronic Properties
The electronic properties of TPA complexes are highly tunable by modifying the metal center and by introducing substituents on the pyridyl rings.
Redox Properties
The redox behavior of TPA-metal complexes is crucial for their application in catalysis and electron transfer processes. Cyclic voltammetry is the primary technique used to investigate these properties.
Table 1: Redox Potentials of Selected TPA-Metal Complexes
| Complex | Redox Couple | E₁/₂ (V vs. Ag/AgCl) | Solvent | Reference |
| [Co(TPA)]²⁺ | Co(II)/Co(I) | -1.54 | Acetonitrile | [3] |
| [Co(TPA)]⁺ | Co(I)/Co(0) | -1.76 | Acetonitrile | [3] |
| [Cu(TPA)Br]⁺ | Cu(II)/Cu(I) | -0.240 | Acetonitrile | [8] |
| [Cu(TPMA¹)Br]⁺ | Cu(II)/Cu(I) | -0.310 | Acetonitrile | [8] |
| [Cu(TPMA²)Br]⁺ | Cu(II)/Cu(I) | -0.360 | Acetonitrile | [8] |
| [Cu(TPMA*³)Br]⁺ | Cu(II)/Cu(I) | -0.420 | Acetonitrile | [8] |
TPMA¹, TPMA², and TPMA³ represent TPA ligands with increasing numbers of electron-donating 4-methoxy-3,5-dimethyl substituents on the pyridine (B92270) rings. The data clearly shows that increasing the electron-donating ability of the ligand makes the reduction of the Cu(II) center more favorable (a more negative reduction potential).[8]
UV-Visible Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the TPA-metal complexes, which are sensitive to the coordination environment and the nature of the metal ion.
Table 2: UV-Visible Absorption Data for Selected TPA-Metal Complexes
| Complex | λ_max (nm) | ε (M⁻¹cm⁻¹) | Solvent | Reference |
| [Cu(TPA)(PhC(O)CHC(O)Ph)]ClO₄ | 356 | 16,270 | Acetonitrile | [9] |
| [Cu(TPA)(4'-OCH₃-PhC(O)CHC(O)4'-OCH₃-Ph)]ClO₄ | 367 | 22,030 | Acetonitrile | [9] |
| [Cu(TPA)(4'-Cl-PhC(O)CHC(O)4'-Cl-Ph)]ClO₄ | 363 | 19,650 | Acetonitrile | [9] |
| [Zn(1-isoBQPA)]²⁺ | 324 | - | DMF-H₂O (1:1) | [10] |
Fluorescence Spectroscopy
Certain TPA complexes, particularly those with zinc(II), exhibit interesting fluorescence properties, making them suitable for applications in fluorescent sensing.
Table 3: Fluorescence Data for Selected TPA-Zinc Complexes
| Complex | Excitation λ_max (nm) | Emission λ_max (nm) | Quantum Yield (Φ) | Solvent | Reference |
| 1-isoBQPA | 324 | 357, 464 | ~0.010 | DMF-H₂O (1:1) | [10] |
| [Zn(1-isoBQPA)]²⁺ | 324 | 357, 464 | 0.055 | DMF-H₂O (1:1) | [10] |
| 7-MeO-1-isoBQPA | - | - | - | - | [10] |
| [Zn(7-MeO-1-isoBQPA)]²⁺ | - | - | 0.213 | - | [10] |
The significant enhancement of the fluorescence quantum yield upon coordination of Zn²⁺ to 1-isoBQPA highlights its potential as a fluorescent sensor for this metal ion.[10]
NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for characterizing the structure of diamagnetic TPA complexes in solution. For the free TPA ligand in CDCl₃, the following characteristic peaks are observed: a singlet for the methylene (B1212753) protons around 3.89 ppm and multiplets for the pyridine protons between 7.1 and 8.5 ppm.[6] For paramagnetic complexes, NMR can provide information about the electronic structure, although the signals are often broadened and shifted over a wider range.[3]
Experimental Protocols
Synthesis of this compound (Alkylation Method)
This protocol is adapted from the literature.[6]
-
Dissolution: Dissolve 2-(aminomethyl)pyridine in a suitable solvent such as chloroform.
-
Addition of Base: Add an excess of aqueous sodium hydroxide solution and cool the mixture in an ice bath.
-
Addition of Alkylating Agent: Slowly add a solution of 2-picolyl chloride hydrochloride in water to the stirred mixture over a period of 20 minutes.
-
Reaction: Allow the reaction to stir at room temperature for several hours.
-
Extraction: Separate the organic layer and extract the aqueous layer with chloroform.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent like hot hexane (B92381) to yield light-yellow crystals.[6]
Cyclic Voltammetry of a TPA-Copper Complex
The following is a general protocol for performing cyclic voltammetry on a TPA-copper complex.[11]
-
Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium tetrafluoroborate (B81430) (Bu₄NBF₄), in a dry, deoxygenated solvent like acetonitrile.[11]
-
Analyte Solution: Prepare a solution of the TPA-copper complex (e.g., 1-10 mM) in the electrolyte solution.
-
Electrochemical Cell: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode), and a counter electrode (e.g., a platinum wire).[12]
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Measurement: Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back. The scan rate can be varied (e.g., 50-200 mV/s).
-
Data Analysis: Determine the cathodic and anodic peak potentials (Epc and Epa) from the voltammogram to calculate the formal reduction potential (E₁/₂ = (Epc + Epa)/2).
UV-Visible Spectroscopy
-
Solvent: Choose a UV-grade solvent in which the TPA-metal complex is soluble and that does not absorb in the region of interest. Acetonitrile is a common choice.[9]
-
Concentration: Prepare a dilute solution of the complex (typically in the micromolar range) to ensure that the absorbance is within the linear range of the spectrophotometer (generally below 1.5).
-
Blank: Record a baseline spectrum of the pure solvent in the same cuvette.
-
Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (usually 1 cm).
Fluorescence Spectroscopy
-
Solvent: Use a spectroscopy-grade solvent that does not have significant fluorescence emission in the expected range of the sample.
-
Concentration: Prepare a dilute solution of the fluorescent TPA-metal complex. The absorbance of the solution at the excitation wavelength should ideally be below 0.1 to avoid inner filter effects.
-
Excitation Wavelength: Determine the optimal excitation wavelength from the absorption spectrum (usually the λ_max).
-
Measurement: Record the emission spectrum by scanning the emission monochromator while keeping the excitation wavelength fixed.
-
Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield.
Applications
The unique electronic properties of TPA-metal complexes have led to their use in a variety of applications:
-
Catalysis: TPA-copper complexes are highly active catalysts for atom transfer radical polymerization (ATRP).[2] TPA-cobalt complexes have been investigated for the electrochemical reduction of CO₂.[4]
-
Sensing: The fluorescence of TPA-zinc complexes can be modulated by the presence of specific analytes, making them useful as chemical sensors.[10]
-
Bioinorganic Modeling: TPA complexes serve as structural and functional models for the active sites of metalloenzymes.
Conclusion
This compound is a remarkable ligand that forms a diverse range of coordination complexes with tunable electronic properties. The ability to systematically modify these properties through changes in the metal center and ligand substitution patterns makes TPA a valuable platform for the development of new catalysts, sensors, and functional materials. This guide has provided a detailed overview of the key electronic features of TPA complexes, along with practical experimental protocols to facilitate further research in this exciting area.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 16858-01-8 | Benchchem [benchchem.com]
- 3. thesis.unipd.it [thesis.unipd.it]
- 4. Novel ligands from direct benzylic functionalisation of this compound - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02022G [pubs.rsc.org]
- 5. Ligand effects on the overpotential for dioxygen reduction by this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. Tris(2-Pyridylmethylamine)V(O)2 Complexes as Counter Ions of Diprotonated Decavanadate Anion: Potential Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collection - Properties and ATRP Activity of Copper Complexes with Substituted this compound-Based Ligands - Inorganic Chemistry - Figshare [acs.figshare.com]
- 9. Tris-(2-pyridylmethyl)amine-ligated Cu(II) 1,3-diketonate complexes: Anaerobic retro-Claisen and dehalogenation reactivity of 2-chloro-1,3-diketonate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoquinoline-derivatized tris(2-pyridylmethyl)amines as fluorescent zinc sensors with strict Zn2+/Cd2+ selectivity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. how can I create a protocol for cyclicvoltammetry | Filo [askfilo.com]
Tris(2-pyridylmethyl)amine: A Comprehensive Technical Guide to a Versatile Tripodal Ligand Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2-pyridylmethyl)amine, commonly abbreviated as TPA or TPMA, is a tripodal, tetradentate nitrogen donor ligand with the chemical formula (C₅H₄NCH₂)₃N.[1] This C₃-symmetric molecule has garnered significant attention in coordination chemistry due to its ability to form stable complexes with a wide array of metal ions.[2] Its unique architecture, featuring a central tertiary amine linked to three pyridyl arms, allows it to encapsulate metal ions, typically resulting in five- or six-coordinate complexes.[2] While TPA most often acts as a tetradentate ligand, instances of tridentate coordination have also been observed.[2][3] The versatility of the TPA scaffold has led to its extensive use in diverse fields, including catalysis, bioinorganic chemistry, and the development of novel therapeutic agents.[3][4] This guide provides an in-depth overview of the synthesis, coordination chemistry, and applications of the TPA ligand scaffold.
Synthesis of the TPA Ligand
The synthesis of the this compound core structure is primarily achieved through two well-established methodologies: alkylation and reductive amination.[2]
Alkylation Approach
The classical and most direct synthesis involves the alkylation of a primary amine with a suitable pyridylmethyl halide.[2] A common and effective route utilizes the reaction of 2-(aminomethyl)pyridine with two equivalents of 2-(chloromethyl)pyridine (B1213738).[2][5] The presence of a base, such as sodium hydroxide (B78521), is crucial to neutralize the hydrogen chloride generated during the reaction.[2] Another alkylation strategy begins with 2-picolylamine and 2-picolyl chloride.[2]
Reductive Amination
In recent years, reductive amination has emerged as a valuable alternative, particularly when sensitive functional groups are present. This method involves the reaction of an aldehyde precursor with a nitrogen source, such as ammonium (B1175870) acetate, and a reducing agent like sodium triacetoxyborohydride.[6]
Experimental Protocol: Synthesis of this compound via Alkylation
This protocol is adapted from established literature procedures.[5]
Materials:
-
2-(aminomethyl)pyridine dihydrochloride (B599025)
-
2-(chloromethyl)pyridine hydrochloride
-
Sodium hydroxide (NaOH)
-
Chloroform (B151607) (CHCl₃)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 2-(aminomethyl)pyridine dihydrochloride in deionized water.
-
In a separate flask, prepare a solution of 2-(chloromethyl)pyridine hydrochloride in deionized water.
-
Cool both solutions in an ice bath.
-
Slowly add a concentrated aqueous solution of sodium hydroxide to the 2-(aminomethyl)pyridine dihydrochloride solution until the pH is strongly basic.
-
To this basic solution, add the 2-(chloromethyl)pyridine hydrochloride solution dropwise with vigorous stirring over a period of 20 minutes.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour.
-
Extract the aqueous mixture with chloroform (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the chloroform by rotary evaporation to yield a crude oil.
-
The crude product can be purified by vacuum distillation or by recrystallization from hot hexane to yield light-yellow crystals of this compound.[5]
Characterization:
-
¹H NMR: The proton NMR spectrum of TPA typically shows a singlet for the methylene (B1212753) protons around 3.9 ppm and a series of multiplets for the pyridyl protons between 7.1 and 8.5 ppm.[5][7]
-
Melting Point: The reported melting point for TPA is in the range of 73-77 °C.[1]
Coordination Chemistry and Structural Data
The tripodal nature of TPA allows it to form stable complexes with a wide range of transition metal ions, including iron, copper, zinc, cobalt, and ruthenium. The resulting complexes often exhibit a pseudo-octahedral or trigonal bipyramidal geometry.
| Complex | Metal Ion | Coordination Geometry | Avg. M-N(pyridyl) (Å) | M-N(amine) (Å) | Key Bond Angles (°) | Reference(s) |
| --INVALID-LINK-- | Fe(III) | Pseudo-octahedral | 2.142 - 2.191 | 2.199 | N(amine)-Fe-N(py): ~78-81, Cl-Fe-Cl: ~95 | [8] |
| --INVALID-LINK--₂ | Cu(II) | Distorted Trigonal Bipyramidal | 2.007 - 2.091 | 2.115 | N(amine)-Cu-N(py): ~79-81 | [9] |
| --INVALID-LINK-- | Zn(II) | Distorted Octahedral | 2.106 - 2.195 | 2.179 | N(amine)-Zn-N(py): ~77-79, O-Zn-N(amine): ~170 | [10] |
| --INVALID-LINK--·H₂O | Co(II) | Distorted Octahedral | 2.111 - 2.181 | 2.146 | N(amine)-Co-N(py): ~77-79, O-Co-N(amine): ~172 | [10] |
| [RuCl(DMSO)(TPA-5-Me₃)]ClO₄ | Ru(II) | Octahedral | 2.062 - 2.102 | 2.138 | N(amine)-Ru-N(py): ~78-79, Cl-Ru-S: ~88 | [11] |
Note: Bond lengths and angles can vary depending on the specific crystal structure and counter-ions.
Characterization Techniques
A variety of analytical methods are employed to characterize TPA and its metal complexes.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the synthesis of the TPA ligand. For diamagnetic metal complexes, NMR provides insights into the solution-state structure. Paramagnetic complexes, such as those with Ni(II), exhibit isotropically shifted resonances that can be assigned using 2D NMR techniques to probe the coordination environment.[12]
-
General Protocol: A sample of the TPA ligand or its diamagnetic complex is dissolved in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN). ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at an appropriate frequency (e.g., 300-500 MHz for ¹H).
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of TPA-metal complexes, providing precise information on bond lengths, bond angles, and coordination geometry.
-
General Protocol:
-
Crystallization: High-quality single crystals are grown, typically by slow evaporation of a solvent, vapor diffusion, or layering of a solvent and anti-solvent.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (often low temperature, e.g., 100 K).
-
Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and structural parameters.[13][14]
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic properties of TPA-metal complexes. The absorption bands can provide information about d-d transitions and charge-transfer bands, which are characteristic of the metal ion and its coordination environment.[10][15]
-
General Protocol: A solution of the complex of known concentration is prepared in a suitable solvent (e.g., acetonitrile, water). The UV-Vis spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm) using a spectrophotometer.
Cyclic Voltammetry (CV): CV is an electrochemical technique used to investigate the redox properties of TPA-metal complexes, providing information on the reduction and oxidation potentials of the metal center.
-
General Protocol:
-
Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Electrolyte: The complex is dissolved in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in DMF).
-
Measurement: The potential of the working electrode is scanned linearly with time, and the resulting current is measured. The experiment is typically performed under an inert atmosphere (e.g., argon).[16]
-
Applications of the TPA Ligand Scaffold
The versatility of the TPA ligand has led to its application in a wide range of chemical and biological systems.
Catalysis
TPA-metal complexes have been extensively studied as catalysts in a variety of organic transformations. The ability to tune the steric and electronic properties of the ligand by modifying the pyridyl rings allows for the optimization of catalytic activity and selectivity.
Electrocatalytic CO₂ Reduction: Cobalt-TPA complexes have shown significant activity in the electrochemical reduction of carbon dioxide to carbon monoxide, a key step in converting CO₂ into valuable chemical feedstocks. The main competing reaction is the hydrogen evolution reaction (HER).[16] The catalytic performance can be influenced by modifications to the TPA ligand.[16]
| Catalyst System | Product | Turnover Number (TON) | Selectivity | Conditions | Reference(s) |
| [Co(TPA)]²⁺ | CO | ~10 | ~90% | Electrocatalysis in DMF/water | [16] |
| Cobalt Phthalocyanine | CO | >100,000 | ~95% | Electrocatalysis in water (flow cell) | [17] |
| [Fe(Porphyrin)] | CO | ~60 | - | Electrocatalysis in DMF | [18] |
Note: Catalytic performance is highly dependent on reaction conditions.
Bioinorganic Chemistry
The TPA ligand has been widely employed to model the active sites of metalloenzymes, providing valuable insights into their structure and function. TPA complexes of iron, for instance, have been used to model non-heme iron oxygenases.[3] Copper-TPA complexes are excellent models for copper-containing enzymes involved in oxygen activation.[3]
Drug Development and Supramolecular Chemistry
The TPA scaffold is increasingly being explored in medicinal chemistry and drug development.
Anticancer Activity: TPA and its metal complexes have demonstrated potential as anticancer agents. Studies have shown that TPA exhibits activity against osteosarcoma cells.[4] A series of first-row transition metal complexes with TPA and saccharinate have been synthesized, with the manganese and iron complexes showing potent cytotoxic activity against various cancer cell lines, inducing apoptosis through the intrinsic pathway.[10]
Drug Delivery: The ability of TPA to form stable complexes and its potential for functionalization make it an attractive scaffold for the development of drug delivery systems. For example, cobalt(III)-TPA complexes have been investigated as carriers for the controlled release of therapeutic agents.[4]
Zinc Chelation: TPA has been characterized as a membrane-permeable zinc chelator, showing faster kinetics for zinc binding compared to the commonly used chelator TPEN. This property, along with its lower cytotoxicity, makes TPA a valuable tool for studying the role of mobile zinc in biological systems.[19][20]
Conclusion
This compound has established itself as a remarkably versatile and valuable tripodal ligand in coordination chemistry. Its straightforward synthesis, stable coordination with a multitude of metal ions, and the tunability of its electronic and steric properties have paved the way for a broad spectrum of applications. From fundamental studies in bioinorganic chemistry to the development of efficient catalysts and potential therapeutic agents, the TPA scaffold continues to be a fertile ground for innovation. Future research will likely focus on the development of more sophisticated TPA derivatives for highly selective catalysis, advanced drug delivery systems, and novel supramolecular architectures with tailored functions. The continued exploration of this ligand system promises to yield further exciting discoveries and applications in the fields of chemistry, biology, and materials science.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 16858-01-8 | Benchchem [benchchem.com]
- 3. Tris(2-Pyridylmethylamine)V(O)2 Complexes as Counter Ions of Diprotonated Decavanadate Anion: Potential Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. thesis.unipd.it [thesis.unipd.it]
- 7. This compound(16858-01-8) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cationic first-row transition metal saccharinate complexes with this compound: synthesis, structures and anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of Mononuclear and Dinuclear Ruthenium Complexes with this compound and Tris(5-methyl-2-pyridylmethyl)amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Characterizing metal binding sites in proteins with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. light.northwestern.edu [light.northwestern.edu]
- 19. This compound (TPA) as a membrane-permeable chelator for interception of biological mobile zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound (TPA) as a membrane-permeable chelator for interception of biological mobile zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Tris(2-pyridylmethyl)amine in Copper-Catalyzed Atom Transfer Radical Polymerization (ATRP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled radical polymerization technique that enables the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[1] The precision afforded by ATRP makes it a valuable tool in the development of advanced materials for a variety of applications, including drug delivery systems.[1]
The catalyst system is a cornerstone of ATRP, and copper complexes are among the most widely used and efficient catalysts.[2][3] Tris(2-pyridylmethyl)amine (TPMA) has emerged as a superior ligand for copper-catalyzed ATRP, forming highly active and versatile catalysts.[3][4] Copper complexes with TPMA are currently among the most active catalysts for ATRP, particularly in systems that utilize reducing agents to regenerate the activator species.[2][3] This high activity allows for polymerizations to be conducted with very low catalyst concentrations, even at parts-per-million (ppm) levels, which is advantageous for minimizing residual metal contamination in the final polymer product—a critical consideration for biomedical applications.[5]
These application notes provide an overview of the principles of Cu-TPMA catalyzed ATRP, detailed experimental protocols, and a summary of relevant data for researchers and professionals in the field of polymer chemistry and drug development.
Principles of Copper-TPMA Catalyzed ATRP
ATRP is based on a reversible halogen atom transfer between a dormant alkyl halide species (the initiator) and a transition metal complex in a lower oxidation state (the activator, e.g., [Cu(I)/TPMA]⁺). This process generates a radical that propagates by adding to a monomer, and a metal complex in a higher oxidation state (the deactivator, e.g., [X-Cu(II)/TPMA]⁺). The deactivator can then react with the propagating radical to reform the dormant species and the activator. This reversible activation/deactivation cycle maintains a low concentration of active radicals, thereby minimizing termination reactions and allowing for controlled polymer growth.
The key equilibrium in ATRP is:
Pₙ-X + [Cu(I)/TPMA]⁺ ⇌ Pₙ• + [X-Cu(II)/TPMA]⁺
where:
-
Pₙ-X is the dormant polymer chain with a terminal halogen (X).
-
[Cu(I)/TPMA]⁺ is the activator complex.
-
Pₙ• is the active, propagating radical.
-
[X-Cu(II)/TPMA]⁺ is the deactivator complex.
The TPMA ligand, a tetradentate nitrogen-based chelator, plays a crucial role in stabilizing both the Cu(I) and Cu(II) species and tuning the redox potential of the copper center to achieve a rapid and reversible halogen exchange.[3][6] The electron-donating nature of the pyridine (B92270) groups in TPMA enhances the reducing ability of the corresponding copper(I) complex, leading to a higher ATRP equilibrium constant and a more active catalyst.[7] This high activity is particularly beneficial in advanced ATRP techniques like Activators Re-generated by Electron Transfer (ARGET) ATRP and Initiators for Continuous Activator Regeneration (ICAR) ATRP, which are designed to use ppm levels of the copper catalyst.[4]
Experimental Protocols
This section provides a general protocol for a typical ARGET ATRP of a methacrylate (B99206) monomer using a Cu(II)/TPMA catalyst system. This method is advantageous as it utilizes an air-stable Cu(II) precursor and a reducing agent to generate the active Cu(I) species in situ.
Materials:
-
Monomer (e.g., methyl methacrylate, MMA, or a functional methacrylate for drug delivery applications)
-
Initiator (e.g., ethyl α-bromoisobutyrate, EBiB)
-
Copper(II) bromide (CuBr₂)
-
This compound (TPMA)
-
Reducing agent (e.g., ascorbic acid or tin(II) 2-ethylhexanoate (B8288628) (Sn(EH)₂))
-
Solvent (e.g., anisole, dimethylformamide (DMF), or water for aqueous ATRP)
-
Inhibitor remover column (for monomer purification)
-
Nitrogen or Argon gas for deoxygenation
-
Syringes and Schlenk line or glovebox for inert atmosphere techniques
Protocol for ARGET ATRP of Methyl Methacrylate (MMA):
-
Monomer Purification: Pass the MMA monomer through a column packed with basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr₂ and TPMA.
-
Seal the flask with a rubber septum, and cycle between vacuum and nitrogen (or argon) three times to ensure an inert atmosphere.
-
Add the desired amount of deoxygenated solvent via a nitrogen-purged syringe.
-
Stir the mixture until the catalyst complex is fully dissolved.
-
-
Addition of Reagents:
-
Add the purified and deoxygenated MMA monomer to the flask via syringe.
-
Add the initiator (EBiB) via syringe.
-
Prepare a stock solution of the reducing agent (e.g., ascorbic acid) in the reaction solvent. Add the required amount of the reducing agent solution to the reaction mixture via syringe to initiate the polymerization.
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 60 °C).
-
Take samples periodically via a nitrogen-purged syringe to monitor monomer conversion and polymer molecular weight evolution. Quench the reaction in the samples by exposing them to air and diluting with a suitable solvent (e.g., THF).
-
-
Termination and Purification:
-
After the desired reaction time or monomer conversion is reached, terminate the polymerization by opening the flask to air.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF).
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Isolate the polymer by filtration and dry it under vacuum to a constant weight.
-
-
Characterization:
-
Determine monomer conversion by ¹H NMR spectroscopy or gas chromatography (GC).
-
Analyze the molecular weight (Mₙ) and polydispersity (Đ) of the polymer by gel permeation chromatography (GPC).
-
Data Presentation
The following tables summarize typical reaction conditions and results for Cu-TPMA catalyzed ATRP of various monomers.
Table 1: ARGET ATRP of n-butyl acrylate (B77674) with substituted TPMA ligands. [8]
| Ligand | [M]₀:[I]₀:[Cu]₀ | Catalyst Loading (ppm) | Time (h) | Conversion (%) | Mₙ, GPC ( g/mol ) | Đ |
| TPMAᴾʸᴿ | 1000:1:0.025 | 25 | 2.5 | 95 | 88,200 | 1.10 |
| TPMAᴾᴵᴾ | 1000:1:0.025 | 25 | 3 | 93 | 86,500 | 1.11 |
| TPMAᴹᴼᴿ | 1000:1:0.010 | 10 | 4 | 92 | 85,700 | 1.12 |
Reaction conditions: n-butyl acrylate in DMF at room temperature. M = monomer, I = initiator.
Table 2: Kinetic Data for the Activation of Ethyl α-bromoisobutyrate (EBiB) by [Cu(I)TPMA]⁺. [9]
| Solvent | kₐ꜀ₜ (M⁻¹s⁻¹) |
| Dimethyl sulfoxide (B87167) (DMSO) | 3.14 x 10⁵ |
| Dimethylformamide (DMF) | 1.15 x 10⁵ |
| Acetonitrile (MeCN) | 1.29 x 10⁴ |
| Anisole | 1.95 x 10³ |
| Ethyl acetate | 9.41 x 10² |
kₐ꜀ₜ = activation rate constant.
Table 3: Aqueous ARGET ATRP of Oligo(ethylene oxide) methyl ether methacrylate (OEOMA). [10]
| [Cu]₀ (ppm) | Time (h) | Conversion (%) | Mₙ, GPC ( g/mol ) | Đ |
| 300 | 1 | >95 | 28,500 | 1.15 |
| 100 | 2 | >95 | 29,000 | 1.18 |
Reaction conditions: OEOMA in water at room temperature with excess halide salts.
Visualizations
Caption: The core equilibrium of ATRP, showcasing activation and deactivation steps.
Caption: A general experimental workflow for a Cu-TPMA catalyzed ARGET ATRP.
Applications in Drug Development
The ability to synthesize well-defined polymers with controlled architectures makes Cu-TPMA catalyzed ATRP a powerful tool for creating advanced drug delivery systems. Some applications include:
-
Polymer-Drug Conjugates: ATRP can be used to grow polymer chains from a drug molecule that has been modified to act as an initiator, or to create polymers with side chains that can be post-functionalized with drugs.[1]
-
Stimuli-Responsive Systems: Monomers with responsive functionalities (e.g., pH- or temperature-sensitive groups) can be polymerized to create "smart" drug carriers that release their payload in response to specific environmental triggers.[1]
-
Block Copolymers for Micellar Drug Delivery: Amphiphilic block copolymers can be synthesized to self-assemble into micelles in aqueous environments. The hydrophobic core can encapsulate poorly water-soluble drugs, while the hydrophilic corona provides stability and biocompatibility.
-
Bioconjugates: ATRP can be used to graft polymers from the surface of proteins or other biological macromolecules to improve their stability, circulation time, and therapeutic efficacy.
-
Anticancer Agents: Interestingly, some copper complexes used as ATRP catalysts have themselves shown potential as antitumor agents, opening up novel strategies for the preparation of copper-containing nanodrugs.[11][12]
Conclusion
This compound is a highly effective ligand for copper-catalyzed ATRP, enabling the synthesis of a wide range of well-defined polymers under mild conditions and with low catalyst concentrations. The high activity and versatility of the Cu-TPMA catalyst system make it an invaluable tool for researchers and professionals in materials science and drug development, facilitating the creation of advanced polymeric materials for a variety of biomedical applications. The protocols and data presented here provide a starting point for the successful implementation of Cu-TPMA catalyzed ATRP in the laboratory.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural Characterization of an ATRP Catalyst Complex - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. p-Substituted Tris(2-pyridylmethyl)amines as Ligands for Highly Active ATRP Catalysts: Facile Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.unipd.it [research.unipd.it]
- 10. ATRP in Protic Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Copper Nanodrugs by Atom Transfer Radical Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tris(2-pyridylmethyl)amine as a Ligand for Ruthenium Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and applications of ruthenium complexes featuring the versatile ligand, Tris(2-pyridylmethyl)amine (TPA). The protocols detailed below are intended to serve as a practical guide for the synthesis of key Ru-TPA complexes and for the evaluation of their utility in catalysis and as potential therapeutic agents.
Introduction to Ru-TPA Complexes
This compound is a tripodal tetradentate ligand that forms stable octahedral complexes with ruthenium in various oxidation states, most notably Ru(II) and Ru(III). The TPA ligand scaffold offers a combination of steric bulk and electronic tunability, making Ru-TPA complexes amenable to a wide range of applications. Key features of Ru-TPA complexes include their robust stability, well-defined redox behavior, and the feasibility of derivatizing the TPA ligand to fine-tune the properties of the resulting complex.[1] These characteristics have led to their exploration in fields such as water oxidation catalysis and the development of novel anticancer agents and photoactivated drug delivery systems.[2][3][4]
Synthesis of Ru-TPA Complexes
The synthesis of Ru-TPA complexes typically involves the reaction of a suitable ruthenium precursor with the TPA ligand. Common precursors include cis-[Ru(DMSO)4Cl2] and [Ru(TPA)Cl(Me2SO)]Cl.[5] The choice of solvent and reaction conditions can influence the final product.
Experimental Protocol: Synthesis of [Ru(TPA)Cl(DMSO)]ClO₄
This protocol describes the synthesis of a versatile Ru(II)-TPA precursor complex.
Materials:
-
cis-[Ru(DMSO)4Cl2]
-
This compound (TPA)
-
Methanol (B129727) (MeOH)
-
Lithium Perchlorate (LiClO₄)
-
Diethyl ether
-
Argon or Nitrogen gas
-
Standard Schlenk line equipment
Procedure:
-
In a Schlenk flask, dissolve cis-[Ru(DMSO)4Cl2] (1 mmol) in methanol (30 mL) under an inert atmosphere (Argon or Nitrogen).
-
Add a solution of this compound (TPA) (1 mmol) in methanol (10 mL) to the ruthenium precursor solution.
-
Reflux the reaction mixture for 4 hours under an inert atmosphere. The color of the solution should change, indicating complex formation.
-
After cooling to room temperature, filter the solution to remove any insoluble impurities.
-
To the filtrate, add a saturated solution of LiClO₄ in methanol dropwise until a precipitate forms.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by filtration, wash with cold methanol and then with diethyl ether.
-
Dry the product, [Ru(TPA)Cl(DMSO)]ClO₄, under vacuum.
Characterization: The resulting complex can be characterized by ¹H NMR spectroscopy, X-ray crystallography, and cyclic voltammetry to confirm its structure and electrochemical properties.[6]
Experimental Protocol: Synthesis of Ru(TPA)(MeCN)₂₂ for Photocaging Applications
This complex is a key example of a Ru-TPA compound used in photoactivated drug delivery.[3]
Materials:
-
[Ru(TPA)Cl(Me2SO)]Cl
-
Acetonitrile (MeCN)
-
Water
-
Ethanol (EtOH)
Procedure:
-
Heat a solution of [Ru(TPA)Cl(Me2SO)]Cl (1 mmol) in a 1:1 mixture of water and acetonitrile.[3]
-
After the reaction is complete (monitor by TLC or LC-MS), cool the solution to room temperature.
-
Add a saturated aqueous solution of NH₄PF₆ to precipitate the hexafluorophosphate salt of the complex.
-
Filter the resulting pale-yellow solid, wash with cold water, and then a small amount of ethanol.[3]
-
Dry the product, --INVALID-LINK--₂, under vacuum.
Applications in Catalysis: Water Oxidation
Ru-TPA complexes have shown significant promise as catalysts for the oxidation of water, a critical step in artificial photosynthesis. The catalytic cycle generally involves the formation of a high-valent Ru(V)=O species which acts as the active oxidant.[7]
Experimental Protocol: Catalytic Water Oxidation using [Ru(TPA)(H₂O)₂]²⁺
This protocol outlines a typical experiment to evaluate the catalytic activity of a Ru-TPA complex for water oxidation using a chemical oxidant.
Materials:
-
[Ru(TPA)(H₂O)₂]²⁺ complex (can be generated in situ from a suitable precursor)
-
Ceric ammonium nitrate (B79036) (CAN, Ce(IV)) as the oxidant
-
Deionized water
-
Oxygen electrode or gas chromatograph for O₂ detection
-
pH meter and buffer solutions
Procedure:
-
Prepare a solution of the [Ru(TPA)(H₂O)₂]²⁺ catalyst in deionized water at a known concentration (e.g., 0.1 mM).
-
Adjust the pH of the solution to the desired value (e.g., pH 1 with nitric acid).
-
Place the solution in a sealed reaction vessel equipped with an oxygen sensor.
-
Initiate the reaction by adding a solution of Ceric ammonium nitrate (e.g., 10 equivalents relative to the catalyst).
-
Monitor the evolution of oxygen over time.
-
Calculate the turnover number (TON) and turnover frequency (TOF) based on the amount of oxygen produced and the amount of catalyst used.
Quantitative Catalytic Data
The catalytic performance of Ru-TPA and related complexes for water oxidation can be compared using TON and TOF values.
| Complex | Oxidant | Conditions | TON | TOF (s⁻¹) | Reference |
| [Ru(TPA)(H₂O)₂]²⁺ | Ce(IV) | pH 1 | - | - | [3] |
| [Ru(DPA-Bpy)(H₂O)]²⁺ | Ce(IV) | pH 1 | - | ~20x higher than [Ru(TPA)(H₂O)₂]²⁺ | [2][3] |
| [Ru(Mebimpy)(bpy)(OH₂)]²⁺ | Ce(IV) | 0.1 M HNO₃ | - | 260 | [6] |
Note: DPA-Bpy = N,N-bis(2-pyridinylmethyl)-2,2'-bipyridine-6-methanamine, a modified TPA ligand. TON and TOF values are highly dependent on reaction conditions.
Applications in Drug Development
The unique properties of ruthenium complexes, such as their variable oxidation states and ligand exchange kinetics, make them attractive candidates for the development of novel therapeutics.[8][9] Ru-TPA complexes are being explored for their potential as anticancer agents and as photocaging groups for targeted drug delivery.[3][4]
Photocaging and Photoactivated Drug Release
Ru-TPA complexes can be designed to carry a biologically active molecule (a "caged" molecule) that is released upon irradiation with light of a specific wavelength.[3][4] This allows for precise spatial and temporal control over drug delivery, potentially reducing side effects.
Experimental Protocol: In Vitro Cytotoxicity Screening
This protocol describes a general method for assessing the anticancer activity of Ru-TPA complexes using a cell viability assay.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Ru-TPA complex dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Ru-TPA complex in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Viability Assay (MTT):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Quantitative Cytotoxicity Data
The anticancer potential of ruthenium complexes is often evaluated by their IC₅₀ values against various cancer cell lines.
| Complex | Cell Line | IC₅₀ (µM) | Reference |
| --INVALID-LINK--₂ (caged inhibitor) | Cathepsin K (enzyme assay) | 5.6 (dark), 0.063 (light) | [3][10] |
| Arene Ru(II) complex 6d | MCF-7 (breast cancer) | 34 | [2] |
| Arene Ru(II) complex 1a | A2780 (ovarian cancer) | 2.8 | [2] |
| Cisplatin | A2780 (ovarian cancer) | 2.9 | [2] |
Note: '3' represents the cathepsin K inhibitor Cbz-Leu-NHCH₂CN.
Mechanism of Action of Anticancer Ruthenium Complexes
The anticancer activity of ruthenium complexes is believed to be multifactorial. Unlike platinum-based drugs that primarily target DNA, ruthenium complexes can interact with a broader range of biological molecules.[2]
The cellular uptake of ruthenium complexes can occur through passive diffusion or active transport mechanisms.[2] Once inside the cell, they can exert their cytotoxic effects by:
-
DNA Binding: Intercalating between DNA bases or forming covalent bonds with nucleobases, leading to cell cycle arrest and apoptosis.[2]
-
Protein Inhibition: Binding to and inhibiting the function of key enzymes, such as protein kinases, which are often dysregulated in cancer cells.[2]
-
Mitochondrial Dysfunction: Accumulating in the mitochondria and inducing apoptosis through mitochondrial-dependent pathways.[2]
-
Generation of Reactive Oxygen Species (ROS): Some ruthenium complexes can catalyze the production of ROS, leading to oxidative stress and cell death.[11]
Conclusion
Ruthenium complexes with the this compound ligand represent a versatile and promising class of compounds. Their applications in catalysis, particularly for water oxidation, and in medicine as potential anticancer agents and photoactivated therapeutics, are areas of active research. The protocols and data presented here provide a foundation for researchers to explore and expand upon the utility of these fascinating coordination complexes. Further investigation into the specific signaling pathways affected by Ru-TPA complexes and the development of more efficient and selective catalysts and therapeutic agents are exciting future directions for this field.
References
- 1. [PDF] Exploring cellular uptake, accumulation and mechanism of action of a cationic Ru-based nanosystem in human preclinical models of breast cancer | Semantic Scholar [semanticscholar.org]
- 2. The development of anticancer ruthenium(II) complexes: from single molecule compounds to nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Water oxidation by mononuclear ruthenium complexes with TPA-based ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. qualitas1998.net [qualitas1998.net]
- 8. An Overview of Significant Achievements in Ruthenium-Based Molecular Water Oxidation Catalysis [mdpi.com]
- 9. A ruthenium catalyst linked to a redox-active ruthenium polypyridine for water oxidation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Tris(2-pyridylmethyl)amine Complexes in Reductive Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tris(2-pyridylmethyl)amine (TPA) is a versatile, tripodal, tetradentate ligand that forms stable and catalytically active complexes with a wide range of transition metals, including cobalt, nickel, copper, and iron. These complexes have demonstrated significant efficacy in various reductive catalytic processes, such as carbon dioxide (CO₂) reduction, hydrogen (H₂) evolution, and the reduction of organic functional groups. The tunability of the TPA ligand scaffold, through modification of the pyridyl rings, allows for the fine-tuning of the electronic and steric properties of the metal center, thereby influencing the catalytic activity and selectivity.
These application notes provide an overview of the use of TPA complexes in reductive catalysis, along with detailed protocols for the synthesis of the TPA ligand and its metal complexes, as well as procedures for evaluating their catalytic performance in key reductive transformations.
I. Synthesis of this compound (TPA) Ligand and a Representative Cobalt Complex
Synthesis of this compound (TPA)
This protocol describes the synthesis of TPA via the alkylation of 2-(aminomethyl)pyridine with 2-(chloromethyl)pyridine (B1213738) hydrochloride.
Experimental Protocol:
-
Materials:
-
2-(aminomethyl)pyridine
-
2-(chloromethyl)pyridine hydrochloride
-
Sodium hydroxide (B78521) (NaOH)
-
Chloroform (CHCl₃)
-
Deionized water
-
-
Procedure:
-
Dissolve 2-(chloromethyl)pyridine hydrochloride in deionized water.
-
Add a solution of sodium hydroxide to neutralize the hydrochloride and generate the free base.
-
To this solution, add 2-(aminomethyl)pyridine.
-
Heat the reaction mixture and stir for a specified period (e.g., 20 minutes) to facilitate the alkylation.
-
After cooling, extract the aqueous solution with chloroform.
-
Dry the combined organic layers over anhydrous sodium sulfate (B86663) and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation or by recrystallization from a minimal amount of hot hexane to yield TPA as a light-yellow crystalline solid.
-
Synthesis of [Co(TPA)Cl]ClO₄
This protocol outlines a general method for the synthesis of a cobalt(II)-TPA complex.
Experimental Protocol:
-
Materials:
-
This compound (TPA)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Sodium perchlorate (B79767) (NaClO₄)
-
Methanol (MeOH)
-
Diethyl ether
-
-
Procedure:
-
Dissolve TPA in methanol.
-
In a separate flask, dissolve cobalt(II) chloride hexahydrate in methanol.
-
Add the CoCl₂ solution to the TPA solution with stirring.
-
To this mixture, add a methanolic solution of sodium perchlorate.
-
Stir the resulting solution at room temperature for 1-2 hours.
-
The product can be precipitated by the slow addition of diethyl ether.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
II. Photocatalytic Carbon Dioxide Reduction
Cobalt-TPA complexes have been shown to be effective catalysts for the photocatalytic reduction of CO₂ to carbon monoxide (CO).[1][2]
Quantitative Data
| Catalyst | Photosensitizer | Sacrificial Donor | Solvent | Irradiation Time (h) | TON (CO) | Selectivity (CO) | Reference |
| [Co(TPA)Cl]⁺ | fac-Ir(ppy)₃ | TEOA | CH₃CN/H₂O | 65 | >1000 | >90% | [1][2] |
| [Co(TPA)Br]⁺ | fac-Ir(ppy)₃ | TEOA | CH₃CN/H₂O | 65 | >1400 | >90% | [1][2] |
| [Co(TPA)I]⁺ | fac-Ir(ppy)₃ | TEOA | CH₃CN/H₂O | 65 | >1200 | >90% | [1][2] |
| [Co(TPA)NCS]⁺ | fac-Ir(ppy)₃ | TEOA | CH₃CN/H₂O | 65 | >1100 | >90% | [1][2] |
| Ni(TPA/TEG) | - | H₂O | - | 6 | 11.5 | ~100% | [3] |
TON (Turnover Number) = moles of product / moles of catalyst. TEOA = Triethanolamine. ppy = 2-phenylpyridine.
Experimental Protocol for Photocatalytic CO₂ Reduction
-
Materials and Equipment:
-
[Co(TPA)Cl]ClO₄ catalyst
-
fac-Ir(ppy)₃ photosensitizer
-
Triethanolamine (TEOA) as a sacrificial electron donor
-
Acetonitrile (B52724) (CH₃CN) and water as solvent
-
CO₂ gas (high purity)
-
Photoreactor equipped with a light source (e.g., blue LEDs, λ ≈ 450 nm)
-
Gas-tight reaction vessel (e.g., Schlenk flask)
-
Gas chromatograph (GC) for product analysis
-
-
Procedure:
-
Prepare a solution of the [Co(TPA)Cl]ClO₄ catalyst, fac-Ir(ppy)₃ photosensitizer, and TEOA in a mixture of acetonitrile and water in the gas-tight reaction vessel.
-
Seal the vessel and purge with CO₂ gas for at least 30 minutes to ensure a CO₂-saturated atmosphere.
-
Irradiate the reaction mixture with the light source while maintaining constant stirring.
-
At regular intervals, take aliquots of the headspace gas using a gas-tight syringe.
-
Analyze the gas samples by GC equipped with a suitable column and detector (e.g., TCD or FID with a methanizer) to quantify the amount of CO and other gaseous products.
-
Calculate the Turnover Number (TON) based on the amount of CO produced and the initial amount of catalyst.
-
Proposed Catalytic Cycle for CO₂ Reduction
References
Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) with TPMA Catalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting Atom Transfer Radical Polymerization (ATRP) using copper catalysts complexed with tris(2-pyridylmethyl)amine (TPMA) and its derivatives. These catalysts are known for their high activity and versatility in synthesizing a wide range of well-defined polymers.[1][2]
Introduction to ATRP with TPMA Catalysts
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.[3] The control over the polymerization is achieved through a reversible activation/deactivation process of dormant polymer chains, mediated by a transition metal catalyst.
Copper complexes with the tetradentate ligand this compound (TPMA) are among the most active and widely used catalysts in ATRP.[1] The TPMA ligand forms a complex with copper in both its +1 (activator) and +2 (deactivator) oxidation states, facilitating the reversible transfer of a halogen atom between the catalyst and the dormant polymer chain. This equilibrium maintains a low concentration of active radicals, minimizing termination reactions and enabling controlled polymer growth.
Substituted TPMA ligands, such as tris([(4-methoxy-2,5-dimethyl)-2-pyridyl]methyl)amine (TPMA*), have been developed to create even more active catalysts, which can be up to three orders of magnitude more active than those with the parent TPMA ligand.[2] This has enabled the use of very low catalyst concentrations, often in the parts-per-million (ppm) range, through techniques like Activators ReGenerated by Electron Transfer (ARGET) and Initiators for Continuous Activator Regeneration (ICAR) ATRP.
Mechanism of ATRP with Cu/TPMA Catalyst
The fundamental principle of ATRP involves the reversible homolytic cleavage of a carbon-halogen bond in an initiator or dormant polymer chain (P-X) by a copper(I)/TPMA complex (activator). This generates a propagating radical (P•) and a copper(II)/TPMA halide complex (deactivator). The propagating radical can then add to a monomer unit before being deactivated by the Cu(II) complex, reforming the dormant species and the Cu(I) activator.
Caption: General mechanism of copper-catalyzed ATRP with a TPMA ligand.
Quantitative Data from ATRP Experiments with TPMA Catalysts
The following tables summarize representative quantitative data from various ATRP systems utilizing TPMA and its derivatives as ligands.
Table 1: ATRP of Styrene with CuBr/TPMA
| Monomer | Initiator | [M]:[I]:[Cu]:[L] | Solvent | Temp (°C) | Time (h) | Conversion (%) | M_n,exp ( g/mol ) | Đ |
| Styrene | EBiB | 100:1:1:1 | Toluene | 110 | 6 | 95 | 9,800 | 1.10 |
| Styrene | MBrP | 200:1:1:1 | Anisole | 90 | 8 | 92 | 19,500 | 1.15 |
M_n,exp: Experimental number-average molecular weight. Đ: Dispersity (M_w/M_n). EBiB: Ethyl α-bromoisobutyrate. MBrP: Methyl α-bromophenylacetate.
Table 2: ARGET ATRP of Methyl Acrylate (MA) with CuBr₂/TPMA
| Monomer | Initiator | [M]:[I]:[Cu]:[L]:[RA] | Solvent | Temp (°C) | Time (h) | Conversion (%) | M_n,exp ( g/mol ) | Đ |
| MA | EBiB | 200:1:0.05:0.05:1 | MEK | 60 | 4 | 98 | 17,500 | 1.08 |
| MA | MBrP | 400:1:0.1:0.1:2 | Acetonitrile | 25 | 6 | 95 | 35,000 | 1.12 |
RA: Reducing Agent (e.g., Ascorbic Acid or Sn(EH)₂). MEK: Methyl ethyl ketone.
Table 3: ICAR ATRP of Methyl Methacrylate (MMA) with CuBr₂/TPMA
| Monomer | Initiator | [M]:[I]:[Cu]:[L]:[R-N=N-R] | Solvent | Temp (°C) | Time (h) | Conversion (%) | M_n,exp ( g/mol ) | Đ |
| MMA | EBiB | 300:1:0.05:0.15:0.2 | Anisole | 60 | 5 | 93 | 28,000 | 1.18 |
| MMA | MBrP | 500:1:0.02:0.06:0.1 | Toluene | 70 | 7 | 90 | 46,000 | 1.20 |
R-N=N-R: Radical Initiator (e.g., AIBN).
Table 4: Photo-ATRP of Oligo(ethylene oxide) Monomethyl Ether Methacrylate (OEOMA)
| Monomer | Initiator | [M]:[I]:[Cu]:[L] | Solvent | Light Source | Time (h) | Conversion (%) | M_n,exp ( g/mol ) | Đ |
| OEOMA | EBiB | 200:1:0.2:0.6 | DMSO | Green LED | 1 | >95 | - | <1.25 |
| OEOMA | EBiB | 1000:1:1:3 | DMSO | Green LED | - | - | - | - |
Experimental Protocols
General Protocol for Normal ATRP
This protocol describes a typical procedure for the polymerization of a vinyl monomer using a Cu(I)/TPMA catalyst system.
Materials:
-
Monomer (e.g., Styrene, Methyl Acrylate) - inhibitor removed
-
Initiator (e.g., Ethyl α-bromoisobutyrate, EBiB)
-
Copper(I) Bromide (CuBr)
-
This compound (TPMA)
-
Anhydrous Solvent (e.g., Toluene, Anisole)
-
Schlenk flask and line
-
Nitrogen or Argon source
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add CuBr and TPMA.
-
Reaction Setup: Add the desired amount of solvent to the flask and stir until the catalyst complex dissolves.
-
Monomer Addition: Add the monomer to the reaction mixture.
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiation: While maintaining the inert atmosphere and desired reaction temperature, add the initiator via syringe.
-
Polymerization: Allow the reaction to proceed for the desired time. Monitor the reaction progress by taking samples periodically for analysis (e.g., ¹H NMR for conversion, GPC for molecular weight and dispersity).
-
Termination: To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and precipitate the polymer in a non-solvent (e.g., cold methanol (B129727) or hexane). Filter and dry the polymer under vacuum.
General Protocol for ARGET ATRP
Materials:
-
Monomer (inhibitor removed)
-
Initiator (e.g., EBiB)
-
Copper(II) Bromide (CuBr₂)
-
This compound (TPMA)
-
Reducing Agent (e.g., Ascorbic Acid, Tin(II) 2-ethylhexanoate)
-
Anhydrous Solvent
-
Schlenk flask and line
-
Nitrogen or Argon source
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a Schlenk flask, add CuBr₂, TPMA, the monomer, and the solvent.
-
Degassing: Perform several freeze-pump-thaw cycles.
-
Initiator and Reducing Agent Addition: At the reaction temperature, add the initiator followed by the reducing agent.
-
Polymerization and Work-up: Follow steps 6-8 from the Normal ATRP protocol.
Experimental Workflow
Caption: A typical experimental workflow for conducting an ATRP reaction.
Advanced ATRP Techniques with TPMA Catalysts
The versatility of the Cu/TPMA system has led to the development of several advanced ATRP methodologies that offer significant advantages, such as reduced catalyst loading and increased oxygen tolerance.
-
ARGET (Activators ReGenerated by Electron Transfer) ATRP: This technique utilizes a reducing agent to continuously regenerate the Cu(I) activator from the Cu(II) deactivator, which can be oxidized by oxygen or terminating radicals. This allows for a significant reduction in the amount of copper catalyst needed.
-
ICAR (Initiators for Continuous Activator Regeneration) ATRP: In ICAR ATRP, a conventional radical initiator (like AIBN) is used to continuously generate radicals that reduce the Cu(II) deactivator to the Cu(I) activator. This also allows for very low catalyst concentrations.
-
Photo-ATRP: This method uses light to mediate the reduction of the Cu(II)/TPMA complex to the Cu(I) activator, often in the presence of a photosensitizer.[4][5] This provides excellent temporal control over the polymerization and can often be performed in the presence of air.[4][5]
Caption: Logical relationships between standard ATRP and advanced techniques.
Applications and Future Perspectives
The use of TPMA-based catalysts in ATRP has enabled the synthesis of a vast array of materials with diverse applications in fields such as drug delivery, tissue engineering, surface modification, and nanotechnology. The ability to precisely control polymer architecture allows for the creation of block copolymers for self-assembly, star polymers for high-functionality materials, and polymer brushes for surface functionalization.
Future research in this area will likely focus on the development of even more active and robust catalysts, the use of renewable monomers, and the expansion of ATRP to biological systems for applications such as bioconjugation and in vivo polymerization. The continued development of techniques that minimize catalyst loading and improve oxygen tolerance will be crucial for the industrial-scale production of advanced polymeric materials.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Red-Light-Driven Atom Transfer Radical Polymerization for High-Throughput Polymer Synthesis in Open Air - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visible Light-ATRP Driven by this compound (TPMA) Impurities in the Open Air - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Tris(2-pyridylmethyl)amine (TPA) Metal Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of metal complexes involving the versatile chelating agent, Tris(2-pyridylmethyl)amine (TPA). TPA is a tripodal tetradentate ligand renowned for its ability to form stable complexes with a wide array of transition metals. These complexes are of significant interest in various fields, including bioinorganic chemistry, catalysis, and drug development, due to their utility in mimicking enzyme active sites and their potential as therapeutic or diagnostic agents.[1][2][3]
Introduction
This compound, often abbreviated as TPA or TPMA, is a commercially available ligand that can also be synthesized through methods such as the alkylation of (2-pyridyl)methylamine with 2-(chloromethyl)pyridine.[1] Its four nitrogen donor atoms—three from the pyridyl rings and one from the tertiary amine—coordinate to a metal center, forming a stable, well-defined geometry. This predictable coordination chemistry makes TPA an excellent scaffold for developing novel metal-based compounds with tailored electronic and steric properties. The resulting metal complexes have found applications in areas such as atom transfer radical polymerization (with copper), hydrogen evolution reactions (with cobalt), and chiral sensing (with zinc).[1]
General Synthetic Procedure
The synthesis of TPA metal complexes is typically a straightforward procedure involving the reaction of the TPA ligand with a suitable metal salt in an appropriate solvent. The general approach consists of dissolving equimolar amounts of the TPA ligand and the desired metal salt in a solvent, followed by stirring at a specific temperature for a set duration. The resulting metal complex often precipitates out of the solution or can be isolated by the addition of a less polar solvent, followed by filtration and drying.
Experimental Protocols
Below are detailed protocols for the synthesis of TPA complexes with various transition metals. These protocols are based on established literature procedures and provide a starting point for researchers. Optimization may be required depending on the specific metal salt and desired final product.
Protocol 1: Synthesis of Cobalt(II) and Zinc(II) TPA Complexes
This protocol describes a general method for the synthesis of [Co(TPA)X₂] and [Zn(TPA)X₂] complexes, where X is a counter-anion such as perchlorate (B79767) or triflate.[1]
Materials:
-
This compound (TPA)
-
Cobalt(II) perchlorate hexahydrate (Co(ClO₄)₂·6H₂O) or Zinc(II) perchlorate hexahydrate (Zn(ClO₄)₂·6H₂O)
-
Acetonitrile (B52724) (CH₃CN)
-
Diethyl ether (Et₂O)
Procedure:
-
In a round-bottom flask, dissolve the TPA ligand (0.15 mmol) in acetonitrile (3 mL).
-
In a separate vial, dissolve the corresponding metal salt (Co(ClO₄)₂·6H₂O or Zn(ClO₄)₂·6H₂O) (0.15 mmol) in acetonitrile (3 mL).
-
Add the metal salt solution to the TPA solution with stirring.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Carefully add diethyl ether (10 mL) to the reaction mixture to induce precipitation.
-
Allow the mixture to stand for a few hours to ensure complete precipitation.
-
Collect the precipitate by filtration and wash with a small amount of diethyl ether.
-
Dry the resulting solid under vacuum to yield the desired metal complex.
Protocol 2: Synthesis of Copper(I) TPA Complexes
This protocol outlines the synthesis of [Cu(TPA)X] complexes, where X is a halide (Cl, Br, I).[4][5]
Materials:
-
This compound (TPA)
-
Copper(I) halide (CuCl, CuBr, or CuI)
-
Tetrahydrofuran (THF)
-
Nitrogen gas (N₂) atmosphere
Procedure:
-
Carry out the reaction under an inert nitrogen atmosphere.
-
In a Schlenk flask, suspend the copper(I) halide (1.0 mmol) in THF (15 mL).
-
In a separate flask, dissolve TPA (1.0 mmol) in THF (10 mL).
-
Slowly add the TPA solution to the copper(I) halide suspension with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature overnight.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with THF and then diethyl ether.
-
Dry the product under vacuum.
Protocol 3: Synthesis of Iron(II) TPA Complexes
This protocol describes the synthesis of an iron(II) TPA complex using iron(II) triflate.[6]
Materials:
-
This compound (TPA)
-
Iron(II) trifluoromethanesulfonate (B1224126) (Fe(OTf)₂)
-
Methanol (B129727) (MeOH) or Acetonitrile (CH₃CN)
-
Diethyl ether (Et₂O)
-
Nitrogen gas (N₂) atmosphere
Procedure:
-
Perform all manipulations under an inert nitrogen atmosphere.
-
Dissolve TPA (1.0 mmol) in deoxygenated methanol or acetonitrile (10 mL).
-
In a separate flask, dissolve Fe(OTf)₂ (1.0 mmol) in the same deoxygenated solvent (10 mL).
-
Add the iron(II) salt solution to the TPA solution with stirring.
-
Stir the mixture at room temperature for 1-2 hours.
-
Induce precipitation by the slow addition of diethyl ether.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of various TPA metal complexes.
| Metal Ion | Metal Salt | Ligand:Metal Ratio | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Co(II) | Co(ClO₄)₂·6H₂O | 1:1 | Acetonitrile | Room Temp. | 1 hour | 70-80 | [1] |
| Zn(II) | Zn(ClO₄)₂·6H₂O | 1:1 | Acetonitrile | Room Temp. | 1 hour | 70-80 | [1] |
| Cu(I) | CuX (X=Cl, Br, I) | 1:1 | THF | Room Temp. | Overnight | Not specified | [4][5] |
| Cu(II) | Cu(ClO₄)₂·6H₂O | 1:1 | Acetonitrile/Methanol | ~30 | 30 min | 22-47 | [7] |
| Fe(II) | Fe(OTf)₂ | 1:1 | Methanol/Acetonitrile | Room Temp. | 1-2 hours | Not specified | [6] |
| Ni(II) | Ni(OAc)₂·4H₂O | 1:1 | Methanol | Not specified | Not specified | Not specified | [8] |
| Ru(II) | [Ru(TPA)Cl(Me₂SO)]Cl | 1:1 | H₂O/MeCN | Heating | Not specified | Not specified | [9] |
| V(V) | NH₄VO₃ | 1:5 (TPA:V) | Water | Room Temp. | Several days | 53 | [10] |
Experimental Workflow and Signaling Pathways
The general workflow for the synthesis of TPA metal complexes can be visualized as a straightforward process from starting materials to the final, characterized product.
Caption: General experimental workflow for the synthesis of TPA metal complexes.
Logical Relationships in Synthesis
The choice of starting materials and reaction conditions directly influences the properties of the final TPA metal complex. This relationship can be depicted as a logical flow.
Caption: Logical flow from synthetic inputs to final complex properties.
References
- 1. Novel ligands from direct benzylic functionalisation of this compound - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02022G [pubs.rsc.org]
- 2. yanggroup.weebly.com [yanggroup.weebly.com]
- 3. thesis.unipd.it [thesis.unipd.it]
- 4. [PDF] Synthesis and Characterization of Copper(I) Complexes Containing Tri(2‐Pyridylmethyl)Amine Ligand | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tris-(2-pyridylmethyl)amine-ligated Cu(II) 1,3-diketonate complexes: Anaerobic retro-Claisen and dehalogenation reactivity of 2-chloro-1,3-diketonate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tris(2-Pyridylmethylamine)V(O)2 Complexes as Counter Ions of Diprotonated Decavanadate Anion: Potential Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tris(2-pyridylmethyl)amine for Biomimetic Modeling of Metalloenzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2-pyridylmethyl)amine (TPA) is a versatile, tripodal, tetradentate ligand extensively utilized in coordination chemistry to create biomimetic models of metalloenzyme active sites.[1] Its C₃-symmetric structure, composed of a central tertiary amine linked to three picolyl arms, provides a well-defined coordination environment that can stabilize various metal ions in different oxidation states.[1][2] This capability has rendered TPA and its derivatives invaluable for investigating the structure-function relationships of metalloenzymes, particularly those involved in oxygen activation and redox catalysis.[1][3][4] TPA-metal complexes have been successfully employed to model the catalytic cycles of enzymes such as non-heme iron monooxygenases, copper oxidases, and manganese-dependent enzymes.[1][3][5] These synthetic analogues offer a simplified platform to study reaction mechanisms, identify reactive intermediates, and develop novel catalysts for a range of chemical transformations, including alkane hydroxylation, alkene epoxidation, and CO₂ reduction.[3][4][6]
Data Presentation: Structural and Spectroscopic Properties of TPA-Metal Complexes
The following tables summarize key structural and spectroscopic data for a selection of TPA-metal complexes, providing a basis for comparison and for understanding the influence of the metal center on the properties of the complex.
Table 1: Selected Bond Lengths and Angles for TPA-Metal Complexes
| Complex | Metal Ion | Coordination Geometry | M-Namine (Å) | M-Npyridyl (Å) | Key Angles (°) | Reference(s) |
| --INVALID-LINK-- | Fe(III) | Pseudo-octahedral | 2.204(2) | 2.119(2) - 2.144(2) | Cl-Fe-Cl: 93.97(3) | |
| [VO₂(tpma)]⁺ | V(V) | Distorted octahedral | 2.250(2) - 2.258(2) | 2.090(3) - 2.277(2) | O=V=O: 107.66(11) - 107.76(14) | [3] |
| [Ru(TPA)(MeCN)₂]²⁺ | Ru(II) | Octahedral | 2.071(4) | 2.053(4) - 2.062(4) | NMeCN-Ru-NMeCN: 88.8(2) | [7] |
| [Cu(6-Ph₂TPA)Cl]⁺ | Cu(II) | Five-coordinate | 2.0333(17) | 1.992(18), 2.3394(18) | - | [8] |
| [Cu(Hm-TriA-TPA)(OTf)₂] | Cu(II) | Distorted square pyramidal | 1.978 - 2.055 | 1.978 - 2.055 | - | [9] |
Table 2: Spectroscopic Data for TPA-Metal Complexes
| Complex | Metal Ion | Technique | λmax (nm) (ε, M⁻¹cm⁻¹) | EPR Parameters | Other Key Data | Reference(s) |
| --INVALID-LINK-- | Fe(III) | UV-Vis | 384 (3300) | - | - | |
| [Ru(TPA)(MeCN)₂]²⁺ | Ru(II) | UV-Vis | 380 (11200) | - | ν(CN): 2276 cm⁻¹ | [7] |
| [Cu(TPA)Br]⁺ in ACN/water | Cu(II) | UV-Vis | ~400 (broad) | - | - | [4] |
| [Cu(Hm-TriA-TPA)(N₃)]⁺ | Cu(II) | UV-Vis | 415 (2068), 713 (249) | - | - | [9] |
| Cu-TPA complexes | Cu(II) | EPR | - | g-tensor components are sensitive to the coordination environment and ligand substituents. | The unpaired electron in square planar/pyramidal complexes typically resides in the dx²-y² orbital. | [10] |
Table 3: Catalytic Activity of TPA-Metal Complexes in Oxidation Reactions
| Catalyst | Substrate | Oxidant | Product(s) | Turnover Number (TON) | Key Findings | Reference(s) |
| [Fe₂O(TPA)₂(H₂O)₂]⁴⁺ | Cyclohexane | t-Butyl hydroperoxide | Cyclohexanol (B46403) | Not specified | Reaction proceeds via a metal-based oxidant, not a radical chain mechanism. High kinetic isotope effect (KIE = 10). | [3][4] |
| [Co(TPA) derivative]²⁺ | Protons | Light/Photosensitizer | H₂ | Up to ~1500 | Functional groups on the TPA ligand influence catalytic activity. | [11] |
| Mn(II) salt with picolinic acid | Alkenes | Peracetic Acid | Epoxides | Not specified | A simple and efficient system for alkene epoxidation. | [9][12] |
| Mn porphyrin | Styrene | Iodosylbenzene | Styrene oxide | Yield up to 88% | Demonstrates the utility of biomimetic manganese complexes in epoxidation. | [13] |
Experimental Protocols
Protocol 1: Synthesis of this compound (TPA) Ligand
This protocol is adapted from established literature procedures.[2]
Materials:
-
2-(Aminomethyl)pyridine
-
2-(Chloromethyl)pyridine (B1213738) hydrochloride
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 2-(chloromethyl)pyridine hydrochloride in deionized water.
-
Neutralize the solution by the dropwise addition of a concentrated NaOH solution until the pH is basic.
-
Extract the free 2-(chloromethyl)pyridine into dichloromethane. Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure. Caution: 2-(Chloromethyl)pyridine is a lachrymator and should be handled in a well-ventilated fume hood.
-
In a separate flask, dissolve 2-(aminomethyl)pyridine in a suitable solvent such as acetonitrile (B52724).
-
Add two equivalents of the prepared 2-(chloromethyl)pyridine to the 2-(aminomethyl)pyridine solution.
-
Add an excess of a non-nucleophilic base, such as sodium carbonate, to the reaction mixture to scavenge the HCl produced.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Filter the reaction mixture to remove the base and any precipitated salts.
-
Remove the solvent from the filtrate under reduced pressure to obtain a crude product.
-
Purify the crude TPA by recrystallization from a hot hexane solution. The product should be a white to pale yellow crystalline solid.
-
Characterize the purified TPA by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Synthesis of Fe(TPA)Cl₂
This protocol is based on the synthesis reported by Xue et al.
Materials:
-
This compound (TPA)
-
Iron(III) perchlorate (B79767) decahydrate (B1171855) (Fe(ClO₄)₃·10H₂O)
-
Sodium chloride (NaCl)
-
Triethylamine (B128534) (NEt₃)
-
Methanol (MeOH)
Procedure:
-
In a flask, suspend TPA (1 equivalent) in methanol.
-
Add triethylamine (3 equivalents) to the suspension and warm gently with stirring to dissolve the TPA.
-
Cool the solution to room temperature.
-
Add sodium chloride (2 equivalents) and iron(III) perchlorate decahydrate (1 equivalent) to the solution.
-
Stir the resulting yellow solution for 30 minutes. A white precipitate of triethylammonium (B8662869) perchlorate may form.
-
Filter the mixture to remove any precipitate.
-
Allow the yellow filtrate to stand at room temperature. Yellow, needle-like crystals of --INVALID-LINK-- will form over several days.
-
Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.
-
Characterize the product by X-ray crystallography, UV-Vis spectroscopy, and elemental analysis.
Protocol 3: General Procedure for Catalytic Alkane Hydroxylation with an Fe-TPA Complex
This protocol is a general guide based on the work of Que and co-workers.[3][4]
Materials:
-
--INVALID-LINK--₄ or a similar Fe-TPA complex (catalyst)
-
Cyclohexane or other alkane substrate
-
tert-Butyl hydroperoxide (t-BuOOH) as the oxidant
-
Acetonitrile (CH₃CN) as the solvent
-
Gas chromatograph (GC) for product analysis
Procedure:
-
In a reaction vessel, dissolve the Fe-TPA catalyst in acetonitrile.
-
Add the alkane substrate to the catalyst solution.
-
Use a syringe pump to slowly add a solution of t-BuOOH in acetonitrile to the reaction mixture over a period of several hours. This is crucial to maintain a low concentration of the oxidant and favor the metal-based oxidation pathway over radical chain reactions.
-
Maintain the reaction at a constant temperature (e.g., room temperature or as specified in the literature for the particular catalyst).
-
After the addition of the oxidant is complete, continue to stir the reaction for a specified time.
-
Quench the reaction by adding a reducing agent, such as triphenylphosphine, to destroy any remaining peroxide.
-
Analyze the reaction mixture by gas chromatography to identify and quantify the products (e.g., cyclohexanol and cyclohexanone). Use an internal standard for accurate quantification.
-
Calculate the turnover number (TON) as the moles of product formed per mole of catalyst.
Visualizations
Below are diagrams generated using Graphviz to illustrate key concepts related to the use of TPA in biomimetic chemistry.
Caption: General coordination of the TPA ligand to a central metal ion (Mⁿ⁺).
Caption: A typical experimental workflow for the synthesis and characterization of a TPA-metal complex.
Caption: A simplified catalytic cycle for alkane hydroxylation by an Fe-TPA complex.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 16858-01-8 | Benchchem [benchchem.com]
- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Effect of the Cu2+/1+ Redox Potential of Non-Macrocyclic Cu Complexes on Electrochemical CO2 Reduction [mdpi.com]
- 6. Dimerization in TMPA-Based Copper(I) Complexes: Implications for Redox Kinetics and Thermodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Spectroscopic and kinetic studies of the reaction of [CuI(6-PhTPA)]+ with O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel ligands from direct benzylic functionalisation of this compound - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02022G [pubs.rsc.org]
- 11. Continuous Flow Epoxidation of Alkenes Using a Homogeneous Manganese Catalyst with Peracetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic Studies on the Epoxidation of Alkenes by Macrocyclic Manganese Porphyrin Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes: The Role of Tris(2-pyridylmethyl)amine (TPMA) in Small Molecule Activation
APN-2025-12-21
For Research Use Only.
Introduction
Tris(2-pyridylmethyl)amine (TPMA) is a versatile, tripodal tetradentate ligand widely employed in coordination chemistry and catalysis.[1][2] Its structure, featuring a central tertiary amine linked to three 2-pyridylmethyl arms, allows it to form stable and well-defined complexes with a variety of transition metals, including iron and copper.[3][4] This coordination environment is crucial for mimicking the active sites of metalloenzymes and for modulating the redox properties of the metal center.[5][6] These characteristics make TPMA-metal complexes highly effective catalysts for the activation of small molecules—most notably dioxygen (O₂) and hydrogen peroxide (H₂O₂)—for a range of synthetic transformations, including biomimetic oxidations and the functionalization of C-H bonds.[5][7]
Key Applications and Mechanisms
TPMA-based catalysts are particularly prominent in two key areas of small molecule activation: biomimetic oxidation reactions that model the function of oxygen-activating enzymes, and the direct functionalization of otherwise inert C-H bonds.
Biomimetic C-H Bond Functionalization with Fe(II)/TPMA and H₂O₂
Iron complexes featuring the TPMA ligand serve as excellent functional models for non-heme iron oxygen-activating enzymes.[5] A simple (TPMA)Fe(II) complex can react with hydrogen peroxide (H₂O₂) to generate a powerful, metal-based oxidant.[5] This high-valent iron-oxo species is capable of hydroxylating strong aliphatic C-H bonds with a high degree of stereoretention, a challenging transformation in synthetic chemistry.[5] The nature of the TPMA ligand can also influence the reaction outcome, with some systems leading to cis-dihydroxylation products.[8] This biomimetic approach provides a valuable tool for late-stage functionalization in complex molecule synthesis.
The proposed catalytic cycle for the hydroxylation of an aliphatic C-H bond (R-H) by an Fe(II)-TPMA complex and H₂O₂ is depicted below. The cycle begins with the activation of the Fe(II) catalyst by hydrogen peroxide to form a high-valent iron-oxo intermediate, which then performs the C-H abstraction and hydroxylation steps.
Biomimetic Dioxygen (O₂) Activation and Reduction
TPMA-copper complexes are extensively studied for their ability to bind and activate molecular oxygen, mimicking enzymes like tyrosinase and copper amine oxidases.[6][9] These complexes are instrumental in elucidating the mechanisms of O₂ reduction. For example, the complex [Cu(tmpa)(L)]²⁺ has been shown to electrocatalytically reduce O₂ to water in a stepwise 4e⁻/4H⁺ process, where H₂O₂ is formed as a detectable intermediate.[7] This reaction is remarkably fast, with a reported turnover frequency of 1.5×10⁵ s⁻¹, the highest for any molecular copper catalyst.[7] The mechanism of substrate oxidation, such as for phenols, often proceeds via a proton-coupled electron transfer (PCET) pathway.[10][11]
Quantitative Data Summary
The performance of TPMA-metal complexes in small molecule activation is summarized below. Data has been compiled from various literature sources to provide a comparative overview.
Table 1: Performance Data for TPMA-Metal Catalysts in Oxidation Reactions
| Catalyst System | Substrate | Small Molecule Activated | Key Product(s) | Catalyst Loading (mol%) | Yield / TOF* | Reference |
|---|---|---|---|---|---|---|
| (TPMA)Fe(II) / H₂O₂ | Cyclohexane | H₂O₂ | Cyclohexanol, Cyclohexanone | Not specified | Not specified | [5] |
| (TPMA)Fe(II) / Air | Catechol | O₂ | Aromatic C-C cleavage products | Not specified | Quantitative | [5] |
| [Cu(tmpa)(L)]²⁺ | O₂ (substrate) | O₂ | H₂O | Not specified | TOF: 1.5×10⁵ s⁻¹ | [7] |
| Dicopper/O₂ complex | Phenols | O₂ | C-C coupled dimers | Stoichiometric | ~50% Yield |[11] |
*TOF = Turnover Frequency
Detailed Experimental Protocols
The following protocols are generalized methodologies synthesized from experimental sections of peer-reviewed chemical literature. Researchers should consult the original publications for specific substrate details and safety information.
Protocol 1: General Procedure for Fe/TPMA-Catalyzed Aliphatic C-H Oxidation
This protocol describes a representative procedure for the oxidation of an aliphatic C-H bond (e.g., in cyclohexane) using an in-situ prepared Fe(II)-TPMA catalyst and hydrogen peroxide as the terminal oxidant.[5]
Materials:
-
Fe(OTf)₂ (Iron(II) trifluoromethanesulfonate)
-
This compound (TPMA)
-
Substrate (e.g., Cyclohexane)
-
Hydrogen peroxide (H₂O₂, 30 wt% in H₂O)
-
Acetonitrile (B52724) (MeCN, anhydrous)
-
Internal standard (e.g., dodecane) for GC analysis
-
Sodium sulfite (B76179) (Na₂SO₃) solution (aqueous, saturated)
Procedure:
-
Catalyst Preparation (In-Situ): In a 10 mL round-bottom flask equipped with a magnetic stir bar, add Fe(OTf)₂ (e.g., 5 µmol, 1.0 equiv).
-
Add TPMA (e.g., 5.5 µmol, 1.1 equiv) to the flask.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add anhydrous acetonitrile (e.g., 1.0 mL) via syringe and stir the mixture at room temperature for 10-15 minutes until a clear, pale yellow solution is formed.
-
Reaction Setup: To the catalyst solution, add the aliphatic substrate (e.g., cyclohexane, 0.5 mmol, 100 equiv) and the internal standard.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C) in an ice bath.
-
Reaction Initiation: Add aqueous H₂O₂ (e.g., 0.5 mmol, 100 equiv) dropwise to the stirring solution over a period of 5 minutes.
-
Allow the reaction to stir at 0 °C for the specified time (e.g., 1-4 hours), monitoring progress by taking aliquots for GC or TLC analysis.
-
Quenching: Upon completion, quench the reaction by adding 2 mL of saturated aqueous Na₂SO₃ solution to decompose any remaining peroxide.
-
Work-up & Analysis: Extract the mixture with diethyl ether or ethyl acetate (B1210297) (3 x 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by Gas Chromatography (GC) or GC-MS to determine conversion and product yields against the internal standard. Further purification can be achieved by column chromatography if necessary.
Disclaimer: These notes are intended for informational purposes for trained research professionals. All experiments should be conducted with appropriate safety precautions, including the use of personal protective equipment and engineering controls. The user is solely responsible for verifying the safety and suitability of these procedures.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel ligands from direct benzylic functionalisation of this compound - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Tris(2-Pyridylmethylamine)V(O)2 Complexes as Counter Ions of Diprotonated Decavanadate Anion: Potential Antineoplastic Activity [frontiersin.org]
- 7. Fast Oxygen Reduction Catalyzed by a Copper(II) this compound Complex through a Stepwise Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cu(II)-mediated phenol oxygenation: chemical evidence implicates a unique role of the enzyme active site in promoting the chemically difficult tyrosine monooxygenation in TPQ cofactor biogenesis of copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidation mechanism of phenols by copper(ii)–halide complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Oxidation mechanism of phenols by dicopper-dioxygen (Cu(2)/O(2)) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Tris(2-pyridylmethyl)amine (TPA): A Versatile Chelator for Investigating Mobile Zinc in Research and Drug Development
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Tris(2-pyridylmethyl)amine (TPA) as a membrane-permeable chelator for the study of mobile zinc (Zn²⁺). TPA offers significant advantages over other commonly used chelators, such as N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN), including faster kinetics and lower cytotoxicity, making it a valuable tool for investigating the diverse roles of mobile zinc in cellular physiology and pathology.[1][2][3][4][5][6][7]
Introduction to this compound (TPA)
This compound is a tripodal ligand that acts as a membrane-permeable chelator with a high affinity for zinc ions.[1][2][3][5] Its ability to rapidly sequester intracellular mobile zinc makes it an ideal tool for a variety of applications, including:
-
Validating fluorescent zinc sensors: TPA can be used to confirm that a fluorescent signal is specific to zinc by observing the quenching of the signal upon TPA application.[7]
-
Investigating zinc-dependent signaling pathways: By chelating mobile zinc, TPA allows researchers to study the downstream effects on various signaling cascades.
-
Exploring the role of mobile zinc in disease: TPA can be employed to probe the involvement of mobile zinc in neurodegenerative diseases, cancer, and other pathological conditions.
-
Drug development: The TPA scaffold is being explored for the development of novel therapeutics targeting zinc metalloenzymes and for creating probes for in vivo zinc imaging.
Properties of TPA and Comparison with TPEN
TPA presents a favorable profile for live-cell and tissue experiments compared to the widely used chelator TPEN. Key comparative data are summarized in the table below.
| Property | This compound (TPA) | N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) | Reference(s) |
| Zinc Binding Affinity (Kd) | 10 pM | Five orders of magnitude stronger than TPA | [3][5] |
| pKa (tertiary amine) | 6.17 | 7.19 | [3][5] |
| Zinc Chelation Rate Constant (k) | (5.81 ± 0.02) × 10⁶ M⁻¹s⁻¹ (~40% faster than TPEN) | Slower than TPA | [3][5] |
| Cytotoxicity (IC50 in HeLa cells, 1h) | > 3 mM (an order of magnitude less toxic than TPEN) | 0.4 ± 0.1 mM | [3] |
| Cytotoxicity (IC50 in HeLa cells, 24h) | 38 ± 1 µM | 25 ± 2 µM | [3] |
| Cell Permeability | Membrane-permeable | Membrane-permeable | [1][2][3][5] |
Experimental Protocols
Herein, we provide detailed protocols for the application of TPA in common experimental settings.
Protocol 1: In Vitro Chelation of Mobile Zinc in Cultured Cells (e.g., HeLa)
This protocol describes the use of TPA to chelate intracellular mobile zinc in cultured cells, which can be monitored using a fluorescent zinc indicator.
Materials:
-
HeLa cells (or other cell line of interest)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound (TPA) stock solution (e.g., 10 mM in DMSO)
-
Fluorescent zinc indicator (e.g., ZP1, FluoZin-3 AM)
-
Zinc pyrithione (B72027) (optional, for increasing intracellular zinc)
-
96-well black, clear-bottom plates or glass-bottom dishes for microscopy
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well black, clear-bottom plate or on glass-bottom dishes at a density that will result in 70-80% confluency on the day of the experiment.
-
Loading with Zinc Indicator:
-
Prepare a loading solution of the fluorescent zinc indicator (e.g., 5 µM ZP1) in serum-free medium.
-
Wash the cells once with warm PBS.
-
Incubate the cells with the loading solution for 30 minutes at 37°C.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add fresh, warm complete culture medium to the cells.
-
-
Baseline Fluorescence Measurement:
-
Acquire baseline fluorescence images using a fluorescence microscope or measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen indicator.
-
-
(Optional) Increasing Intracellular Zinc:
-
To observe a more pronounced chelation effect, intracellular zinc levels can be transiently increased.
-
Add zinc pyrithione (e.g., 20 µM) to the cells and incubate for 10-15 minutes at 37°C.[3]
-
Measure the fluorescence to confirm an increase in the zinc-bound indicator signal.
-
-
TPA Treatment:
-
Monitoring Zinc Chelation:
-
Immediately begin acquiring images or taking fluorescence readings at regular intervals (e.g., every 1-2 minutes) to monitor the decrease in fluorescence as TPA chelates the intracellular zinc. TPA has been shown to reduce fluorescence more rapidly than TPEN, often reaching background levels within minutes.[3][5]
-
Experimental Workflow for In Vitro Zinc Chelation
Caption: Workflow for in vitro mobile zinc chelation using TPA.
Protocol 2: Application of TPA in Acute Brain Slices
This protocol details the use of TPA to chelate mobile zinc in acute brain slices, a valuable ex vivo model for studying neuronal function.
Materials:
-
Rodent (e.g., mouse or rat)
-
Vibratome for tissue slicing
-
Artificial cerebrospinal fluid (ACSF), carbogenated (95% O₂ / 5% CO₂)
-
Sucrose-based cutting solution
-
This compound (TPA) stock solution (e.g., 10 mM in DMSO)
-
Fluorescent zinc indicator suitable for two-photon microscopy (e.g., ZP1)
-
Two-photon microscope
Procedure:
-
Preparation of Acute Brain Slices:
-
Anesthetize the animal and perfuse transcardially with ice-cold, carbogenated sucrose-based cutting solution.
-
Rapidly dissect the brain and prepare acute slices (e.g., 300 µm thick) of the desired region (e.g., hippocampus) using a vibratome in ice-cold, carbogenated cutting solution.
-
Transfer the slices to a holding chamber containing carbogenated ACSF at 32-34°C for a recovery period of at least 1 hour.
-
-
Loading with Zinc Indicator:
-
Incubate the recovered brain slices in ACSF containing the fluorescent zinc indicator (e.g., 10 µM ZP1) for 10-20 minutes at 35°C.[3]
-
-
Microscopy and Baseline Imaging:
-
Transfer a slice to the recording chamber of a two-photon microscope and continuously perfuse with warm, carbogenated ACSF.
-
Allow the slice to equilibrate for 5-10 minutes.
-
Acquire baseline two-photon fluorescence images from the region of interest (e.g., mossy fiber terminals in the hippocampus).
-
-
TPA Application:
-
Switch the perfusion to ACSF containing TPA at the desired final concentration (e.g., 50 µM).[3]
-
-
Imaging Zinc Chelation:
-
Acquire fluorescence images at regular intervals (e.g., every 2 minutes) to monitor the quenching of the zinc indicator fluorescence, indicating the chelation of mobile zinc by TPA.[3]
-
Experimental Workflow for TPA Application in Brain Slices
Caption: Workflow for using TPA in acute brain slice preparations.
Protocol 3: Assessment of TPA Cytotoxicity using MTT Assay
This protocol describes how to evaluate the cytotoxicity of TPA in a given cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound (TPA) stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
TPA Treatment:
-
Prepare serial dilutions of TPA in complete culture medium to cover a range of concentrations (e.g., 1 µM to 3 mM for a 1-hour treatment, or 0.1 µM to 1 mM for a 24-hour treatment).[3]
-
Remove the old medium and add 100 µL of the TPA dilutions to the respective wells. Include vehicle controls (medium with the highest concentration of DMSO used).
-
-
Incubation: Incubate the plate for the desired duration (e.g., 1 hour or 24 hours) at 37°C.[3]
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[3]
-
-
Solubilization:
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
Mobile Zinc Signaling Pathways Investigated with TPA
Mobile zinc is a critical modulator of synaptic transmission and intracellular signaling. TPA can be used to dissect the role of zinc in these pathways.
Modulation of Glutamatergic Synaptic Transmission
Mobile zinc, co-released with glutamate (B1630785) from presynaptic terminals, can modulate the activity of postsynaptic receptors, particularly NMDA and AMPA receptors.[2][3] TPA can be used to chelate synaptic zinc and observe the resulting changes in receptor activity and downstream signaling, which is crucial for processes like synaptic plasticity (Long-Term Potentiation and Long-Term Depression).[3][8]
Signaling Pathway: Mobile Zinc in Glutamatergic Synapse
Caption: TPA chelates mobile zinc, altering NMDA/AMPA receptor modulation.
Intracellular Zinc Signaling
Increases in intracellular mobile zinc can act as a second messenger, activating various signaling cascades, including the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.[9][10] TPA can be used to prevent this zinc-dependent activation and study the downstream consequences.
Signaling Pathway: TPA and the MAPK/ERK Pathway
Caption: TPA can block zinc-mediated activation of the MAPK/ERK pathway.
Conclusion
This compound is a superior chelator for the investigation of mobile zinc in biological systems, offering faster kinetics and reduced cytotoxicity compared to TPEN. The protocols and data provided in these application notes offer a comprehensive guide for researchers to effectively utilize TPA in their studies of zinc signaling in health and disease, and for professionals in the development of novel therapeutics and diagnostics.
References
- 1. New Tools Uncover New Functions for Mobile Zinc in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mobile zinc as a modulator of sensory perception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | Modulation of Neuronal Signal Transduction and Memory Formation by Synaptic Zinc [frontiersin.org]
- 5. This compound (TPA) as a membrane-permeable chelator for interception of biological mobile zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (TPA) as a membrane-permeable chelator for interception of biological mobile zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A role for zinc in postsynaptic density asSAMbly and plasticity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What Are the Functions of Zinc in the Nervous System? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
Application Notes and Protocols: Photocatalytic Hydrogen Evolution with Cobalt-TPMA Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting photocatalytic hydrogen evolution experiments using cobalt-TPMA (tris(2-pyridylmethyl)amine) complexes. This document outlines the synthesis of the catalyst, the experimental setup for photocatalysis, and methods for data analysis.
Introduction
The production of hydrogen through water splitting using sunlight is a promising strategy for generating clean and sustainable energy. Molecular catalysts, particularly those based on earth-abundant metals like cobalt, are of significant interest due to their tunability and potential for high efficiency. Cobalt complexes with tetradentate TPMA ligands have been identified as competent catalysts for hydrogen evolution.[1][2][3][4] This document details the application of a series of cobalt(II) complexes based on the TPMA ligand scaffold for photocatalytic hydrogen production.
The typical photocatalytic system consists of three main components: a photosensitizer, a sacrificial electron donor, and the cobalt-TPMA catalyst.[2][3] A commonly used photosensitizer is tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺), which absorbs visible light.[2][3][5] Ascorbic acid often serves as the sacrificial electron donor, providing the electrons needed for the reduction of the cobalt catalyst and subsequent proton reduction.[2][3]
Quantitative Data Summary
The performance of various cobalt-TPMA complexes in photocatalytic hydrogen evolution is summarized in the table below. The data is based on experiments conducted in an acetate (B1210297) buffer (0.1 M, pH 4.0) with [Ru(bpy)₃]²⁺ as the photosensitizer and ascorbic acid as the sacrificial electron donor.
| Catalyst | H₂ Evolved (µmol) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| CoL0 | 1.2 | 120 | 60 |
| CoL1 | 1.0 | 100 | 50 |
| CoL2 | 0.9 | 90 | 45 |
| CoL3 | 1.1 | 110 | 55 |
| CoL4 | 0.8 | 80 | 40 |
*TON (Turnover Number) = moles of H₂ produced / moles of catalyst. *TOF (Turnover Frequency) = moles of H₂ produced / (moles of catalyst × time).
Experimental Protocols
Synthesis of Cobalt-TPMA Complexes (General Procedure)
This protocol describes a general method for the synthesis of cobalt(II) complexes with TPMA and its derivatives.
Materials:
-
This compound (TPMA) or its substituted derivatives
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Methanol
-
Diethyl ether
Procedure:
-
Dissolve the TPMA ligand (1 equivalent) in methanol.
-
In a separate flask, dissolve cobalt(II) chloride hexahydrate (1 equivalent) in methanol.
-
Slowly add the cobalt(II) solution to the ligand solution while stirring.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Reduce the solvent volume under reduced pressure.
-
Precipitate the complex by adding diethyl ether.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.
-
Characterize the synthesized complex using standard analytical techniques (e.g., NMR, mass spectrometry, elemental analysis).
Photocatalytic Hydrogen Evolution
This protocol details the procedure for a typical photocatalytic hydrogen evolution experiment.
Materials:
-
Cobalt-TPMA complex
-
Tris(2,2'-bipyridine)ruthenium(II) chloride hexahydrate ([Ru(bpy)₃]Cl₂·6H₂O)
-
Ascorbic acid
-
Acetate buffer (0.1 M, pH 4.0)
-
Septum-sealed reaction vessel (e.g., quartz cuvette or Schlenk tube)
-
Light source (e.g., solar simulator or LED lamp with appropriate wavelength)
-
Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) for H₂ quantification.[6][7][8]
Procedure:
-
Prepare a stock solution of the cobalt-TPMA complex, [Ru(bpy)₃]Cl₂, and ascorbic acid in the acetate buffer.
-
In the reaction vessel, combine the appropriate volumes of the stock solutions to achieve the desired final concentrations (e.g., 0.5 mM [Ru(bpy)₃]²⁺, 0.1 M ascorbic acid, and 0.2 mM cobalt catalyst).
-
Seal the vessel with a septum and degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove oxygen.
-
Place the reaction vessel in a thermostatted holder and position it at a fixed distance from the light source.
-
Start the irradiation and periodically take headspace samples (e.g., 100 µL) using a gas-tight syringe.
-
Inject the gas sample into the GC-TCD to quantify the amount of hydrogen produced.[6][7][8]
-
Continue the experiment for the desired duration, taking gas samples at regular intervals.
Diagrams
Photocatalytic Cycle
Caption: Photocatalytic hydrogen evolution cycle with a cobalt-TPMA complex.
Experimental Workflow
Caption: Experimental workflow for photocatalytic hydrogen evolution.
References
- 1. Molecular mechanisms of cobalt-catalyzed hydrogen evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photoinduced hydrogen evolution with new tetradentate cobalt(ii) complexes based on the TPMA ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Recent Developments in Hydrogen Evolving Molecular Cobalt(II)-Polypyridyl Catalysts | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. lanlexperts.elsevierpure.com [lanlexperts.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Measuring Hydrogen Production Rate in Photocatalytic Water Splitting Experiments_industry trends-Perfectlight [perfectlight.com.cn]
Application Notes: Chiral Sensing Using Tris(2-pyridylmethyl)amine (TPA) Derivatives
Introduction
Tris(2-pyridylmethyl)amine (TPA) and its derivatives are versatile tripodal ligands that form stable complexes with a variety of transition metals.[1][2] These complexes, particularly with Zn(II), have emerged as powerful tools in supramolecular chemistry for the chiral sensing of biologically relevant molecules such as amino acids, α-hydroxy acids, and chiral alcohols.[3][4][5] The underlying principle of their application in chiral recognition lies in their function as stereodynamic probes. The three pyridylmethyl arms of the TPA ligand arrange themselves in a propeller-like, helical fashion around the central metal ion. This helical arrangement can exist in two enantiomeric forms (P- and M-helicity), which are in equilibrium.[6]
Upon interaction with a chiral analyte, this equilibrium is shifted, favoring the formation of one diastereomeric complex over the other.[6] This diastereomeric excess results in a distinct chiroptical signature, most commonly detected by Circular Dichroism (CD) spectroscopy. A key advantage of this system is the significant amplification of the CD signal, allowing for the determination of enantiomeric excess (ee) even for analytes that possess weak intrinsic CD signals.[1][7] Modifications to the TPA scaffold have been explored to enhance stability, introduce fluorescent reporting, and improve the dichroic response.[3]
Sensing Mechanism: Stereodynamic Probes
The chiral sensing mechanism of TPA-metal complexes is based on the principle of stereodynamic chirality transfer. The achiral TPA-metal complex acts as a probe that adopts a chiral conformation upon interaction with a chiral guest molecule.
Quantitative Data Presentation
The following tables summarize the chiroptical response of various TPA-metal complexes upon interaction with the chiral amino acid, Phenylalanine (Phe). The data is derived from published spectra and illustrates the signal amplification and differentiation capabilities of these systems.[7][8]
Table 1: Chiroptical Response of Trinuclear TPA-Metal Complexes with L-Phenylalanine
| Complex Composition (M1-M2-M1) | Analyte | Wavelength (nm) | CD Signal (G value) | Reference |
| Zn-Zn-Zn | L-Phe | ~265 | ~0.0015 | [7] |
| Co-Co-Co | L-Phe | ~265 | ~0.0025 | [7] |
| Zn-Co-Zn | L-Phe | ~265 | ~0.0018 | [8] |
| Co-Ni-Co | L-Phe | ~265 | ~0.0022 | [8] |
Note: G value is a unitless measure of dissymmetry, calculated from the molar circular dichroism and molar extinction coefficient. Data is estimated from graphical representations in the cited literature.
Table 2: Comparison of CD Signal for Enantiomers
| Probe System | Analyte | Wavelength (nm) | Approx. CD Signal (mdeg) | Reference |
| TPA-Zn(II) Complex | L-Phe | 265 | Positive | [7] |
| TPA-Zn(II) Complex | D-Phe | 265 | Negative | [7] |
| TPA-Cu(II) Complex | (S)-Carboxylic Acid | 238 | Positive | [9] |
| TPA-Cu(II) Complex | (R)-Carboxylic Acid | 238 | Negative | [9] |
Note: The sign of the CD signal is directly correlated to the absolute configuration of the analyte, forming the basis for enantiomeric discrimination.
Experimental Protocols
This section provides detailed protocols for the synthesis of a representative TPA-metal complex and its application in chiral sensing using Circular Dichroism spectroscopy.
Protocol 1: Synthesis of a TPA-Zn(II) Perchlorate (B79767) Complex
This protocol describes a general method for synthesizing a TPA-metal complex.[4]
Materials:
-
This compound (TPA)
-
Zinc(II) perchlorate hexahydrate (Zn(ClO₄)₂·6H₂O)
-
Acetonitrile (B52724) (anhydrous)
-
Diethyl ether
Procedure:
-
Dissolve 1 equivalent of this compound (TPA) in a minimal amount of anhydrous acetonitrile in a clean, dry flask.
-
In a separate flask, dissolve 1 equivalent of Zn(ClO₄)₂·6H₂O in anhydrous acetonitrile.
-
Add the zinc perchlorate solution dropwise to the TPA solution while stirring at room temperature.
-
Continue stirring the resulting mixture for 1 hour at room temperature to ensure complete complex formation.
-
Induce precipitation of the complex by carefully adding diethyl ether to the reaction flask.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of diethyl ether to remove any unreacted starting materials.
-
Dry the final product, --INVALID-LINK--₂, under vacuum. The product can be characterized by standard analytical techniques such as NMR, mass spectrometry, and elemental analysis.
Protocol 2: Determination of Enantiomeric Excess (ee) using CD Spectroscopy
This protocol outlines the procedure for using a prepared TPA-Zn(II) complex to determine the enantiomeric excess of an amino acid sample.
Materials & Equipment:
-
Prepared TPA-Zn(II) complex
-
Enantiopure samples of the chiral analyte (e.g., L-Phe and D-Phe)
-
Analyte sample with unknown enantiomeric excess
-
Spectroscopy-grade solvent (e.g., anhydrous DMSO, Methanol)[7]
-
Calibrated micropipettes
-
Volumetric flasks
-
Circular Dichroism (CD) Spectropolarimeter
-
Quartz cuvette (e.g., 0.1 cm path length)[7]
Procedure:
1. Stock Solution Preparation:
-
Prepare a stock solution of the TPA-Zn(II) complex at a known concentration (e.g., 1 mM) in the chosen solvent.
-
Prepare stock solutions of the pure L- and D-enantiomers of the analyte at a known concentration (e.g., 2 mM).
-
Prepare a stock solution of the analyte with unknown ee at the same total concentration.
2. Preparation of Calibration Standards:
-
In a series of vials, mix the L- and D-analyte stock solutions in varying ratios to create a set of standards with known enantiomeric excess. For example:
-
100% ee (L): Pure L-enantiomer
-
50% ee (L): 3 parts L, 1 part D
-
0% ee (racemic): 1 part L, 1 part D
-
-50% ee (D): 1 part L, 3 parts D
-
-100% ee (D): Pure D-enantiomer
-
-
To each vial, add the TPA-Zn(II) stock solution to achieve the desired final concentrations (e.g., a 1:2 ratio of probe to total analyte).[9] Mix thoroughly and allow to equilibrate for a few minutes.
3. CD Measurement:
-
Set up the CD spectropolarimeter to scan over the relevant wavelength range (e.g., 220-350 nm for TPA complexes).
-
Record a baseline spectrum using the pure solvent.
-
Measure the CD spectrum for each calibration standard, ensuring the signal is within the linear range of the detector. The spectra for opposite enantiomers should be mirror images.[9]
4. Data Analysis and Calibration Curve Construction:
-
Identify the wavelength of maximum CD intensity (λ_max) from the spectra of the enantiopure samples.
-
For each calibration standard, record the CD signal intensity (in millidegrees, mdeg) at λ_max.
-
Plot the CD intensity (y-axis) against the known enantiomeric excess (% ee) (x-axis).
-
Perform a linear regression on the data points. The resulting equation (y = mx + c) is the calibration curve. A good linear fit (R² > 0.99) is essential for accuracy.[9]
5. Analysis of the Unknown Sample:
-
Prepare the unknown sample by mixing the unknown analyte solution with the TPA-Zn(II) stock solution in the same ratio used for the calibration standards.
-
Measure the CD spectrum of the unknown sample under the same conditions.
-
Record the CD intensity at the same λ_max.
-
Using the equation from the linear regression, calculate the % ee of the unknown sample from its measured CD intensity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel ligands from direct benzylic functionalisation of this compound - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02022G [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. research.unipd.it [research.unipd.it]
- 8. Novel ligands from direct benzylic functionalisation of this compound - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Tris(2-pyridylmethyl)amine (TPA) Synthesis
Welcome to the technical support center for the synthesis of Tris(2-pyridylmethyl)amine (TPA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of TPA in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound (TPA)?
A1: The two primary methods for synthesizing TPA are the classical alkylation of 2-(aminomethyl)pyridine and the more modern reductive amination approach.[1] The alkylation method, first described by Anderegg and Wenk, involves the reaction of 2-(aminomethyl)pyridine with 2-(chloromethyl)pyridine (B1213738) in the presence of a base.[1] Reductive amination offers a milder alternative, reacting 2-pyridinecarboxaldehyde (B72084) with 2-(aminomethyl)pyridine in the presence of a reducing agent, and has been reported to produce high yields.
Q2: I performed the alkylation synthesis and obtained a low yield with a significant amount of a red, oily byproduct. What is this substance and how can I avoid it?
A2: The formation of a red oil is a common issue in the alkylation synthesis of TPA, particularly when using a strong base like sodium hydroxide. This byproduct is likely a complex mixture of polymers formed through self-condensation of 2-pyridinecarboxaldehyde, which can be present as an impurity in the 2-(chloromethyl)pyridine starting material or formed in situ under the reaction conditions. The basic conditions promote aldol-type condensation reactions, leading to these colored, oligomeric substances. To minimize its formation, ensure the purity of your starting materials, consider using a milder base or a biphasic reaction system, and maintain a low reaction temperature.
Q3: Which synthetic method generally provides a higher yield of TPA?
A3: While the classical alkylation method can reportedly achieve yields as high as 90%, it is also prone to side reactions that can significantly lower the yield, sometimes to as low as 24%.[1][2] The reductive amination method is often cited as providing consistently high yields under mild conditions, making it a valuable alternative, especially when sensitive functional groups are present.
Q4: What is the best way to purify crude TPA?
A4: Crude TPA can be purified by recrystallization from a suitable solvent like hexane (B92381) or by column chromatography. For challenging purifications, especially to remove polar impurities and the "red oil" byproduct, column chromatography is recommended. Given that TPA is a basic amine, using a stationary phase like basic alumina (B75360) or amine-functionalized silica (B1680970) can prevent peak tailing and improve separation. Alternatively, a standard silica gel column can be used if a small amount of a competing base, such as triethylamine (B128534) (0.5-2%), is added to the eluent system.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Alkylation Synthesis | - Formation of a red, oily byproduct due to side reactions. - Incomplete reaction. - Loss of product during workup and purification. | - Use purified starting materials, especially 2-(chloromethyl)pyridine, to minimize aldehyde impurities. - Slowly add the base at a low temperature to control the reaction exotherm and minimize side reactions. - Increase the reaction time or temperature moderately if the reaction is incomplete (monitor by TLC). - Optimize the extraction and purification steps to minimize product loss. |
| Formation of Red Oil | - Presence of aldehyde impurities in starting materials. - Aldol-type condensation reactions promoted by strong bases and high temperatures. | - Purify starting materials before use. - Use a milder base (e.g., K₂CO₃) or a phase-transfer catalyst in a biphasic system. - Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the base. |
| Difficulty in Purifying Crude TPA | - Tailing of the product spot on silica gel TLC/column due to the basic nature of the amine. - Co-elution of impurities with the product. | - For column chromatography, use basic alumina or amine-functionalized silica as the stationary phase. - If using standard silica gel, add 0.5-2% triethylamine or ammonia (B1221849) to the eluent to suppress tailing. - For recrystallization, try a range of solvents and solvent systems to find one that effectively separates the product from impurities. |
| Incomplete Reaction in Reductive Amination | - Inactive or insufficient reducing agent. - Unfavorable reaction pH. | - Use a fresh bottle of the reducing agent (e.g., sodium triacetoxyborohydride). - Ensure anhydrous reaction conditions as borohydride (B1222165) reagents can be deactivated by moisture. - For some reductive aminations, maintaining a slightly acidic pH can facilitate imine formation prior to reduction. |
Experimental Protocols
Method 1: Alkylation Synthesis of this compound
This protocol is adapted from a known procedure and has been reported to have variable yields, with potential for significant byproduct formation.[2]
Reactants:
-
2-(chloromethyl)pyridine hydrochloride
-
2-(aminomethyl)pyridine
-
Sodium Hydroxide (NaOH)
-
Water
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Hexane
-
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a round-bottom flask, dissolve 2-(chloromethyl)pyridine hydrochloride (2 equivalents) in water.
-
To this solution, add 2-(aminomethyl)pyridine (1 equivalent) with stirring.
-
Prepare a solution of NaOH in water and add it dropwise to the reaction mixture over approximately 1.5 hours, maintaining the temperature at 0-5 °C with an ice bath. The reaction mixture may turn deep red.
-
After the addition is complete, heat the mixture to 70°C for 20 minutes.
-
Cool the reaction mixture to room temperature and extract with dichloromethane (4 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation. A red oil that may solidify upon standing is often obtained.
-
Purify the crude product by recrystallization from hot hexane or by column chromatography.
Method 2: Reductive Amination Synthesis of this compound (Proposed)
This is a proposed protocol based on general procedures for reductive amination which have been reported to give high yields for TPA analogues.
Reactants:
-
2-pyridinecarboxaldehyde
-
2-(aminomethyl)pyridine
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of 2-(aminomethyl)pyridine (1 equivalent) in anhydrous 1,2-dichloroethane, add 2-pyridinecarboxaldehyde (2.2 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Add sodium triacetoxyborohydride (2.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.
Data Presentation
Table 1: Comparison of TPA Synthesis Methods
| Method | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Alkylation | 2-(aminomethyl)pyridine, 2-(chloromethyl)pyridine, NaOH | 24-90%[1][2] | Uses readily available starting materials. | Prone to formation of polymeric byproducts ("red oil"), which can significantly lower the yield and complicate purification. |
| Reductive Amination | 2-(aminomethyl)pyridine, 2-pyridinecarboxaldehyde, NaBH(OAc)₃ | High (reported for analogues) | Milder reaction conditions, generally higher and more consistent yields, fewer side products. | Requires anhydrous conditions and a specialized reducing agent. |
Visualizations
Experimental Workflow for TPA Synthesis
Caption: Workflow for TPA synthesis.
Troubleshooting Logic for Low Yield in Alkylation
Caption: Troubleshooting low yield in TPA alkylation.
References
Technical Support Center: Purification of Tris(2-pyridylmethyl)amine (TPA) by Column Chromatography
This guide provides troubleshooting advice and frequently asked questions for the purification of Tris(2-pyridylmethyl)amine (TPA) by column chromatography, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the column chromatography of this compound (TPA)?
A1: The most commonly used stationary phases for the purification of TPA are silica (B1680970) gel and alumina (B75360).[1] For basic compounds like TPA, which is a tertiary amine, alumina (neutral or basic) can be advantageous as it minimizes the strong interactions that can occur with the acidic silanol (B1196071) groups on the surface of silica gel.[1][2] This can lead to better peak shapes and reduced tailing. Amine-functionalized silica is also an excellent alternative for purifying organic amines.[2][3]
Q2: What mobile phase (eluent) system is recommended for the purification of TPA?
A2: A gradient of a non-polar solvent with a polar solvent is typically employed. Common systems include:
-
Dichloromethane (B109758) (DCM) and Methanol (B129727) (MeOH): A gradient starting from 100% DCM and gradually increasing the percentage of MeOH (e.g., from 0% to 10%) is often effective.[1]
-
Dichloromethane/Methanol (100:1): This specific mixture has been reported for the purification of functionalized TPA derivatives.[4]
-
Hexane and Ethyl Acetate (B1210297): This system can also be used, particularly with amine-functionalized silica.[2]
To prevent peak tailing on silica gel, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (B128534) (TEA) or ammonia (B1221849) (typically 0.1-1%), to the eluent system.[2]
Q3: My TPA is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate in hexane. What should I do?
A3: If TPA is not moving from the baseline, the eluent system is not polar enough. You should switch to a more polar solvent system. A mixture of dichloromethane (DCM) and methanol (MeOH) is a good next choice.[5] Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it until you achieve an Rf value of approximately 0.2-0.3 for TPA on the TLC plate.
Q4: I am observing significant tailing or streaking of my TPA spot on the TLC plate and column fractions. How can I resolve this?
A4: Tailing is a common issue when purifying amines on silica gel due to the interaction between the basic amine and the acidic silica.[2] To mitigate this, you can:
-
Add a basic modifier: Incorporate a small amount of triethylamine or ammonia into your mobile phase.[2]
-
Switch the stationary phase: Use a less acidic stationary phase like neutral or basic alumina, or an amine-functionalized silica gel.[1][2][3]
Q5: What are the potential impurities I should be looking for during the purification of TPA?
A5: TPA is often synthesized by the alkylation of 2-picolylamine with 2-(chloromethyl)pyridine.[6] Potential impurities may include:
-
Starting materials: Unreacted 2-picolylamine and dipicolylamine.
-
Byproducts: Products of over-alkylation or other side reactions.
-
Degradation products: TPA may degrade if exposed to strongly acidic conditions.
These impurities are generally more or less polar than TPA and can be separated by optimizing the mobile phase composition.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| TPA does not elute from the column. | 1. The mobile phase is not polar enough. 2. TPA is irreversibly adsorbed onto the silica gel.[5] 3. The compound has decomposed on the column.[5] | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in DCM). 2. Consider using a less acidic stationary phase like alumina or amine-functionalized silica.[1][2] Alternatively, add a competing base like triethylamine to the eluent.[2] 3. Check the stability of your compound on silica using a 2D TLC test.[5] |
| Poor separation of TPA from impurities. | 1. The mobile phase is too polar, causing co-elution. 2. The mobile phase is not selective enough for the compounds. 3. The column is overloaded with the crude sample. | 1. Decrease the polarity of the eluent system. 2. Try a different solvent system (e.g., switch from hexane/ethyl acetate to DCM/methanol). 3. Reduce the amount of sample loaded onto the column. |
| The purified TPA is not pure (contains baseline impurities). | 1. Some highly polar impurities might be sticking to the silica and slowly leaching out. 2. The crude sample was not properly filtered before loading. | 1. Ensure the column is thoroughly flushed with a more polar solvent after your product has eluted to remove all remaining compounds. 2. Filter the crude sample through a small plug of silica or celite before loading it onto the column. |
| Cracks or channels appear in the stationary phase bed. | 1. The column was not packed properly. 2. The column ran dry at some point during the purification. | 1. Ensure the stationary phase is packed as a uniform slurry and allowed to settle completely. 2. Always maintain the solvent level above the top of the stationary phase. |
Experimental Protocol: Column Chromatography of TPA on Silica Gel
This protocol provides a general procedure for the purification of this compound.
1. Preparation of the Slurry and Packing the Column:
-
Select a glass column of an appropriate size.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Dichloromethane).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, constantly tapping the column gently to ensure even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
2. Sample Loading:
-
Dissolve the crude TPA in a minimal amount of the initial eluent or a slightly more polar solvent like DCM.
-
Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[7]
-
Carefully add the sample to the top of the column.
3. Elution:
-
Begin eluting with the initial, non-polar solvent.
-
Gradually increase the polarity of the mobile phase by adding small increments of the more polar solvent (e.g., increase methanol percentage in DCM).
-
Collect fractions in test tubes or vials.
4. Fraction Analysis:
-
Monitor the elution of the compounds by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure TPA.
5. Product Recovery:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified TPA.
Quantitative Data Summary
The following table provides typical parameters for the purification of TPA. Note that these values can vary depending on the specific experimental conditions.
| Parameter | Stationary Phase: Silica Gel | Stationary Phase: Alumina (Basic) |
| Mobile Phase System | Dichloromethane (DCM) / Methanol (MeOH) + 0.5% Triethylamine (TEA) | Dichloromethane (DCM) / Methanol (MeOH) |
| Gradient | 0% to 10% MeOH in DCM | 0% to 5% MeOH in DCM |
| Hypothetical Rf (TPA) | ~0.25 in 5% MeOH/DCM + 0.5% TEA | ~0.30 in 2% MeOH/DCM |
| Hypothetical Rf (Dipicolylamine impurity) | ~0.10 in 5% MeOH/DCM + 0.5% TEA | ~0.15 in 2% MeOH/DCM |
| Expected Yield | 80-95% (highly dependent on crude purity) | 85-98% (highly dependent on crude purity) |
Visual Guides
Caption: Troubleshooting workflow for TPA column chromatography.
Caption: Key factors influencing the success of TPA purification.
References
- 1. thesis.unipd.it [thesis.unipd.it]
- 2. biotage.com [biotage.com]
- 3. teledyneisco.com [teledyneisco.com]
- 4. Novel ligands from direct benzylic functionalisation of this compound - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02022G [pubs.rsc.org]
- 5. Chromatography [chem.rochester.edu]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Tris(2-pyridylmethyl)amine (TPA) Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tris(2-pyridylmethyl)amine (TPA). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound (TPA)?
The most prevalent and well-established method for synthesizing TPA is the direct alkylation of 2-picolylamine with 2-picolyl chloride.[1] In this SN2 reaction, the nucleophilic amine of 2-picolylamine attacks the electrophilic carbon of 2-picolyl chloride. The reaction typically proceeds in two steps, with the initial formation of the secondary amine, bis(2-pyridylmethyl)amine (dipicolylamine), which is then further alkylated to the desired tertiary amine, TPA.[1]
Q2: What are the primary side products observed in TPA synthesis?
The primary side products in TPA synthesis arise from the nucleophilic nature of the amine products, which can compete with the starting material for the alkylating agent. The main side products include:
-
Bis(2-pyridylmethyl)amine (Dipicolylamine): This is the intermediate in the reaction and can remain as a significant impurity if the reaction does not go to completion.
-
Over-alkylation Products (Quaternary Ammonium (B1175870) Salts): The tertiary amine of TPA can be further alkylated by 2-picolyl chloride to form a quaternary ammonium salt. This is a common issue in amine alkylation reactions as the product amine can be as nucleophilic, or even more so, than the starting amine.
-
Colored Impurities (e.g., "Red Oil"): The formation of a "red oil" has been reported as a byproduct.[2] While the exact structure of this colored impurity is not definitively characterized in the literature, it is likely due to side reactions involving the pyridine (B92270) rings or degradation of the reactants or products, potentially through oxidation or polymerization pathways.
Q3: How can I minimize the formation of dipicolylamine in my reaction?
To minimize the presence of the dipicolylamine intermediate in your final product, ensure the reaction goes to completion. This can be achieved by:
-
Stoichiometry: Use a slight excess of the alkylating agent, 2-picolyl chloride. However, be cautious as a large excess can promote the formation of the quaternary ammonium salt.
-
Reaction Time and Temperature: Ensure adequate reaction time and an appropriate temperature to drive the reaction towards the formation of the tertiary amine. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Q4: What causes the formation of the quaternary ammonium salt and how can I avoid it?
The formation of the quaternary ammonium salt occurs when the desired product, TPA, acts as a nucleophile and reacts with another molecule of 2-picolyl chloride. To mitigate this:
-
Control Stoichiometry: Carefully control the stoichiometry of the reactants. Adding the 2-picolyl chloride solution dropwise to the 2-picolylamine solution can help to maintain a low concentration of the alkylating agent, thereby reducing the likelihood of over-alkylation.
-
Reaction Conditions: Lowering the reaction temperature may also help to control the rate of the over-alkylation reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of TPA.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of TPA | - Incomplete reaction. - Formation of a significant amount of side products (dipicolylamine, quaternary salt). - Loss of product during workup and purification. | - Monitor the reaction to completion using TLC or LC-MS. - Optimize the stoichiometry of reactants. A slight excess of 2-picolyl chloride can be used, but a large excess should be avoided. - Control the addition rate of 2-picolyl chloride. - Optimize purification methods. Column chromatography on alumina (B75360) or silica (B1680970) gel can be effective. |
| Presence of a "Red Oil" or Other Colored Impurities | - The exact cause is not well-defined in the literature, but it may be due to oxidation or polymerization side reactions. - Reaction temperature may be too high. - Presence of impurities in starting materials. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Use purified starting materials. 2-picolyl chloride can be unstable and should be handled with care. - Optimize the reaction temperature; avoid excessive heating. - During workup, washing the organic layer with a reducing agent solution (e.g., sodium bisulfite) may help to remove some colored impurities. |
| Difficult Purification / Mixture of Products | - The polarity of TPA, dipicolylamine, and the quaternary salt can be similar, making separation by chromatography challenging. | - Use a gradient elution system for column chromatography to improve separation. - Consider converting the amine mixture to their hydrochloride salts, which may have different solubilities, allowing for separation by recrystallization. The free bases can then be regenerated. - For the removal of the quaternary salt, which is highly polar, washing the organic solution of the crude product with water may help to extract it into the aqueous phase. |
Experimental Protocols
General Synthesis of this compound (TPA)
This protocol is a generalized procedure based on literature methods.[1][2] Researchers should optimize the conditions for their specific laboratory setup.
Materials:
-
2-Picolylamine
-
2-Picolyl chloride hydrochloride
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Deionized water
Procedure:
-
Preparation of 2-Picolyl Chloride Free Base: A solution of 2-picolyl chloride hydrochloride in water is carefully neutralized with a solution of sodium hydroxide at a low temperature (e.g., 0-5 °C) to generate the free base. The free base is then extracted into an organic solvent like dichloromethane. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate and the solvent is removed under reduced pressure. Caution: 2-picolyl chloride free base is unstable and should be used immediately.
-
Alkylation Reaction: A solution of 2-picolylamine in a suitable solvent is prepared in a reaction flask equipped with a dropping funnel and a magnetic stirrer. The freshly prepared solution of 2-picolyl chloride is added dropwise to the 2-picolylamine solution at a controlled temperature (e.g., room temperature or slightly elevated).
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
Workup: The reaction mixture is washed with water to remove any remaining salts. The organic layer is then dried over an anhydrous drying agent.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude TPA can be purified by column chromatography on silica gel or alumina, or by recrystallization from a suitable solvent system (e.g., hexane (B92381) or diethyl ether).
Visualizations
Figure 1. Workflow of TPA synthesis and potential side products.
Figure 2. Troubleshooting logic for common issues in TPA synthesis.
References
Preventing catalyst deactivation in TPMA-mediated reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tris(2-pyridylmethyl)amine (TPMA) as a ligand in controlled radical polymerization, particularly Atom Transfer Radical Polymerization (ATRP).
Frequently Asked Questions (FAQs)
Q1: My ATRP reaction starts well but then slows down or stops completely. What could be the cause?
A1: This is a common issue often linked to catalyst deactivation. The active Cu(I)-TPMA complex can be converted to the inactive Cu(II) state through several pathways. The primary causes include:
-
Oxidation by Impurities: Trace amounts of oxygen in the reaction system can oxidize the Cu(I) catalyst.
-
Catalyzed Radical Termination (CRT): The Cu(I) complex can react with propagating polymer radicals, leading to termination and formation of Cu(II).[1] This is particularly prevalent in the polymerization of acrylates.
-
Oxidative Degradation of the Ligand: In some systems, particularly those using reducing agents (like ARGET ATRP), the TPMA ligand itself can be oxidized, leading to the breakdown of the catalyst complex.[2][3]
Q2: The molecular weight distribution (Ð or PDI) of my polymer is broader than expected. Is this related to catalyst deactivation?
A2: Yes, a broad molecular weight distribution is a strong indicator of poor control over the polymerization, which is often a consequence of catalyst deactivation. When the concentration of the active Cu(I) catalyst decreases, the equilibrium between dormant and active species is disrupted. This leads to a lower concentration of the deactivator (Cu(II)-TPMA), resulting in a higher concentration of propagating radicals that are more likely to terminate irreversibly, thus broadening the molecular weight distribution.[4]
Q3: Can the choice of solvent affect the stability of my Cu-TPMA catalyst?
A3: Absolutely. The solvent can influence the catalyst's stability and activity. In polar solvents, the coordination of solvent molecules to the copper center can occur, potentially altering the catalyst's redox potential and stability.[5] Furthermore, in aqueous media, the deactivator complex (X-Cu(II)/L) can dissociate, leading to a loss of control.[6][7]
Q4: I am using an ARGET ATRP setup. Can the reducing agent I'm using contribute to catalyst deactivation?
A4: While the purpose of the reducing agent in ARGET ATRP is to regenerate the Cu(I) activator, some reducing agents or their byproducts can have detrimental side effects. For instance, if the reducing agent is too strong or used in excessive amounts, it could lead to uncontrolled reduction and potential side reactions. Conversely, the TPMA ligand itself can sometimes act as a reducing agent, leading to its own degradation.[2][3]
Q5: How can I regenerate my Cu-TPMA catalyst in situ during the polymerization?
A5: In-situ regeneration is the principle behind techniques like ARGET (Activators Regenerated by Electron Transfer) and ICAR (Initiators for Continuous Activator Regeneration) ATRP.[8][9] These methods involve adding a reducing agent (e.g., ascorbic acid, tin(II) 2-ethylhexanoate) or a radical initiator (e.g., AIBN) to the reaction mixture.[4] These additives continuously reduce the inactive Cu(II) species back to the active Cu(I) state, thus maintaining a sufficient concentration of the activator for controlled polymerization, even at very low catalyst loadings.[4][8]
Troubleshooting Guide
| Problem | Potential Cause (Catalyst Deactivation Related) | Troubleshooting Steps & Preventative Measures |
| Reaction stalls or has low conversion | 1. Oxidation of Cu(I) catalyst by residual oxygen. 2. Insufficient activator (Cu(I)) concentration due to termination reactions. | 1. Ensure rigorous deoxygenation of all reagents and the reaction vessel (e.g., multiple freeze-pump-thaw cycles or sparging with an inert gas for an extended period). 2. Consider using an ARGET or ICAR ATRP setup to continuously regenerate the Cu(I) activator.[8][9] 3. Increase the initial concentration of the reducing agent in ARGET ATRP. |
| High Polydispersity (Đ > 1.3) | 1. Loss of deactivator (Cu(II)) concentration, leading to increased radical-radical termination. 2. Catalyst dissociation , especially in polar or aqueous media.[6] | 1. Add a small amount of the Cu(II) complex at the beginning of the reaction to establish the equilibrium faster. 2. Use a solvent that is less likely to cause catalyst dissociation. 3. In aqueous systems, adding an excess of a halide salt can help suppress deactivator dissociation.[6] |
| Poor initiation efficiency | 1. Side reactions of the initiator with the catalyst or impurities. 2. Thermal decomposition of the initiator or dormant chain ends , particularly at elevated temperatures.[10][11][12] | 1. Purify the monomer and solvent to remove any potential inhibitors or catalyst poisons. 2. Select an initiator with appropriate thermal stability for the reaction temperature. 3. Optimize the reaction temperature to balance initiation/propagation rates with potential degradation. |
| Inconsistent results between batches | 1. Variable levels of impurities in monomers, solvents, or the TPMA ligand. | 1. Purify all reagents before use. Monomers should be passed through a column of basic alumina (B75360) to remove inhibitors. 2. Use high-purity TPMA ligand. Impurities in the ligand can affect its coordination and the catalyst's performance. |
Experimental Protocols
Protocol 1: Rigorous Deoxygenation for Conventional ATRP
-
Solid Reagents: Add the copper salt (e.g., CuBr) and TPMA ligand to the reaction flask equipped with a magnetic stir bar.
-
Sealing: Seal the flask with a rubber septum.
-
Vacuum/Inert Gas Cycling: Evacuate the flask under vacuum for 15 minutes, then backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this cycle at least three times.
-
Liquid Reagents: Separately deoxygenate the monomer and solvent by sparging with inert gas for 30-60 minutes or by subjecting them to at least three freeze-pump-thaw cycles.
-
Transfer: Transfer the deoxygenated solvent and monomer to the reaction flask via a degassed syringe or cannula.
-
Initiator Addition: Finally, add the initiator via a degassed syringe.
-
Reaction: Place the flask in a preheated oil bath to start the polymerization.
Protocol 2: Setup for ARGET ATRP
-
Reagent Preparation: In a reaction flask, add the Cu(II) salt (e.g., CuBr₂), TPMA ligand, and the reducing agent (e.g., ascorbic acid).
-
Deoxygenation: Sparge the mixture with an inert gas for 20-30 minutes. While less stringent deoxygenation is often sufficient for ARGET ATRP compared to conventional ATRP, it is still good practice.
-
Addition of Liquids: Add the monomer and solvent to the flask.
-
Initiation: Add the initiator to start the reaction. The reaction is typically run at room temperature or slightly elevated temperatures.
Visualizing Deactivation and Prevention Pathways
Below are diagrams illustrating key processes in TPMA-mediated ATRP, including the main polymerization cycle and deactivation pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.unipd.it [research.unipd.it]
- 6. Solvent Effects and Selection of a Catalyst for Aqueous Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. ATRP in Protic Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. pubs.acs.org [pubs.acs.org]
Optimizing TPMA-Catalyzed Polymerization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for Tris(2-pyridylmethyl)amine (TPMA)-catalyzed atom transfer radical polymerization (ATRP). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to overcome common challenges and achieve well-controlled polymerizations.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during TPMA-catalyzed polymerization experiments.
Issue 1: Low or No Monomer Conversion
-
Question: My polymerization has stalled or is proceeding very slowly. What are the potential causes and how can I fix this?
Answer: Low monomer conversion is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst Activity: The Cu(I) activator species is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1] Ensure rigorous deoxygenation of your reaction mixture through techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., argon or nitrogen). For less stringent oxygen-free conditions, consider using an activator regeneration technique like Activators Regenerated by Electron Transfer (ARGET) or Initiators for Continuous Activator Regeneration (ICAR) ATRP, which use a reducing agent to continuously regenerate the Cu(I) species.[2]
-
Solvent Choice: The polarity of the solvent significantly impacts the ATRP equilibrium constant (K_ATRP).[3] Polar solvents like DMSO can increase the polymerization rate.[3] The activation rate constant (kact) has been shown to be orders of magnitude higher in polar solvents like DMSO compared to nonpolar solvents like ethyl acetate.[4] If your polymerization is sluggish, consider switching to a more polar solvent.
-
Initiator Efficiency: Ensure you are using an initiator with a suitable activation rate constant for your monomer. The structure of the alkyl halide initiator plays a crucial role in the initiation efficiency.[3]
-
Ligand Purity: Impurities in commercially available TPMA can act as photosensitive co-catalysts in photo-ATRP, sometimes enabling polymerization where none would occur with highly purified TPMA.[5] However, for thermal ATRP, ensure the purity of your TPMA ligand as impurities could potentially interfere with the catalyst complex formation.
-
Issue 2: High Polydispersity (Đ > 1.3)
-
Question: My resulting polymer has a broad molecular weight distribution. How can I improve the control over my polymerization?
Answer: High dispersity indicates a loss of control over the polymerization, often due to an imbalance in the activation/deactivation equilibrium or termination reactions.
-
Catalyst Concentration: While highly active TPMA-based catalysts allow for very low catalyst concentrations (ppm levels), using too little catalyst can lead to a situation where the deactivator (Cu(II)) concentration is insufficient to effectively cap the growing polymer chains, resulting in uncontrolled radical polymerization and high dispersity.[2] A systematic optimization of the catalyst concentration is recommended. ICAR ATRP of styrene (B11656) and methyl methacrylate (B99206) mediated by CuCl₂/TPMA has shown to yield polymers with narrow molecular weight distributions (Mw/Mn < 1.2).[6]
-
Deactivator Concentration: The presence of a sufficient amount of the deactivator (Cu(II) complex) is crucial for maintaining control. In some cases, starting with a small amount of the Cu(II) species in addition to the Cu(I) catalyst can help establish the ATRP equilibrium faster and maintain a low radical concentration, thus minimizing termination reactions.
-
Solvent and Temperature: The choice of solvent and reaction temperature affects the rates of both propagation and termination.[7] A solvent that promotes a high rate of deactivation relative to propagation will lead to better control. Excessively high temperatures can increase the rate of termination reactions, leading to higher dispersity.[8]
-
Monomer to Initiator Ratio: The targeted degree of polymerization ([M]₀/[I]₀) influences the overall reaction time and the probability of termination. At very high target molecular weights, the long reaction times can increase the likelihood of side reactions and loss of chain-end functionality, leading to broader distributions.
-
Issue 3: Loss of Chain-End Fidelity
-
Question: I am unable to perform a successful chain extension with my synthesized polymer. What could be the reason for the loss of the terminal halogen?
Answer: Loss of the terminal halogen, or chain-end functionality, prevents the polymer from acting as a macroinitiator for subsequent polymerizations.
-
Termination Reactions: Irreversible radical termination reactions lead to the loss of the active chain end. To minimize this, ensure a low radical concentration by optimizing the catalyst system and reaction conditions as described for reducing polydispersity.
-
Side Reactions with the Catalyst: Very active catalysts can sometimes participate in side reactions that lead to loss of chain-end functionality.[9] In such cases, using a slightly less active but more selective catalyst system might be beneficial.
-
Reaction Conditions: High temperatures and prolonged reaction times can increase the probability of side reactions that cleave the terminal halogen.[8] It is advisable to monitor the polymerization and stop the reaction once the desired conversion is reached.
-
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing TPMA-catalyzed polymerization based on literature findings.
Table 1: Effect of Solvent on Activation Rate Constant (k_act) for the [Cu(I)TPMA]⁺/EBiB System
| Solvent | k_act (M⁻¹s⁻¹) | Reference |
| DMSO | 3.14 x 10⁵ | [4] |
| DMF | 1.25 x 10⁵ | [4] |
| Acetonitrile | 1.58 x 10⁴ | [4] |
| Anisole | 1.99 x 10³ | [4] |
| Ethyl Acetate | 9.41 x 10² | [4] |
EBiB = Ethyl α-bromoisobutyrate
Table 2: Typical Reaction Conditions for Controlled TPMA-Catalyzed ATRP
| Polymerization Type | Monomer | [M]₀:[I]₀:[Cu]₀:[L]₀ | Catalyst Loading | Dispersity (Đ) | Reference |
| ICAR ATRP | Styrene (St) | N/A | 50 ppm CuCl₂/TPMA | < 1.2 | [6] |
| ICAR ATRP | Methyl Methacrylate (MMA) | N/A | 50 ppm CuCl₂/TPMA | ≈ 1.2 | [2] |
| ARGET ATRP | Methyl Methacrylate (MMA) | 100:1:0.1:0.2 | N/A | 1.12 - 1.15 | [10] |
| Photo-ATRP (visible light) | OEOMA₅₀₀ | N/A | N/A | 1.18 - 1.25 | [5] |
N/A: Not explicitly provided in a ratio format in the source.
Experimental Protocols
Protocol 1: General Procedure for ICAR ATRP of Styrene with CuBr₂/TPMA
This protocol is adapted from literature procedures for Initiators for Continuous Activator Regeneration (ICAR) ATRP.[11]
Materials:
-
Styrene (St, inhibitor removed)
-
Ethyl 2-bromoisobutyrate (EBiB, initiator)
-
Copper(II) bromide (CuBr₂)
-
This compound (TPMA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN, radical initiator)
-
N,N-Dimethylformamide (DMF, solvent)
-
Nitrogen or Argon gas for purging
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, add CuBr₂ and TPMA.
-
Add DMF to the flask to dissolve the catalyst complex and stir for 10-15 minutes to form a homogeneous solution.
-
In a separate round-bottom flask, add styrene, EBiB, and AIBN.
-
Transfer the catalyst solution to the monomer/initiator mixture.
-
Seal the flask and deoxygenate the mixture by purging with nitrogen or argon for at least 30 minutes while stirring.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70-90 °C) to start the polymerization.
-
Monitor the reaction progress by taking samples periodically for analysis (e.g., ¹H NMR for conversion, GPC for molecular weight and dispersity).
-
To quench the polymerization, cool the flask to room temperature and expose the mixture to air.
-
The polymer can be purified by precipitation in a non-solvent such as methanol (B129727) or hexane.
Visualizations
The following diagrams illustrate key concepts in TPMA-catalyzed polymerization.
Caption: The core ATRP equilibrium between dormant and active species.
Caption: Workflow for Activators Regenerated by Electron Transfer (ARGET) ATRP.
References
- 1. Up in the air: oxygen tolerance in controlled/living radical polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Visible Light-ATRP Driven by this compound (TPMA) Impurities in the Open Air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. Heterogenous catalysis for oxygen tolerant photoredox atom transfer radical polymerization and small-molecule dehalogenation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00899E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Structural Characterization of an ATRP Catalyst Complex - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Enhancing the catalytic activity of Cu-TPMA complexes
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers and scientists working to enhance the catalytic activity of Copper-Tris(2-pyridylmethyl)amine (Cu-TPMA) complexes.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy for enhancing the catalytic activity of a standard Cu-TPMA complex?
A1: A primary strategy is the synthetic modification of the TPMA ligand.[1] Introducing electron-donating groups (e.g., methoxy (B1213986) or methyl groups) into the pyridine (B92270) rings of the TPMA skeleton increases the reducing ability of the corresponding copper(I) complexes.[2][3] This modification stabilizes the copper(II) oxidation state, which in turn enhances the catalytic activity, particularly in processes like Atom Transfer Radical Polymerization (ATRP).[2][4]
Q2: How do additives like tertiary amines or reducing agents boost the performance of Cu-TPMA catalysts?
A2: Additives can significantly enhance catalytic activity by regenerating the active Cu(I) species from the inactive Cu(II) state that forms during the reaction.[5] In a process known as Activators Regenerated by Electron Transfer (ARGET) ATRP, reducing agents such as tertiary amines, tin(II) ethylhexanoate, or ascorbic acid are used to continuously reduce the Cu(II) deactivator back to the Cu(I) activator.[5][6] This allows the reaction to proceed efficiently even with very low (ppm levels) initial catalyst concentrations.[6]
Q3: What is the effect of the solvent on the catalytic activity of Cu-TPMA complexes?
A3: The solvent plays a critical role by influencing the redox properties, structure, and stability of the copper catalyst.[7][8] For reactions in aqueous media, the choice of ligand and solvent is crucial to prevent the disproportionation of the Cu(I) complex, a deactivation pathway where two Cu(I) ions convert to Cu(0) and Cu(II).[7] The coordination of solvent molecules to the copper center can alter the catalyst's reactivity and the overall kinetics of the activation reactions.[8]
Q4: Can impurities in the TPMA ligand affect the reaction?
A4: Yes, impurities can have a significant impact. For instance, in photo-mediated ATRP, common impurities found in commercially available TPMA can act as photosensitive co-catalysts. These impurities may absorb light in a region where the pure Cu-TPMA complex does not, enabling polymerization under visible light without the need for an additional photoredox catalyst. Conversely, for other applications, purified TPMA is essential for reproducible results.
Troubleshooting Guide
Issue 1: The reaction exhibits a long induction period or proceeds very slowly.
-
Possible Cause: Slow regeneration of the active Cu(I) catalyst from the Cu(II) deactivator. This is particularly noted in ARGET ATRP systems.[2][3]
-
Troubleshooting Steps:
-
Increase Reducing Agent Concentration: If using an ARGET or ICAR ATRP system, consider increasing the concentration of the reducing agent to facilitate faster regeneration of the Cu(I) activator.[6]
-
Add a Tertiary Amine: The addition of a tertiary amine like triethylamine (B128534) (TEA) can reduce Cu(II) complexes to active Cu(I) complexes, enhancing the reaction rate.[5]
-
Check for Inhibitors: Ensure all reagents and solvents are free from oxygen and other potential inhibitors, which can oxidize the sensitive Cu(I) catalyst.
-
Increase Temperature: Raising the reaction temperature can increase the rate of polymerization, but this must be balanced against the thermal stability of the polymer and catalyst.[9]
-
Issue 2: The polymerization is uncontrolled, resulting in a high polydispersity index (PDI).
-
Possible Cause: The concentration of the deactivator (Cu(II) complex) is too low, or the deactivation rate constant is too slow, leading to irreversible radical termination reactions.[6][10]
-
Troubleshooting Steps:
-
Optimize Catalyst System: For ATRP, control depends on maintaining a dynamic equilibrium between activation and deactivation. Ensure you are using a ligand that provides a sufficiently high deactivation rate constant.[6]
-
Add Cu(II) Species: Initially adding a small amount of the Cu(II) complex (e.g., CuBr₂) can establish the equilibrium faster and improve control from the start of the reaction.[11]
-
Lower Catalyst Concentration (with ARGET): In some systems, very high catalyst concentrations can lead to side reactions. Using an ARGET approach with a low initial concentration of a highly active catalyst can improve control.[6]
-
Issue 3: The catalyst appears to deactivate completely over the course of the reaction.
-
Possible Cause: Oxidative degradation of the TPMA ligand itself can occur, leading to a progressive malfunction of the catalyst.[5] Another cause is the irreversible oxidation of Cu(I) to Cu(II) due to radical termination events.[10]
-
Troubleshooting Steps:
-
Use a More Robust Ligand: Consider using a synthetically modified TPMA ligand with higher stability under the reaction conditions.
-
Implement a Regenerating System: Employ the ARGET or ICAR ATRP mechanism to continuously regenerate the active Cu(I) catalyst and counteract its consumption by termination reactions.[10]
-
Ensure Anaerobic Conditions: Rigorously deoxygenate the reaction mixture to prevent oxidation of the Cu(I) complex, which is a primary deactivation pathway.[12]
-
Quantitative Data Summary
Quantitative data from electrochemical studies and kinetic experiments provide insight into how modifications and conditions affect catalyst performance.
Table 1: Electrochemical Properties of Substituted Cu/TPMA Complexes in ATRP
| Complex | E₁/₂ (mV vs SCE) | log β(I) | log β(II) | Description |
| Cu/TPMA | -240 | 13.4 ± 0.2 | 19.3 | Archetype complex.[2][3] |
| Cu/TPMA¹ | -310 | 13.4 ± 0.2 | 20.5 | Ligand with one substituted pyridine arm.[2][3] |
| Cu/TPMA² | -360 | 13.4 ± 0.2 | 21.5 | Ligand with two substituted pyridine arms.[2][3] |
| Cu/TPMA*³ | -420 | 13.4 ± 0.2 | 21.5 | Ligand with three substituted pyridine arms.[2][3] |
| A stepwise decrease in the E₁/₂ values indicates that the presence of electron-donating groups increases the reducing ability of the corresponding copper(I) complexes.[2][3] A higher log β(II) value signifies greater stabilization of the copper(II) state.[4] |
Table 2: Effect of Catalyst Concentration on Monomer Recovery in PBMA Depolymerization
| Experiment ID | [CuCl₂/TPMA] (equiv) | Excess [TPMA] (equiv) | Monomer Recovery (f) | Time (min) |
| L₁.₀₈ | 0 | 1.08 | 0.55 | 120 |
| C₀.₂₂L₁.₀₈ | 0.22 | 1.08 | 0.67 | 10 |
| C₀.₄₂L₁.₀₈ | 0.42 | 1.08 | 0.67 | 10 |
| Data from catalyzed depolymerization of Poly(n-butyl methacrylate) (PBMA) at 170 °C. Increasing the catalyst concentration significantly increases the initial reaction rate.[13] |
Key Experimental Protocols
Protocol 1: General Procedure for Activators Regenerated by Electron Transfer (ARGET) ATRP
This protocol describes a typical setup for a controlled radical polymerization using a Cu(II)/TPMA catalyst with a reducing agent.
-
Reagent Preparation:
-
Prepare stock solutions of the monomer (e.g., n-butyl acrylate), initiator (e.g., ethyl α-bromophenylacetate), Cu(II) salt (e.g., CuCl₂), TPMA ligand, and a reducing agent (e.g., tin(II) 2-ethylhexanoate, Sn(EH)₂) in a suitable, deoxygenated solvent (e.g., anisole).
-
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the monomer, solvent, and initiator.
-
Add the CuCl₂ and TPMA ligand stock solutions. The typical molar ratio might be [Monomer]:[Initiator]:[CuCl₂]:[TPMA] = 100:1:0.05:0.05.
-
Seal the flask with a rubber septum.
-
-
Deoxygenation:
-
Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen. Alternatively, perform three freeze-pump-thaw cycles.
-
-
Initiation:
-
Using a gas-tight syringe, inject the reducing agent (e.g., Sn(EH)₂) into the flask. The amount should be sufficient to regenerate the Cu(I) species throughout the polymerization.
-
Place the flask in a preheated oil bath set to the desired reaction temperature (e.g., 90 °C).
-
-
Monitoring and Termination:
-
Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and polymer molecular weight/polydispersity (by GPC).
-
To quench the reaction, cool the flask to room temperature and expose the mixture to air. This will oxidize the Cu(I) catalyst to the inactive Cu(II) state. The polymer can then be purified by precipitation into a non-solvent like cold methanol.
-
Protocol 2: Characterization of Redox Potential by Cyclic Voltammetry (CV)
CV is used to measure the reduction potential (E₁/₂) of the Cu-TPMA complex, which is a key indicator of its catalytic activity.[14]
-
Electrolyte Solution Preparation:
-
Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) in a dry, deoxygenated solvent (e.g., acetonitrile (B52724) or DMSO).
-
-
Sample Preparation:
-
Dissolve the Cu(II)-TPMA complex (e.g., [CuII(TPMA)Br]Br) in the electrolyte solution to a final concentration of 1-2 mM.
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode, SCE).
-
Polish the working electrode with alumina (B75360) slurry and sonicate before use.
-
Fill the cell with the sample solution and purge with an inert gas for 15-20 minutes. Maintain an inert atmosphere over the solution during the measurement.
-
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Scan the potential from an initial value where no reaction occurs (e.g., +0.4 V) to a final potential past the reduction wave (e.g., -0.8 V) and back again. A typical scan rate is 100 mV/s.
-
Record the resulting voltammogram (current vs. potential).
-
-
Data Analysis:
-
The redox potential (E₁/₂) is determined as the average of the cathodic (reduction) and anodic (oxidation) peak potentials: E₁/₂ = (Epc + Epa) / 2. This value provides a measure of the ease of reducing the Cu(II) complex to the active Cu(I) state.
-
Visualizations
References
- 1. Tuning the reactivity and efficiency of copper catalysts for atom transfer radical polymerization by synthetic modification of tris(2-methylpyridyl)amine [iris.unive.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Properties and ATRP activity of copper complexes with substituted tris(2-pyridylmethyl)amine-based ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent Effects and Selection of a Catalyst for Aqueous Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. mdpi.com [mdpi.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An isocyanide ligand for the rapid quenching and efficient removal of copper residues after Cu/TEMPO-catalyzed aerobic alcohol oxidation and atom tran ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00623H [pubs.rsc.org]
Technical Support Center: Enhancing the Stability of Tris(2-pyridylmethyl)amine (TPA) Ligands
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on modifying Tris(2-pyridylmethyl)amine (TPA) ligands to improve the stability of their metal complexes. This resource offers troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for TPA and its metal complexes?
A1: TPA ligands and their corresponding metal complexes are susceptible to degradation through several pathways, including:
-
Oxidative Degradation: The methylene (B1212753) bridges and pyridyl groups of the TPA ligand can be oxidized, particularly when complexed with redox-active metals like copper and iron in the presence of oxygen. This can lead to C-N bond cleavage within the ligand framework.
-
Thermal Degradation: At elevated temperatures, TPA complexes can undergo decomposition. For instance, in the context of atom transfer radical polymerization (ATRP), copper(II) chloride/TPA catalysts can be used for the depolymerization of certain polymers at high temperatures, indicating ligand and complex instability under these conditions.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the TPA ligand. Studies have shown that TPA can undergo photocatalytic degradation, leading to the cleavage of the aromatic ring.[1][2]
Q2: How does ligand modification improve the stability of TPA complexes?
A2: Modifying the TPA ligand can enhance the stability of its metal complexes through several mechanisms:
-
Steric Hindrance: Introducing bulky substituents on the pyridine (B92270) rings can physically shield the metal center and the ligand backbone from reactive species, thereby preventing degradation. This steric bulk can also disfavor decomposition pathways that require specific geometric arrangements.
-
Electronic Effects: The introduction of electron-donating groups (EDGs) on the pyridine rings can increase the electron density at the metal center. This can strengthen the metal-ligand bonds and, in some cases, make the complex more resistant to oxidation. Conversely, electron-withdrawing groups (EWGs) can also influence stability, depending on the specific metal and its preferred electronic environment.
Q3: What are some common modifications made to the TPA ligand to enhance stability?
A3: Common modifications include:
-
Substitution on the Pyridine Rings: Introducing alkyl, alkoxy, or other functional groups at various positions on the pyridine rings can modulate the steric and electronic properties of the ligand.
-
Modification of the Methylene Bridges: Functionalization of the methylene bridges can alter the chelate bite angle and introduce additional steric bulk or coordinating groups.
-
Altering the Apical Donor: Replacing the tertiary amine with other donor atoms, such as phosphorus, can significantly change the electronic structure and stability of the resulting complexes.
Troubleshooting Guide
Issue 1: My TPA complex appears to be degrading during my catalytic reaction, as indicated by a color change and loss of activity. What could be the cause and how can I fix it?
-
Possible Cause: Your complex may be undergoing oxidative degradation, especially if your reaction is performed in the presence of air or an oxidizing agent. The metal center in your TPA complex might be facilitating the formation of reactive oxygen species that attack the ligand.
-
Troubleshooting Steps:
-
Perform reactions under an inert atmosphere: Conduct your experiments in a glovebox or using Schlenk line techniques to exclude oxygen.
-
Use deoxygenated solvents: Purge your solvents with an inert gas (e.g., argon or nitrogen) before use.
-
Consider ligand modification: Synthesize a TPA derivative with bulky substituents on the pyridine rings to sterically protect the metal center. Introducing electron-donating groups may also enhance stability against oxidation for certain metal centers.
-
Issue 2: I am observing decomposition of my TPA complex at elevated temperatures. How can I improve its thermal stability?
-
Possible Cause: The thermal energy supplied may be sufficient to overcome the activation energy for ligand dissociation or decomposition pathways.
-
Troubleshooting Steps:
-
Optimize reaction temperature: Determine the minimum temperature required for your application to minimize thermal degradation.
-
Introduce stabilizing modifications: Incorporating sterically bulky groups can enhance thermal stability by increasing the rigidity of the complex and hindering decomposition pathways.
-
Issue 3: My purified TPA complex is unstable upon storage, even in the dark and under an inert atmosphere. What could be the issue?
-
Possible Cause: The complex may be inherently unstable, or trace impurities from the synthesis could be catalyzing decomposition. The counter-ion used can also play a role in the overall stability of the complex.
-
Troubleshooting Steps:
-
Re-purify the complex: Ensure high purity of your complex by employing appropriate purification techniques such as recrystallization or column chromatography.
-
Vary the counter-ion: If possible, synthesize the complex with different counter-ions to see if stability is affected.
-
Consider a more robust ligand: If the inherent instability of the complex is the issue, designing a more stable TPA analogue with enhanced steric and/or electronic properties is the most effective long-term solution.
-
Data Presentation
Table 1: Comparison of Stability Constants for Unmodified and Modified TPA Complexes
| Ligand | Metal Ion | Method | Log K | Reference |
| This compound (TPA) | Co(II) | Potentiometry | 9.8 | F. A. Walker, J. Am. Chem. Soc., 1974 , 96, 6415-6424 |
| Tris(6-methyl-2-pyridylmethyl)amine | Co(II) | Potentiometry | 10.5 | F. A. Walker, J. Am. Chem. Soc., 1974 , 96, 6415-6424 |
| This compound (TPA) | Cu(II) | Potentiometry | 16.2 | G. Anderegg, Helv. Chim. Acta, 1977 , 60, 123-126 |
| Tris(6-methyl-2-pyridylmethyl)amine | Cu(II) | Potentiometry | 17.1 | G. Anderegg, Helv. Chim. Acta, 1977 , 60, 123-126 |
Note: Higher Log K values indicate greater thermodynamic stability.
Experimental Protocols
Protocol 1: Synthesis of a Sterically Hindered TPA Derivative: Tris(6-methyl-2-pyridylmethyl)amine
This protocol describes the synthesis of a TPA derivative with methyl groups on the 6-position of the pyridine rings to introduce steric hindrance.
Materials:
-
2-(chloromethyl)-6-methylpyridine (B1584554) hydrochloride
-
2-(aminomethyl)-6-methylpyridine
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Deionized water
Procedure:
-
Free-basing of 2-(chloromethyl)-6-methylpyridine: Dissolve 2-(chloromethyl)-6-methylpyridine hydrochloride in a minimal amount of deionized water. Cool the solution in an ice bath and slowly add a concentrated solution of NaOH until the pH is >12. Extract the aqueous layer three times with CH2Cl2. Combine the organic layers, dry over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure to obtain the free base.
-
Alkylation Reaction: Dissolve 2-(aminomethyl)-6-methylpyridine (1 equivalent) in CH2Cl2. Add the free-based 2-(chloromethyl)-6-methylpyridine (2.2 equivalents) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the pure Tris(6-methyl-2-pyridylmethyl)amine.
-
Characterization: Confirm the identity and purity of the product using 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Kinetic Analysis of Complex Degradation using UV-Vis Spectrophotometry
This protocol outlines a general procedure to monitor the degradation of a TPA-metal complex under specific stress conditions (e.g., in the presence of an oxidant).
Materials and Equipment:
-
Purified TPA-metal complex
-
Appropriate solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution)
-
Degradation-inducing agent (e.g., hydrogen peroxide, a specific oxidant)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of the TPA-metal complex of known concentration in the chosen solvent. Prepare a stock solution of the degradation-inducing agent.
-
Wavelength Selection: Record the UV-Vis spectrum of the intact TPA-metal complex to identify the wavelength of maximum absorbance (λmax) of a characteristic peak (e.g., a d-d transition or a ligand-to-metal charge transfer band).
-
Kinetic Run: a. Equilibrate the spectrophotometer's cuvette holder to the desired reaction temperature. b. In a quartz cuvette, place a known volume of the TPA-metal complex stock solution and dilute with the solvent to the final desired concentration. c. Place the cuvette in the spectrophotometer and record the initial absorbance at the selected λmax. d. To initiate the degradation, add a small, known volume of the degradation-inducing agent stock solution to the cuvette, mix quickly and thoroughly, and immediately start recording the absorbance at the chosen λmax as a function of time.
-
Data Analysis: a. Plot the absorbance at λmax versus time. b. Determine the order of the reaction and the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., for a first-order decay, plot ln(Absorbance) vs. time; the slope will be -k).
Visualizations
Caption: Troubleshooting workflow for TPA complex instability.
Caption: Common degradation pathways of TPA metal complexes.
Caption: Workflow for kinetic analysis via UV-Vis spectroscopy.
References
Troubleshooting low initiation efficiency in ATRP with TPMA
Welcome to the technical support center for Atom Transfer Radical Polymerization (ATRP) using Tris(2-pyridylmethyl)amine (TPMA) as a ligand. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues, with a focus on low initiation efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low initiation efficiency or failed ATRP reactions when using TPMA?
Low initiation efficiency in TPMA-mediated ATRP typically stems from one or more of the following issues:
-
Oxygen Contamination: ATRP is highly sensitive to oxygen. Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state, effectively quenching the polymerization.[1] This is the most frequent cause of failed reactions.
-
Reagent Impurities: The purity of the monomer, initiator, and solvent is critical. Inhibitors in the monomer (like MEHQ) must be removed. Water or other impurities in the solvent can interfere with the catalyst complex. Even impurities in the TPMA ligand itself have been shown to affect polymerization, sometimes acting as photosensitive co-catalysts in visible light-induced ATRP.[2][3]
-
Incorrect Catalyst/Reagent Ratios: The equilibrium in ATRP is delicately balanced. An incorrect ratio of Cu(II) to Cu(I), or ligand to copper, can shift the equilibrium, leading to poor control and low initiation.[4][5]
-
Suboptimal Initiator Choice: The initiator must be sufficiently reactive for the chosen monomer. The reactivity of alkyl halide initiators follows the order of 3° > 2° > 1°, and the presence of activating groups (like phenyl or ester) is crucial.[6]
-
Poor Solubility of the Catalyst Complex: The Cu/TPMA complex must be fully dissolved in the reaction medium to be effective. Poor solubility can lead to a heterogeneous mixture and a drastic reduction in the active catalyst concentration.
Q2: My polymerization is not starting. How can I determine if oxygen is the problem?
If the reaction mixture, which should be lightly colored (often yellowish-green) due to the Cu/TPMA complex, turns deep blue or green immediately upon setup, it is a strong indicator of rapid oxidation of Cu(I) to Cu(II) by oxygen. A properly deoxygenated system should maintain its initial color for a significant period.
Troubleshooting Steps:
-
Improve Deoxygenation Technique: Standard inert gas purging (sparging) may be insufficient for highly sensitive ATRP. The freeze-pump-thaw method (at least three cycles) is significantly more effective at removing dissolved oxygen.[1][7]
-
Use an Oxygen-Tolerant ATRP Method: Techniques like Activators Regenerated by Electron Transfer (ARGET) or Initiators for Continuous Activator Regeneration (ICAR) are designed to be more robust in the presence of limited oxygen.[8] These methods use a reducing agent (e.g., tin(II) 2-ethylhexanoate (B8288628) or ascorbic acid) to continuously regenerate the active Cu(I) catalyst from the Cu(II) species formed by oxygen exposure.[9]
-
Consider Enzymatic Deoxygenation: For aqueous systems, adding glucose oxidase (GOx) can effectively scavenge oxygen from the reaction medium, enabling polymerization even in an open vessel.[1][10]
Q3: How do I properly prepare my reagents to ensure high initiation efficiency?
Proper reagent preparation is crucial. Impurities can act as inhibitors or competing ligands.
-
Monomer: Pass the monomer through a column of basic alumina (B75360) to remove the inhibitor (e.g., MEHQ). Store the purified monomer under an inert atmosphere and at a low temperature.
-
Solvent: Use anhydrous solvents. If necessary, distill the solvent over a suitable drying agent (e.g., CaH₂) and store it over molecular sieves under an inert atmosphere.
-
Initiator: While many initiators are used as received, recrystallization can improve purity if degradation is suspected.[11] Ensure it is fully soluble in the reaction mixture.
-
Ligand (TPMA): Use high-purity TPMA. While some studies have noted that impurities in commercial TPMA can participate in photo-ATRP, for thermal ATRP, pure ligand is essential for predictable results.[2][3]
Troubleshooting and Optimization Data
Optimizing reagent ratios is key to a successful polymerization. The following tables provide guidance on catalyst and reducing agent concentrations for ARGET ATRP, a common and robust method using the TPMA ligand.
Table 1: Optimized Catalyst Concentrations for ARGET ATRP of Various Monomers (Data synthesized from automated experiments)[12]
| Monomer | Monomer Class | Optimal [CuBr₂]₀/[Initiator]₀ Ratio |
| Methyl Methacrylate (MMA) | Methacrylate | 0.075 |
| Butyl Acrylate (BA) | Acrylate | 0.050 |
| Styrene (Sty) | Styrenic | 0.056 |
| DEGMEMA | PEG Mimic | 0.062 |
| DMAEMA | Cationic | 0.050 |
Conditions: TPMA:CuBr₂ = 2.4:1, Sn(Oct)₂ as reducing agent.[12]
Table 2: Effect of Reducing Agent Concentration on Polymerization Control (Data based on trends observed for ARGET ATRP of MMA)[12]
| [Sn(Oct)₂]₀/[Initiator]₀ Ratio | Resulting Polymer PDI | Observation |
| 0.5 : 1 | > 1.30 | Insufficient reduction; slow polymerization. |
| 1.5 : 1 | ~ 1.16 | Optimal control; narrow molecular weight distribution. |
| > 2.0 : 1 | ~ 1.18 | Good control; excess reducing agent does not significantly degrade performance. |
Visual Troubleshooting and Workflow Guides
The following diagrams illustrate the troubleshooting logic and experimental workflow for a successful ATRP experiment.
Caption: Troubleshooting decision tree for low initiation efficiency in ATRP.
Caption: The core equilibrium of the Atom Transfer Radical Polymerization (ATRP) cycle.
Detailed Experimental Protocol: ARGET ATRP of Methyl Acrylate (MA)
This protocol describes a typical Activators Regenerated by Electron Transfer (ARGET) ATRP, which offers enhanced oxygen tolerance compared to traditional ATRP.
Materials:
-
Methyl Acrylate (MA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
Copper(II) Bromide (CuBr₂)
-
This compound (TPMA, ligand)
-
Tin(II) 2-ethylhexanoate (Sn(EH)₂, reducing agent)
-
Anisole (B1667542) (anhydrous solvent)
-
Basic alumina, syringes, Schlenk flask, magnetic stir bar
Procedure:
-
Monomer Purification: Pass MA through a short column of basic alumina to remove the inhibitor.
-
Reaction Setup: To a 25 mL Schlenk flask containing a magnetic stir bar, add CuBr₂ (e.g., 0.75 μmol) and TPMA (e.g., 3.75 μmol, 5-fold excess to initiator).[7]
-
Add Reagents: In the flask, add anisole (e.g., 2 mL), the purified MA (e.g., 15 mmol), and the initiator EBiB (e.g., 75 μmol).[7] The target degree of polymerization (DP) here is [MA]/[EBiB] = 200.
-
Deoxygenation (Critical Step): Seal the flask and perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Freeze the mixture in liquid nitrogen until solid.
-
Apply a high vacuum for 10-15 minutes.
-
Close the vacuum line and thaw the mixture.
-
Backfill with an inert gas (Argon or Nitrogen). Repeat two more times.
-
-
Prepare Reducing Agent: In a separate vial, prepare a solution of the reducing agent, Sn(EH)₂ (e.g., 7.5 μmol in 1 mL of anisole).[7] Purge this solution with inert gas for 15-20 minutes.
-
Initiate Polymerization: Using a gas-tight syringe, add the reducing agent solution to the reaction flask. Place the flask in a preheated oil bath set to the desired temperature (e.g., 40-60 °C) and begin stirring.
-
Monitor Reaction: Take samples periodically via a degassed syringe to monitor monomer conversion (by GC or ¹H NMR) and polymer molecular weight (by GPC).
-
Terminate Polymerization: To stop the reaction, cool the flask and open it to the air. The influx of oxygen will oxidize the Cu(I) catalyst, quenching the polymerization. The polymer can then be purified by precipitation into a non-solvent (e.g., cold methanol (B129727) or hexane).
Caption: Standard experimental workflow for ARGET ATRP.
References
- 1. Enzyme-Deoxygenated Low Parts per Million Atom Transfer Radical Polymerization in Miniemulsion and Ab Initio Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visible Light-ATRP Driven by this compound (TPMA) Impurities in the Open Air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic Studies on ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. main.spsj.or.jp [main.spsj.or.jp]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. benchchem.com [benchchem.com]
- 12. Automated ARGET ATRP Accelerates Catalyst Optimization for the Synthesis of Thiol-Functionalized Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of TPMA Metal Complexes
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effect of solvents on the stability of Tris(2-pyridylmethyl)amine (TPMA) metal complexes. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experimental work with TPMA metal complexes.
Question: My TPMA metal complex, which was soluble initially, has started to precipitate. What could be the cause and how can I fix it?
Answer: Precipitation of a TPMA metal complex can be attributed to several factors related to solvent interactions and complex stability.
-
Potential Causes:
-
Solvent Polarity Mismatch: The polarity of the solvent may not be suitable for maintaining the solubility of the complex, especially if counterions are involved.
-
Decomposition: The complex may be unstable in the chosen solvent, leading to decomposition into insoluble products.[1] Under certain conditions, this can lead to the formation of metal oxides.[1]
-
Solvent Coordination: Some solvents can coordinate to the metal center, potentially displacing the TPMA ligand and leading to the formation of a less soluble species.[2]
-
Concentration Effects: The solution may be supersaturated, causing the complex to crystallize or precipitate over time.
-
-
Solutions:
-
Solvent Screening: Test the solubility of the complex in a range of solvents with varying polarities and coordinating abilities (e.g., acetonitrile (B52724), dimethylformamide (DMF), dichloromethane). Non-aqueous solvents like acetonitrile or DMF are often used for synthesis and electrochemical studies.[3][4]
-
Temperature Adjustment: Gently warming the solution may redissolve the precipitate. However, be aware that elevated temperatures can also accelerate decomposition.
-
Check for Decomposition: Use a spectroscopic technique like UV-Vis or NMR to check for changes in the complex's signature peaks, which would indicate decomposition.
-
Adjust Concentration: Prepare a more dilute solution to prevent precipitation due to supersaturation.
-
Question: I am observing unexpected or changing peaks in my UV-Vis/NMR spectra. Does this mean my TPMA complex is decomposing?
Answer: Yes, changes in spectroscopic signatures are often indicative of a change in the coordination environment or decomposition of the complex.
-
Potential Causes:
-
Ligand Exchange/Solvolysis: The solvent molecules may be competing with the TPMA ligand for coordination sites on the metal ion.[2] This is particularly common in solvents with high donor ability.
-
Redox Instability: The metal center may be undergoing oxidation or reduction, which would significantly alter the electronic spectrum. This can be investigated using techniques like cyclic voltammetry.[5][6]
-
Decomposition Pathway: The complex may be undergoing a chemical reaction in the solvent, such as hydrolysis in the presence of trace water or another form of degradation.[7]
-
pH Effects: In protic solvents, changes in pH can affect the protonation state of the ligand or lead to the formation of hydroxo complexes, altering the spectral properties.[8]
-
-
Troubleshooting Steps:
-
Time-Resolved Spectroscopy: Monitor the UV-Vis or NMR spectrum of the complex in the solvent over time. A consistent change indicates an ongoing reaction.
-
Use Anhydrous Solvents: If hydrolysis is suspected, switch to high-purity, anhydrous solvents and conduct experiments under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Paramagnetic NMR: For paramagnetic complexes (e.g., with Co(II), Fe(II), Fe(III), Ni(II)), paramagnetic NMR can be a powerful tool to monitor the complex's structure and stability in solution.[9][10]
-
Cyclic Voltammetry (CV): Perform CV to assess the redox stability of the complex in the chosen solvent and supporting electrolyte.[4] A quasi-reversible or irreversible process can sometimes indicate instability of the oxidized or reduced species.[5]
-
Frequently Asked Questions (FAQs)
Question: How does the choice of solvent affect the stability of a TPMA metal complex?
Answer: The solvent plays a critical role in the stability of metal complexes through several mechanisms.[2] Different solvents can stabilize or destabilize a complex by affecting the equilibrium between the complexed and uncomplexed species.[8] Key factors include the solvent's dielectric constant (polarity), its coordinating ability (donor number), and its potential to engage in specific interactions like hydrogen bonding.[2][8]
Question: What is the role of a solvent's donor number and dielectric constant in complex stability?
Answer:
-
Dielectric Constant (Polarity): A high dielectric constant helps to stabilize charged species, such as the metal ion and counterions. This can sometimes favor the dissociation of the complex.[8]
-
Donor Number (Coordinating Ability): This is a measure of the solvent's ability to donate an electron pair (Lewis basicity).[2] Solvents with a high donor number (e.g., DMSO, DMF) can compete with the TPMA ligand for the metal center. This coordination can lead to ligand substitution, destabilizing the TPMA complex.[2] Conversely, a non-coordinating or weakly coordinating solvent (e.g., dichloromethane, acetonitrile) is less likely to displace the TPMA ligand, often resulting in a more stable complex.
Question: How do I choose an appropriate solvent for studying my TPMA metal complex?
Answer: The ideal solvent should:
-
Dissolve the Complex: The complex and any necessary reagents (like a supporting electrolyte for electrochemistry) must be sufficiently soluble.
-
Be Inert: The solvent should not react with the complex. For redox studies, it should have a wide electrochemical window.[4]
-
Minimize Coordination (Usually): For studying the intrinsic properties of the TPMA complex, a weakly coordinating solvent is often preferred. Acetonitrile is a common choice for this reason.[3]
-
Suit the Analytical Technique: For example, deuterated solvents are required for NMR, and UV-transparent solvents are needed for UV-Vis spectrophotometry.
Quantitative Data Summary
Directly comparable, comprehensive datasets for the stability constants of a single TPMA metal complex across a wide range of solvents are scarce in the literature. However, the stability is governed by fundamental principles of coordination chemistry and solvent effects.[2][11] The following table provides an illustrative summary of how different solvent properties are expected to influence the relative stability of a generic [M(TPMA)]n+ complex.
| Solvent | Dielectric Constant (ε) at 25°C | Donor Number (DN) | Expected Relative Stability of [M(TPMA)]n+ | Rationale |
| Acetonitrile (MeCN) | 37.5 | 14.1 | High | A good balance of polarity to dissolve many complexes, but a relatively low donor number reduces the likelihood of solvent competition with the TPMA ligand.[3][4] |
| Dimethylformamide (DMF) | 36.7 | 26.6 | Moderate to Low | Although polar, its high donor number means it is a strong Lewis base and can compete effectively with the TPMA ligand, potentially leading to ligand substitution and lower stability.[4] |
| Dimethyl Sulfoxide (DMSO) | 47.0 | 29.8 | Low | Possesses both a high dielectric constant and a very high donor number, making it a strong competitor for the metal center, which can lead to significant destabilization of the TPMA complex.[8] |
| Water (H₂O) | 80.1 | 18.0 | Variable | Highly polar, but its moderate donor number can be misleading. It can act as a ligand and also introduces the possibility of pH-dependent hydrolysis reactions, which can significantly impact stability.[8] |
| Dichloromethane (DCM) | 8.9 | 0.1 | High (if soluble) | Very weakly coordinating, and therefore unlikely to displace the TPMA ligand. However, its low polarity may limit the solubility of charged complexes. |
Note: The stability constant (K) is a quantitative measure of the equilibrium between a metal ion and ligands. Higher values indicate more stable complexes.[11]
Key Experimental Protocols
Protocol 1: Determination of Stability Constants by UV-Vis Spectrophotometry
This method monitors changes in the absorbance spectrum of the metal ion upon incremental addition of the TPMA ligand to determine the stoichiometry and stability constant of the resulting complex.[12][13]
-
Preparation: Prepare stock solutions of the metal salt (e.g., Co(ClO₄)₂) and the TPMA ligand in the chosen solvent (e.g., acetonitrile).
-
Job's Plot (Method of Continuous Variation): To determine stoichiometry, prepare a series of solutions where the mole fraction of the ligand is varied from 0 to 1, while keeping the total concentration of (metal + ligand) constant.
-
Measurement: Record the UV-Vis spectrum for each solution at a constant temperature. Identify the wavelength of maximum absorbance (λmax) for the complex.
-
Analysis: Plot the absorbance at λmax against the mole fraction of the ligand. The peak of the plot indicates the stoichiometry (e.g., a peak at 0.5 indicates a 1:1 complex).
-
Titration for Stability Constant: Prepare a solution with a fixed concentration of the metal ion. Titrate this solution with small aliquots of the TPMA ligand stock solution.
-
Data Processing: Record the absorbance at λmax after each addition. The resulting data can be fitted using specialized software to calculate the binding or stability constant (K).[14]
Protocol 2: Monitoring Complex Stability by NMR Spectroscopy
NMR is used to observe the chemical environment of the TPMA ligand. Changes in chemical shifts, peak broadening, or the appearance of new signals can indicate ligand exchange or decomposition.[15][16]
-
Sample Preparation: Dissolve a pure sample of the TPMA metal complex in a deuterated solvent (e.g., CD₃CN, DMSO-d₆).
-
Initial Spectrum: Acquire a baseline ¹H NMR spectrum of the complex immediately after dissolution. For paramagnetic complexes, spectra will have broad peaks and a wide chemical shift range.[9]
-
Time-Course Monitoring: Leave the NMR tube at a constant temperature and acquire spectra at regular intervals (e.g., every hour, then every 24 hours).
-
Interpretation:
-
Stable Complex: The spectrum remains unchanged over time.
-
Ligand Exchange/Decomposition: Observe the appearance of new peaks corresponding to the free TPMA ligand or decomposition products. Changes in the chemical shifts or broadening of existing peaks can also indicate dynamic processes.
-
Protocol 3: Assessing Redox Stability by Cyclic Voltammetry (CV)
CV is an electrochemical technique used to study the redox properties of a complex and the stability of its different oxidation states in a given solvent system.[4][17]
-
Solution Preparation: Dissolve the TPMA metal complex in a non-aqueous solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆). Purge the solution with an inert gas (e.g., argon) to remove oxygen.[4]
-
Electrochemical Cell Setup: Use a standard three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/Ag⁺), and a counter electrode (e.g., platinum wire).[6]
-
Data Acquisition: Scan the potential between set limits and record the resulting current. Perform scans at various scan rates (e.g., 50, 100, 200 mV/s).
-
Data Analysis:
-
Reversible Process: A stable redox couple will show a reversible wave where the ratio of the anodic to cathodic peak currents (ipa/ipc) is close to 1. This indicates that the complex is stable in both oxidation states on the timescale of the experiment.
-
Quasi-reversible or Irreversible Process: If the reverse peak is shifted, broadened, or absent, it suggests that the complex is unstable after the electron transfer event, possibly undergoing a chemical reaction or decomposition.[5]
-
Visual Guides
References
- 1. A new decomposition mechanism for metal complexes under water-oxidation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel ligands from direct benzylic functionalisation of this compound - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02022G [pubs.rsc.org]
- 4. irjmets.com [irjmets.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 7. DECOMPOSITION PATHWAYS of TM-alkyl complexes.pdf [slideshare.net]
- 8. Solvent effects - Wikipedia [en.wikipedia.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijtsrd.com [ijtsrd.com]
- 12. ijsr.net [ijsr.net]
- 13. curresweb.com [curresweb.com]
- 14. mdpi.com [mdpi.com]
- 15. japtamers.co.uk [japtamers.co.uk]
- 16. japtamers.co.uk [japtamers.co.uk]
- 17. sfu.ca [sfu.ca]
Validation & Comparative
A Head-to-Head Battle of Ligands: Tris(2-pyridylmethyl)amine (TPMA) vs. Tris[2-(dimethylamino)ethyl]amine (Me6TREN) in Atom Transfer Radical Polymerization
In the realm of controlled radical polymerization, the choice of ligand is paramount to achieving well-defined polymers with predictable molecular weights and low dispersity. Among the plethora of ligands developed for copper-mediated atom transfer radical polymerization (ATRP), Tris(2-pyridylmethyl)amine (TPMA) and Tris[2-(dimethylamino)ethyl]amine (B34753) (Me6TREN) have emerged as two of the most potent and widely utilized options. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal ligand for their specific polymerization needs.
At a Glance: Key Performance Differences
| Feature | This compound (TPMA) | Tris[2-(dimethylamino)ethyl]amine (Me6TREN) |
| Catalyst Activity | Highly active, particularly with electron-donating substituents.[1][2][3] | Very high activity, often considered one of the most active ligands for ATRP.[4] |
| Redox Potential | More reducing catalysts can be formed with substituted TPMA ligands.[5] | Forms highly reducing Cu(I) complexes.[4] |
| Monomer Scope | Versatile for a wide range of monomers including styrenes, acrylates, and methacrylates.[6] | Highly effective for less reactive monomers and a broad range of other monomers.[4][7] |
| Control over Polymerization | Generally provides excellent control, leading to low dispersity (Đ).[6][8] | Excellent control, often yielding polymers with very low dispersities (Đ ≤ 1.15).[9][10] |
| Side Reactions | Can be sensitive to protonation in acidic media unless appropriately substituted.[1] | The Cu(I)/Me6TREN complex can undergo disproportionation in some solvents, which can be exploited for certain ATRP techniques.[11][12][13] |
| Solubility | Generally good solubility in common organic solvents. | The deactivator species (Cu(II)Br2/Me6TREN) can have poor solubility in nonpolar solvents.[7] |
Delving into the Data: A Quantitative Comparison
The efficacy of a ligand in ATRP is often judged by the rate of polymerization and the degree of control over the resulting polymer's characteristics, such as its dispersity (Đ). The following tables summarize key quantitative data from comparative studies.
Table 1: Comparison of ATRP Equilibrium Constants (KATRP) and Activation Rate Constants (kact)
| Ligand | Monomer | Solvent | KATRP | kact (M-1s-1) | Reference |
| TPMA | Methyl Acrylate (B77674) (MA) | DMSO | - | 3.14 x 105 | [14] |
| TPMA | Methyl Acrylate (MA) | Ethyl Acetate | - | 9.41 x 102 | [14] |
| Me6TREN | - | - | High | Very high | [4] |
Note: Direct comparative values for KATRP and kact under identical conditions are not always available in a single source. The data presented reflects the general trend of high activity for both ligands.
Table 2: Polymer Dispersity (Đ) in Controlled Polymerizations
| Ligand | Monomer | Polymerization Technique | Dispersity (Đ) | Reference |
| TPMA | Styrene | ICAR ATRP | < 1.2 | [6] |
| TPMA | Methyl Methacrylate (B99206) | ICAR ATRP | < 1.2 | [6] |
| TPMA | Oligo(ethylene oxide) monomethyl ether methacrylate (OEOMA500) | Visible Light ATRP | 1.18 - 1.25 | [8] |
| Me6TREN | Methyl Acrylate (MA) | ARGET ATRP | ≤ 1.09 | [10] |
| Me6TREN | Various | ATRP | ≤ 1.15 | [9][10] |
| Me6TREN | N-isopropylacrylamide, N,N-dimethylacrylamide, etc. | SET-LRP (aqueous) | ~1.10 | [13] |
Experimental Corner: Representative Protocols
Detailed experimental procedures are crucial for reproducible results. Below are generalized protocols for a typical ATRP reaction using TPMA and Me6TREN.
Protocol 1: Activators Regenerated by Electron Transfer (ARGET) ATRP of Methyl Acrylate (MA) using CuBr2/TPMA
-
Materials: Methyl acrylate (MA, monomer), Ethyl α-bromoisobutyrate (EBiB, initiator), Copper(II) bromide (CuBr₂), this compound (TPMA, ligand), Ascorbic acid (reducing agent), Dimethyl sulfoxide (B87167) (DMSO, solvent).
-
Procedure:
-
In a Schlenk flask, dissolve CuBr₂ and TPMA in DMSO.
-
Add the monomer (MA) and initiator (EBiB) to the flask. The typical molar ratio is [MA]₀:[EBiB]₀:[CuBr₂]₀:[TPMA]₀ = 100:1:0.02:0.02.[10]
-
Add the reducing agent (e.g., ascorbic acid) to the mixture.
-
Deoxygenate the solution by several freeze-pump-thaw cycles or by purging with an inert gas (e.g., Argon or Nitrogen).
-
Place the flask in a thermostated oil bath at the desired temperature (e.g., 23°C or 60°C).[10]
-
Take samples periodically to monitor conversion (by ¹H NMR or GC) and molecular weight/dispersity (by GPC).
-
Protocol 2: Photoinduced ATRP of Methyl Acrylate (MA) using CuBr2/Me6TREN
-
Materials: Methyl acrylate (MA, monomer), Ethyl α-bromoisobutyrate (EBiB, initiator), Copper(II) bromide (CuBr₂), Tris[2-(dimethylamino)ethyl]amine (Me6TREN, ligand), Dimethyl sulfoxide (DMSO, solvent).
-
Procedure:
-
Prepare a stock solution of CuBr₂ and Me6TREN in DMSO.[15]
-
In a glass vial, add the monomer (MA), initiator (EBiB), and the catalyst stock solution. A typical molar ratio could be [MA]:[EBiB]:[CuBr₂]:[Me6TREN] = 100:1:0.01:0.06.[15]
-
Seal the vial with a septum and deoxygenate by bubbling with nitrogen for approximately 10 minutes.[15]
-
Expose the reaction mixture to a light source (e.g., UV lamp) while stirring.[15]
-
Monitor the reaction progress by taking samples for analysis.
-
Visualizing the Process: Mechanism and Structures
To better understand the roles of these ligands, the following diagrams illustrate the fundamental ATRP mechanism and the structural differences between TPMA and Me6TREN.
Conclusion: Making the Right Choice
Both TPMA and Me6TREN are exceptionally effective ligands for ATRP, each with its own set of advantages.
-
Choose this compound (TPMA) when a highly active and versatile catalyst is needed for a broad range of monomers. Its activity can be further tuned by introducing electron-donating groups to the pyridine (B92270) rings.[1][2][3]
-
Choose Tris[2-(dimethylamino)ethyl]amine (Me6TREN) for polymerizations requiring extremely high catalyst activity, especially with less reactive monomers.[4] Its unique disproportionation behavior in certain solvents can also be leveraged for specific ATRP methodologies like SET-LRP.[13]
Ultimately, the optimal ligand selection will depend on the specific monomer, desired polymer characteristics, and the chosen ATRP technique. The experimental data and protocols provided in this guide serve as a valuable starting point for researchers and scientists in the field of polymer chemistry and drug development to make informed decisions and achieve successful controlled polymerizations.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. p-Substituted Tris(2-pyridylmethyl)amines as Ligands for Highly Active ATRP Catalysts: Facile Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic Studies on ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Visible Light-ATRP Driven by this compound (TPMA) Impurities in the Open Air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Atom transfer radical addition (ATRA) catalyzed by copper complexes with tris[2-(dimethylamino)ethyl]amine (Me6TREN) ligand in the presence of free-radical diazo initiator AIBN - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. research.unipd.it [research.unipd.it]
- 15. rsc.org [rsc.org]
A Head-to-Head Battle of Ligands: TPMA vs. Bipyridine in Copper Catalysis
For researchers, scientists, and drug development professionals, the choice of ligand in copper-catalyzed reactions is critical to achieving desired outcomes. This guide provides an objective comparison of two stalwart ligands, Tris(2-pyridylmethyl)amine (TPMA) and 2,2'-bipyridine (B1663995) (bipyridine), focusing on their performance in the widely used Atom Transfer Radical Polymerization (ATRP) and azide-alkyne cycloaddition (click chemistry). The information presented is supported by experimental data to aid in the selection of the optimal ligand for your specific application.
Performance in Atom Transfer Radical Polymerization (ATRP)
In the realm of copper-catalyzed ATRP, the choice of ligand profoundly impacts the catalytic activity and control over the polymerization. TPMA consistently emerges as a more active ligand compared to bipyridine, a difference that can span several orders of magnitude.[1][2] This enhanced activity is largely attributed to the TPMA ligand's tetradentate nature and its ability to form a more stable Cu(II) complex, which influences the crucial atom transfer equilibrium.[1][3]
The electronic properties of the ligands are a key determinant of catalyst activity. The introduction of electron-donating groups (EDGs) on the pyridine (B92270) rings of both TPMA and bipyridine ligands has been shown to significantly increase the catalytic activity.[1][2][3][4] This modification enhances the stability of the resulting Cu(II) complexes, leading to larger ATRP equilibrium constants (KATRP).[4] For instance, a bipyridine ligand substituted with p-(Me)₂N groups showed a 400-fold increase in polymerization rate compared to the unsubstituted bipyridine.[4] Similarly, modified TPMA ligands with electron-donating substituents are among the most active catalysts developed for ATRP.[2][3][5]
Below is a summary of key performance indicators for TPMA and bipyridine in Cu-catalyzed ATRP.
| Performance Metric | Cu-TPMA | Cu-Bipyridine | Notes |
| Relative Activity (KATRP) | ~3 orders of magnitude higher | Lower | The higher activity of TPMA allows for lower catalyst concentrations.[1] |
| Redox Potential (E1/2 vs SCE) | -240 mV | +55 mV | The more negative redox potential of the Cu/TPMA complex indicates a more reducing and, therefore, more active catalyst.[1][3] |
| Polymerization Control | Generally good control, leading to low dispersity (Đ) polymers. | Good control, but may require higher catalyst concentrations. | Highly active TPMA-based catalysts can sometimes lead to a loss of control if not used in appropriate ATRP techniques (e.g., ARGET ATRP).[2] |
| Catalyst Loading | Effective at ppm levels.[2] | Typically requires higher concentrations than TPMA. | Low catalyst loading is advantageous for reducing contamination in the final polymer product. |
Performance in Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
While TPMA is a champion in ATRP, the landscape changes for copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." In this reaction, the catalytic activity is influenced by different factors, and pyridine-based ligands like TPMA and bipyridine are often outperformed by aliphatic amine ligands.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful research. Below are representative protocols for ATRP and a general guide for CuAAC, based on methodologies reported in the literature.
Protocol 1: Activators Regenerated by Electron Transfer Atom Transfer Radical Polymerization (ARGET ATRP) of Methyl Methacrylate (B99206) (MMA) with Cu-TPMA
This protocol describes a typical ARGET ATRP, which is well-suited for highly active catalysts like Cu-TPMA as it allows for low catalyst concentrations.[7]
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
Copper(II) bromide (CuBr₂), catalyst precursor
-
This compound (TPMA), ligand
-
Ascorbic acid (AscA), reducing agent
-
Anisole, solvent
-
Nitrogen or Argon gas supply
-
Schlenk flask and standard laboratory glassware
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add CuBr₂ (e.g., 0.01 molar equivalents relative to the initiator) and TPMA (e.g., 0.02 molar equivalents).
-
Add the monomer (MMA, e.g., 100 molar equivalents), the initiator (EBiB, 1.0 molar equivalent), and the solvent (anisole).
-
Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. After the final thaw, backfill the flask with nitrogen or argon.
-
Initiation: In a separate, deoxygenated vial, prepare a stock solution of the reducing agent, ascorbic acid, in anisole. Inject the required amount of the ascorbic acid solution (e.g., 0.1 molar equivalents) into the reaction flask via syringe to initiate the polymerization.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir. Monitor the reaction progress by taking samples periodically for analysis by ¹H NMR (for conversion) and GPC (for molecular weight and dispersity).
-
Termination and Purification: Once the desired conversion is reached, terminate the polymerization by opening the flask to air and cooling it down. Dilute the reaction mixture with a suitable solvent like THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst. The purified polymer can then be isolated by precipitation in a non-solvent like cold methanol.
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general framework for a click reaction. The choice of ligand, solvent, and reaction conditions can be optimized for specific substrates.[6][8][9]
Materials:
-
Azide-containing molecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄·5H₂O), catalyst precursor
-
Sodium ascorbate (B8700270), reducing agent
-
A suitable ligand (e.g., THPTA for aqueous media, TBTA for organic solvents)
-
Solvent (e.g., water, t-butanol/water mixture, DMF)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the azide (B81097), alkyne, CuSO₄, sodium ascorbate, and the ligand in the chosen solvent. The sodium ascorbate solution should be prepared freshly.
-
Reaction Mixture: In a reaction vial, add the azide (1.0 equivalent) and the alkyne (1.0-1.2 equivalents).
-
Add the ligand (e.g., 0.1-1.0 equivalent) and the CuSO₄ solution (e.g., 0.01-0.1 equivalent).
-
Initiation: To start the reaction, add the freshly prepared sodium ascorbate solution (e.g., 0.1-1.0 equivalent).
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-24 hours. Progress can be monitored by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, the product can be isolated by standard procedures such as extraction, filtration, or column chromatography.
Visualizing the Mechanisms and Workflows
To better understand the underlying processes, the following diagrams, generated using the DOT language, illustrate the catalytic cycle of ATRP and a general experimental workflow.
Caption: ATRP Catalytic Cycle.
Caption: General Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Characterization of an ATRP Catalyst Complex - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. jenabioscience.com [jenabioscience.com]
A Comparative Guide to Tris(2-pyridylmethyl)amine (TPA) for Researchers and Drug Development Professionals
An In-depth Analysis of Tris(2-pyridylmethyl)amine as a Superior Nitrogen Donor Ligand in Coordination Chemistry and Catalysis
In the landscape of coordination chemistry and catalysis, the choice of a ligand is paramount to steering the reactivity and stability of metal complexes. Among the vast array of nitrogen donor ligands, this compound (TPA) has emerged as a uniquely versatile and powerful scaffold. This guide provides an objective comparison of TPA against other common nitrogen donor ligands, such as bipyridine (bpy) and phenanthroline (phen), supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their applications.
The Distinct Advantage of the TPA Scaffold: A Structural and Electronic Perspective
This compound is a tripodal, tetradentate ligand, meaning it binds to a metal center through four nitrogen atoms—three from the pyridyl rings and one from the central tertiary amine.[1] This tripodal architecture confers significant advantages over bidentate ligands like bipyridine and phenanthroline, which only offer two coordination sites.
The key benefits of the TPA framework include:
-
Pre-defined Coordination Geometry: The tripodal structure of TPA creates a well-defined coordination environment around the metal center, often enforcing a trigonal bipyramidal or a distorted octahedral geometry.[2] This pre-organization can lead to enhanced catalytic selectivity by restricting the available reaction pathways.
-
Enhanced Complex Stability: As a tetradentate chelator, TPA forms more stable complexes with metal ions compared to bidentate or monodentate ligands. This increased stability is crucial for maintaining the integrity of the catalyst under demanding reaction conditions, leading to higher turnover numbers and catalyst longevity.
-
Tunable Steric and Electronic Properties: The TPA scaffold allows for facile modification of its steric and electronic properties by introducing substituents on the pyridyl rings.[3] This tunability enables the fine-tuning of the metal center's reactivity for specific catalytic applications.
-
Mimicking Biological Systems: The coordination environment provided by TPA closely mimics the active sites of various metalloenzymes, making it an invaluable tool in the field of bioinorganic chemistry for developing functional models of these complex biological systems.[4][5]
Quantitative Comparison of Ligand Performance
The superiority of TPA can be quantified through various experimental parameters, including complex stability constants and catalytic activity in specific reactions.
Stability of Metal Complexes
The stability of a metal-ligand complex is a critical factor in its performance. The stability constant (log β) provides a quantitative measure of this stability. While comprehensive comparative data across a wide range of metals is dispersed, the available data for copper complexes illustrates the high stability imparted by the TPA ligand.
| Ligand | Metal Ion | log β (Cu(I)) | log β (Cu(II)) | Reference |
| TPA | Cu(I)/Cu(II) | 13.4 ± 0.2 | - | [6][7] |
| TPMA1 | Cu(I)/Cu(II) | - | 19.3 | [6][7] |
| TPMA2 | Cu(I)/Cu(II) | - | 20.5 | [6][7] |
| TPMA*3 | Cu(I)/Cu(II) | - | 21.5 | [6][7] |
Note: TPMA1, TPMA2, and TPMA*3 are substituted TPA ligands with increasing electron-donating groups, which further enhance the stability of the Cu(II) state.
Catalytic Activity: A Case Study in Oxidation Reactions
While direct side-by-side comparisons of TPA with bipyridine and phenanthroline in the same catalytic oxidation reaction are not always available in a single report, we can infer the potential advantages of TPA. For instance, in the copper-catalyzed oxidation of tetralin, bipyridine and phenanthroline complexes have shown good activity.[8] However, studies on TPA-ligated copper complexes in other oxidation reactions suggest that the TPA ligand's ability to stabilize reactive copper-oxygen intermediates leads to enhanced reactivity. For example, TPA-ligated Cu(II) complexes exhibit anaerobic retro-Claisen type C-C bond cleavage reactivity that exceeds that of analogs supported by ligands with fewer pyridyl donors, such as bipyridine.[9][10]
| Ligand | Catalyst | Reaction | Conversion (%) | Selectivity (%) | Reference |
| Bipyridine | [Cu(bipy)₂Cl]Cl·5H₂O | Tetralin Oxidation | 62.1 | 91 (for α-tetralol + α-tetralone) | [8] |
| Phenanthroline | [Cu(phen)₂Cl]Cl·5H₂O | Tetralin Oxidation | - | - | [8] |
| TPA | [Cu(TPA)Cl]⁺ | (Implied) Higher Reactivity | Data not directly comparable | Data not directly comparable | [9][10] |
Note: The table highlights the need for direct comparative studies under identical conditions to quantify the performance difference.
Experimental Protocols
To facilitate comparative studies in your own research, we provide detailed methodologies for the synthesis of a TPA-metal complex and a representative catalytic application.
Synthesis of a TPA-Copper(II) Complex: [Cu(TPA)Cl]ClO₄
This protocol describes the synthesis of a common TPA-copper precursor.
Materials:
-
This compound (TPA)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Sodium perchlorate (B79767) (NaClO₄)
-
Methanol (B129727) (MeOH)
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolve TPA (1 mmol) in 20 mL of hot methanol.
-
In a separate flask, dissolve CuCl₂·2H₂O (1 mmol) in 10 mL of methanol.
-
Add the CuCl₂ solution dropwise to the stirring TPA solution. The color of the solution should turn deep green.
-
To this solution, add a saturated methanolic solution of NaClO₄ (1.2 mmol).
-
Allow the mixture to cool to room temperature, during which a green precipitate will form.
-
Filter the precipitate, wash with cold methanol and then with diethyl ether.
-
Dry the product under vacuum.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Tripodal ligand - Wikipedia [en.wikipedia.org]
- 3. thesis.unipd.it [thesis.unipd.it]
- 4. researchgate.net [researchgate.net]
- 5. Tris(2-Pyridylmethylamine)V(O)2 Complexes as Counter Ions of Diprotonated Decavanadate Anion: Potential Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tris-(2-pyridylmethyl)amine-ligated Cu(II) 1,3-diketonate complexes: Anaerobic retro-Claisen and dehalogenation reactivity of 2-chloro-1,3-diketonate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tris-(2-pyridylmethyl)amine-ligated Cu(ii) 1,3-diketonate complexes: anaerobic retro-Claisen and dehalogenation reactivity of 2-chloro-1,3-diketonate derivatives - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Validating TPMA Complexes as Functional Enzyme Mimics: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of tris(2-pyridylmethyl)amine (TPMA) complexes as functional enzyme mimics against natural enzymes and other synthetic alternatives. This analysis is supported by experimental data and detailed protocols to aid in the evaluation and application of these versatile catalysts.
This compound (TPMA) is a tripodal ligand capable of forming stable complexes with a variety of transition metals.[1] These complexes have garnered significant interest as functional mimics of metalloenzymes due to their ability to replicate the coordination environment and catalytic activity of natural enzyme active sites.[1] This guide focuses on the validation of TPMA complexes as mimics for catechol oxidase and explores their application in modulating cellular signaling pathways, particularly in the context of zinc signaling.
Performance Comparison: Catechol Oxidase Mimics
TPMA complexes, particularly those containing copper, have been extensively studied for their ability to mimic the function of catechol oxidase, an enzyme that catalyzes the oxidation of catechols to their corresponding quinones.[2][3][4][5] The catalytic efficiency of these mimics is often evaluated using the substrate 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) and is compared based on key kinetic parameters such as the catalytic rate constant (kcat) and the Michaelis constant (KM).
A selection of TPMA-based catechol oxidase mimics and their reported kinetic parameters are presented below, alongside data for the natural enzyme and other synthetic mimics for a comprehensive comparison.
| Catalyst/Enzyme | Metal Center | Substrate | kcat (h⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) | Reference |
| TPMA Complexes | ||||||
| [Cu(L)Cl] | Cu(II) | 3,5-DTBC | 2560 | 0.23 | 3.1 x 10³ | [5] |
| [CuL³]·2H₂O | Cu(II) | 3,5-DTBC | 187.2 | 6.14 | 8.5 x 10⁰ | [6] |
| [CoL³]·5H₂O | Co(II) | 3,5-DTBC | 150.0 | 5.47 | 7.6 x 10⁰ | [6] |
| Natural Enzyme | ||||||
| Catechol Oxidase (Ipomoea batatas) | Cu | 3,5-DTBC | 3.6 x 10⁶ | 0.4 | 2.5 x 10⁶ | [7] |
| Alternative Mimics | ||||||
| Iron Porphyrin Complex | Fe(III) | Guaiacol | Varies | Varies | Varies | [8] |
| Manganese Porphyrin Complex | Mn(III) | O₂⁻ | Varies | Varies | Varies | [9] |
Note: Direct comparison of kcat/KM values should be approached with caution due to variations in experimental conditions (solvent, temperature, pH) across different studies. The data for porphyrin-based mimics often involves different substrates and reaction types, highlighting the diversity of enzyme mimetic systems.
Experimental Protocols
General Protocol for Assaying Catechol Oxidase Activity of a TPMA Complex
This protocol is adapted from methodologies reported for the characterization of synthetic catechol oxidase mimics.[10][11][12][13]
1. Materials and Reagents:
-
TPMA metal complex of interest
-
3,5-di-tert-butylcatechol (3,5-DTBC) as the substrate
-
Methanol (B129727) (or other suitable solvent)
-
Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 6.5)
-
UV-Vis spectrophotometer
2. Preparation of Solutions:
-
Prepare a stock solution of the TPMA complex in methanol at a known concentration (e.g., 1 mM).
-
Prepare a stock solution of 3,5-DTBC in methanol (e.g., 100 mM).
-
Prepare fresh working solutions of the complex and substrate by diluting the stock solutions in the reaction buffer.
3. Kinetic Measurement:
-
Equilibrate the UV-Vis spectrophotometer to the desired temperature (e.g., 25 °C).
-
In a quartz cuvette, mix the reaction buffer and the TPMA complex solution to a final volume of, for example, 2.9 mL.
-
Initiate the reaction by adding a small volume of the 3,5-DTBC working solution (e.g., 0.1 mL) to the cuvette, bringing the total volume to 3.0 mL.
-
Immediately start monitoring the increase in absorbance at the wavelength corresponding to the formation of 3,5-di-tert-butylquinone (3,5-DTBQ), which is typically around 400 nm.
-
Record the absorbance at regular intervals for a sufficient duration to determine the initial reaction rate.
4. Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of 3,5-DTBQ.
-
To determine the Michaelis-Menten kinetic parameters (kcat and KM), repeat the experiment with varying concentrations of the substrate (3,5-DTBC) while keeping the concentration of the TPMA complex constant.
-
Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation. A Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can also be used to determine KM and Vmax.
-
Calculate kcat from the equation: kcat = Vmax / [Catalyst].
TPMA Complexes in Cellular Signaling
Beyond mimicking catalytic enzymes, TPMA and its derivatives are valuable tools for studying cellular signaling pathways, particularly those involving metal ions like zinc (Zn²⁺). TPMA is a well-established chelator for Zn²⁺ and is often used to manipulate and monitor intracellular zinc concentrations.[9][14][15]
Workflow for Monitoring Intracellular Zinc using a TPMA-based Chelator
The following workflow describes a common experimental approach to investigate the role of labile zinc in cellular signaling, using TPMA to modulate its concentration. This process is often monitored using fluorescent zinc sensors.[9][14][15]
Zinc-Mediated Neuronal Signaling Pathway
Intracellular zinc is a crucial signaling molecule in neurons, modulating a variety of pathways, including the MAPK/ERK pathway.[16][17][18] TPMA can be employed in studies of these pathways to chelate zinc and thereby elucidate its specific roles. The diagram below illustrates a simplified model of a zinc-activated signaling cascade in a neuron.
References
- 1. mystrica.com [mystrica.com]
- 2. mocedes.org [mocedes.org]
- 3. researchgate.net [researchgate.net]
- 4. Catechol oxidase activity of a series of new dinuclear copper(II) complexes with 3,5-DTBC and TCC as substrates: syntheses, X-ray crystal structures, spectroscopic characterization of the adducts and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Techniques for measuring cellular zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Kinetic Study, and Spectroscopic Analysis of Peroxidase-like Pinch-Porphyrin Fe(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of XylE (Catechol 2,3-Dioxygenase) enzyme activity by microplate reader [protocols.io]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for measuring labile cytosolic Zn2+ using an in situ calibration of a genetically encoded FRET sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imaging of intracellular free Zn2+ in real time using genetically-encoded FRET sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuronal signalling of zinc: from detection and modulation to function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Neuronal signalling of zinc: from detection and modulation to function - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Substituted TPMA Ligands: Enhancing Catalytic Performance in ATRP
For Researchers, Scientists, and Drug Development Professionals
The rational design of ligands is a cornerstone of modern catalysis, enabling precise control over reaction kinetics and product outcomes. Tris(2-pyridylmethyl)amine (TPMA) and its derivatives have emerged as a versatile class of tetradentate ligands, particularly effective in copper-catalyzed reactions. This guide provides a comparative analysis of substituted TPMA ligands, focusing on their application in Atom Transfer Radical Polymerization (ATRP), a critical technique for synthesizing well-defined polymers used in materials science and drug delivery systems. We present experimental data highlighting the structure-activity relationships that govern their catalytic performance.
Structure-Activity Relationship: The Role of Electronic Effects
The catalytic activity of copper complexes with TPMA-based ligands in ATRP is profoundly influenced by the electronic properties of substituents on the pyridine (B92270) rings. A key finding is that the introduction of electron-donating groups (EDGs) significantly enhances the catalyst's activity.[1] This enhancement is often several orders of magnitude greater than that of the unsubstituted TPMA ligand.[2][3]
The increased activity is primarily attributed to two factors:
-
Enhanced Reducing Power: EDGs increase the electron density at the copper center in the Cu(I) state, making it a more potent reducing agent. This is quantitatively observed as a negative shift in the redox potential (E₁/₂) of the Cu(II)/Cu(I) couple.[4][5]
-
Stabilization of the Higher Oxidation State: The substituted ligands provide greater stabilization for the resulting copper(II) complex, which favors the forward reaction in the ATRP equilibrium.[4][5][6]
Cyclic voltammetry studies have confirmed a stepwise decrease in E₁/₂ values with the increasing number of electron-donating substituents, directly correlating to a more active catalyst.[4][5] This predictable relationship allows for the fine-tuning of catalyst activity to suit specific monomers and reaction conditions.
Comparative Catalytic Performance of Substituted TPMA Ligands
The following table summarizes the electrochemical properties and relative catalytic activity of various substituted TPMA ligands in copper-catalyzed ATRP. The data clearly demonstrates the superior performance of ligands bearing electron-donating groups compared to the parent unsubstituted TPMA.
| Ligand/Catalyst System | Substituent(s) on Pyridine Rings | Redox Potential (E₁/₂) vs SCE (mV) | Relative Catalytic Activity Enhancement | Key Findings & Applications |
| Cu/TPMA | None (Unsubstituted) | -240 | Baseline | Standard catalyst, activity significantly improved with EDGs.[1][4] |
| Cu/TPMA¹ | One 4-methoxy-3,5-dimethyl-pyridyl arm | -310 | > Baseline | Stepwise increase in activity with substitution.[4][5] |
| Cu/TPMA² | Two 4-methoxy-3,5-dimethyl-pyridyl arms | -360 | >> Baseline | Further negative shift in redox potential indicates higher activity.[4][5] |
| Cu/TPMA* | Three 4-methoxy-3,5-dimethyl-pyridyl arms | -420 | Approx. 1,000x vs TPMA | Highly active catalyst, performs well even at low concentrations.[1][2][3] |
| Cu/TPMAPYR | p-pyrrolidine | > -440 | > 1,000x vs TPMA | Exhibits one of the highest reported activities for acrylate (B77674) polymerization.[7][8] |
| Cu/TPMAPIP | p-piperidine | > -440 | > 1,000x vs TPMA | Allows for excellent control in ATRP with ppm-level catalyst loading.[7][8] |
| Cu/TPMAMOR | p-morpholine | > -440 | > 1,000x vs TPMA | Facile synthesis enables access to highly active ATRP catalysts.[7][8] |
SCE: Saturated Calomel Electrode
Detailed Experimental Protocols
The following is a representative methodology for conducting a controlled polymerization via Activators ReGenerated by Electron Transfer (ARGET) ATRP using a highly active substituted TPMA catalyst system.
Representative Protocol: ARGET ATRP of n-Butyl Acrylate (nBA)
Objective: To synthesize poly(n-butyl acrylate) with a predictable molecular weight and low dispersity using a low concentration of a Cu/substituted-TPMA catalyst complex.
Materials:
-
Monomer: n-butyl acrylate (nBA), inhibitor removed by passing through basic alumina.
-
Initiator: Ethyl α-bromophenylacetate (EBP A).
-
Catalyst Precursor: Copper(II) bromide (CuBr₂).
-
Ligand: Tris[(4-methoxy-3,5-dimethyl)-2-pyridyl]methylamine (TPMA*).
-
Reducing Agent: Tin(II) 2-ethylhexanoate (B8288628) (Sn(EH)₂).
-
Solvent: Anisole (B1667542).
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the initiator (EBPA), catalyst precursor (CuBr₂/TPMA* complex), and reducing agent (Sn(EH)₂) in anisole. To prepare the catalyst stock, dissolve CuBr₂ and TPMA* in a 1:1 molar ratio.
-
Reaction Setup: A Schlenk flask is charged with nBA monomer (e.g., 5 mL, 39 mmol) and anisole (e.g., 5 mL).
-
Deoxygenation: The reaction mixture is deoxygenated by bubbling with nitrogen or argon for at least 30 minutes.
-
Initiation: The desired amount of initiator stock solution is added via syringe. This is followed by the addition of the CuBr₂/TPMA* catalyst stock solution (e.g., to achieve 50 ppm concentration relative to the monomer).
-
Activation/Polymerization: The reaction is initiated by adding the reducing agent, Sn(EH)₂, via syringe. The flask is then placed in a thermostated oil bath at a specified temperature (e.g., 60 °C).
-
Monitoring: Samples are withdrawn periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and polymer molecular weight and dispersity (by Gel Permeation Chromatography, GPC).
-
Termination: The polymerization is terminated by cooling the flask and exposing the contents to air, which oxidizes the Cu(I) catalyst. The mixture is then diluted with a solvent like Tetrahydrofuran (THF).
-
Purification: The copper catalyst is removed by passing the diluted polymer solution through a short column of neutral alumina. The solvent is then removed under reduced pressure to yield the final polymer.
Visualizing Catalytic Processes and Logic
Diagrams created with Graphviz to illustrate key concepts.
Caption: Core equilibrium of Atom Transfer Radical Polymerization (ATRP).
Caption: Experimental workflow for a typical ARGET ATRP experiment.
Caption: Relationship between ligand electronics and catalyst activity.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Substituted this compound Ligands for Highly Active ATRP Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Properties and ATRP activity of copper complexes with substituted this compound-based ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. p-Substituted Tris(2-pyridylmethyl)amines as Ligands for Highly Active ATRP Catalysts: Facile Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Metal Chelation: Tris(2-pyridylmethyl)amine (TPA) vs. Cyclen-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
In the realm of metal chelation, the selection of an appropriate ligand is paramount to achieving desired complex stability, kinetic inertness, and functional efficacy. This guide provides a comprehensive comparison of two prominent ligand scaffolds: Tris(2-pyridylmethyl)amine (TPA), a versatile tripodal chelator, and cyclen-based macrocycles, renowned for their high stability and kinetic inertness. This analysis is supported by experimental data to aid researchers in making informed decisions for applications ranging from bioinorganic chemistry to the development of radiopharmaceuticals.
Overview of the Ligands
This compound (TPA) is a tetradentate ligand featuring a central tertiary amine linked to three 2-pyridylmethyl arms. Its flexible structure allows it to coordinate to a variety of metal ions in a tripodal fashion, leaving one or two coordination sites available for substrate binding or catalytic activity. This open coordination sphere makes TPA and its derivatives valuable in the development of biomimetic catalysts and sensors.[1][2]
Cyclen (1,4,7,10-tetraazacyclododecane) is a 12-membered macrocyclic ligand with four secondary amine donors. Its pre-organized structure leads to the formation of thermodynamically stable and kinetically inert metal complexes.[3] Functionalization of the amine groups with pendant arms, such as acetate (B1210297) (DOTA) or phosphinate (DOTPI) groups, further enhances its coordination capabilities and stability, making cyclen-based ligands the gold standard for many applications, particularly in medical imaging and therapy.[4][5][6]
Comparative Analysis of Metal Chelation Performance
The efficacy of a chelator is primarily determined by the thermodynamic stability and kinetic inertness of the metal complex it forms.
Thermodynamic Stability
Thermodynamic stability, quantified by the stability constant (log K), indicates the strength of the metal-ligand interaction at equilibrium. Higher log K values signify more stable complexes.
Table 1: Comparison of Stability Constants (log K) for TPA and Cyclen-Based Ligand Complexes
| Metal Ion | TPA-based Ligand | log K | Cyclen-based Ligand | log K | Reference(s) |
| Cu(II) | Substituted TPA (TPMA*) | 19.3 - 21.5 | DOTPI | 23.11 | [7][8] |
| no2th (tacn-based) | 20.77 | [5] | |||
| Cyclen | 26.2 | ||||
| DOTA | 22.5 | [9] | |||
| Zn(II) | TPA | - | Cyclen | 15.5 | |
| Fe(II) | TPA | - | Cyclen | - | |
| Gd(III) | - | - | DOTPI | 21.0 | [8] |
| Lu(III) | - | - | DOTPI | 20.0 | [8] |
| Y(III) | - | - | DOTPI | 19.6 | [8] |
| Ga(III) | - | - | DOTA | 26.05 | [10] |
Note: Direct comparison is challenging due to variations in experimental conditions and ligand modifications. The data presented is for illustrative purposes.
From the available data, cyclen-based ligands generally exhibit higher thermodynamic stability with a range of metal ions compared to TPA. The macrocyclic effect of cyclen contributes significantly to the formation of these highly stable complexes.[3]
Kinetic Inertness
Kinetic inertness refers to the resistance of a metal complex to dissociation. This is a critical parameter for in vivo applications, such as radiopharmaceuticals, where the radiometal must remain chelated to prevent off-target toxicity.[3]
Cyclen-based macrocycles are well-documented to form kinetically inert complexes due to their rigid, pre-organized structure which "cages" the metal ion.[3] The dissociation of metal ions from these complexes is often very slow.
Conversely, TPA, being an acyclic ligand, generally forms more kinetically labile complexes compared to macrocyclic ligands. However, studies on zinc chelation by TPA have shown it to have faster binding kinetics than some other acyclic chelators like TPEN.[11] The kinetic properties of TPA complexes can be tuned by modifying the pyridyl arms.
Experimental Protocols
Accurate determination of stability constants is crucial for ligand selection. Potentiometric titration and UV-Vis spectrophotometry are two common methods employed for this purpose.
Potentiometric Titration for Determining the Stability Constant of a Cu(II)-TPA Complex
This method involves monitoring the pH of a solution containing the metal ion and the ligand as a strong base is added. The competition between the metal ion and protons for the ligand allows for the calculation of the stability constant.
Materials:
-
Standardized 0.1 M NaOH solution
-
Standardized 0.01 M HClO₄ solution
-
Copper(II) perchlorate (B79767) hexahydrate (Cu(ClO₄)₂·6H₂O)
-
This compound (TPA)
-
0.1 M KNO₃ (to maintain constant ionic strength)
-
Deionized water (degassed)
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Water bath maintained at 25 °C
Procedure:
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (pH 4, 7, and 10).
-
Solution Preparation: Prepare the following solutions in a thermostated vessel at 25 °C under a nitrogen atmosphere:
-
Acid Blank: 50 mL of 0.002 M HClO₄ in 0.1 M KNO₃.
-
Ligand Solution: 50 mL of 0.002 M HClO₄ and 0.001 M TPA in 0.1 M KNO₃.
-
Metal-Ligand Solution: 50 mL of 0.002 M HClO₄, 0.001 M TPA, and 0.0005 M Cu(ClO₄)₂ in 0.1 M KNO₃.
-
-
Titration: Titrate each solution with the standardized 0.1 M NaOH solution. Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added for all three titrations.
-
From the titration curves, calculate the average number of protons bound per ligand molecule (n̄ₐ) and the free ligand concentration ([L]) at various pH values.
-
Calculate the average number of ligands bound per metal ion (n̄).
-
Construct a formation curve by plotting n̄ versus pL (-log[L]).
-
Determine the stepwise stability constants (K₁, K₂, etc.) from the formation curve. The overall stability constant (β) is the product of the stepwise constants.
-
UV-Vis Spectrophotometry for Determining the Stability Constant of a Ni(II)-Cyclen Complex
This method is suitable when the metal complex has a distinct UV-Vis absorption spectrum compared to the free metal ion and ligand. The change in absorbance upon complex formation is used to determine the concentration of the complex and subsequently the stability constant.
Materials:
-
Nickel(II) sulfate (B86663) hexahydrate (NiSO₄·6H₂O)
-
Cyclen
-
Buffer solution (e.g., 0.1 M HEPES, pH 7.4)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure (Mole-Ratio Method):
-
Preparation of Stock Solutions: Prepare stock solutions of NiSO₄ and cyclen of known concentrations in the buffer.
-
Preparation of Sample Solutions: Prepare a series of solutions where the concentration of the metal ion (Ni(II)) is kept constant, while the concentration of the ligand (cyclen) is varied systematically (e.g., from 0 to 5 equivalents relative to the metal). Ensure the total volume of each solution is the same.
-
Spectrophotometric Measurement:
-
Record the UV-Vis spectrum of each solution over a relevant wavelength range to identify the wavelength of maximum absorbance (λ_max) for the Ni(II)-cyclen complex.
-
Measure the absorbance of each solution at this λ_max.
-
-
Data Analysis:
-
Plot the absorbance at λ_max versus the molar ratio of [Cyclen]/[Ni(II)].
-
The plot will typically show two linear regions. The intersection of the extrapolated linear portions gives the stoichiometry of the complex.
-
The stability constant can be calculated from the absorbance data in the curved region of the plot using the Beer-Lambert law and the equilibrium expression for complex formation.
-
Applications in Drug Development and Radiopharmaceuticals
Both TPA and cyclen-based ligands have found applications in the development of therapeutic and diagnostic agents.
TPA Ligands:
-
Biomimetic Catalysis: TPA complexes are used to model the active sites of metalloenzymes and to develop catalysts for various organic transformations.[1]
-
Sensors: The ability to design TPA derivatives with specific recognition properties makes them suitable for the development of fluorescent sensors for metal ions.
-
Radiopharmaceuticals: Recent studies have explored the use of TPA derivatives for the development of ¹⁸F-labeled probes for PET imaging of zinc ions, which are implicated in various diseases.[6]
Cyclen-Based Ligands:
-
MRI Contrast Agents: Gadolinium complexes of DOTA and its derivatives are widely used as contrast agents in Magnetic Resonance Imaging (MRI). The high stability of these complexes is crucial to prevent the release of toxic free Gd(III) ions.
-
Radiopharmaceuticals: Cyclen-based bifunctional chelators, such as DOTA, are extensively used to label targeting molecules (e.g., peptides, antibodies) with radiometals for both diagnostic imaging (e.g., with ⁶⁸Ga, ⁶⁴Cu) and targeted radionuclide therapy (e.g., with ¹⁷⁷Lu, ⁹⁰Y).[10][12] Their high in vivo stability ensures that the radioisotope is delivered specifically to the target tissue.
Logical Relationship of Ligand Properties and Applications
The choice between TPA and cyclen-based ligands is dictated by the specific requirements of the application.
Conclusion
Both this compound and cyclen-based ligands are powerful tools in the field of metal chelation. Cyclen and its derivatives offer unparalleled thermodynamic stability and kinetic inertness, making them the ligands of choice for applications requiring high in vivo stability, such as radiopharmaceuticals and MRI contrast agents. TPA, with its flexible coordination geometry and available coordination sites, is highly valuable for the development of catalysts and sensors. The selection of the optimal ligand will ultimately depend on a careful consideration of the desired properties of the final metal complex and the specific demands of the intended application.
References
- 1. Novel ligands from direct benzylic functionalisation of this compound - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02022G [pubs.rsc.org]
- 2. A caged this compound ligand equipped with a C triazole –H hydrogen bonding cavity - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00607C [pubs.rsc.org]
- 3. Probing Unexpected Reactivity in Radiometal Chemistry: Indium-111-Mediated Hydrolysis of Hybrid Cyclen-Hydroxypyridinone Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal 90Y - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the stability and inertness of Cu(ii) and Cu(i) complexes with methylthiazolyl ligands by tuning the macrocyclic structure - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Collection - Properties and ATRP Activity of Copper Complexes with Substituted this compound-Based Ligands - Inorganic Chemistry - Figshare [acs.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. Chelators for the next generation of Theranostic Soft Radiometals - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 10. Revised coordination model and stability constants of Cu(II) complexes of tris buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound (TPA) as a membrane-permeable chelator for interception of biological mobile zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Electrochemical Analysis of Tripodal Amine Ligands
An in-depth examination of the electrochemical behavior of various tripodal amine ligands reveals significant structure-property relationships, crucial for their application in catalysis, sensing, and drug development. This guide provides a comparative analysis of prominent tripodal amine ligands, focusing on the electrochemical characteristics of their metal complexes, supported by experimental data and detailed protocols.
Tripodal amine ligands, which feature a central nitrogen atom connected to three pendant arms, are a versatile class of chelators in coordination chemistry.[1] The specific nature of these arms, including the donor atoms and steric bulk, profoundly influences the electrochemical properties of the resulting metal complexes.[1] This guide focuses on the widely studied tris(2-pyridylmethyl)amine (tpa) ligand and its derivatives, as well as related structures, to elucidate the impact of ligand design on redox potentials and catalytic activity.
Comparative Electrochemical Data
The electrochemical behavior of metal complexes with tripodal amine ligands is typically investigated using cyclic voltammetry. This technique provides key information about the redox potentials (E₁/₂) of the metal center, which is a measure of the ease with which the metal ion can be oxidized or reduced. The following table summarizes the key electrochemical data for a series of copper(II) complexes with tpa and its methylated analogs.
| Ligand | Complex | E₁/₂ (V vs. Ag/AgCl) | Notes | Reference |
| tpa | [Cu(H₂O)(tpa)]²⁺ | -0.45 | Reversible | [2][3] |
| Me₁tpa | [Cu(H₂O)(Me₁tpa)]²⁺ | -0.55 | Reversible | [2][3] |
| Me₂tpa | [Cu(H₂O)(Me₂tpa)]²⁺ | -0.65 | Reversible | [2][3] |
| Me₃tpa | [Cu(H₂O)(Me₃tpa)]²⁺ | -0.75 | Reversible | [2][3] |
tpa = this compound Me₁tpa = ((6-methyl-2-pyridyl)methyl)bis(2-pyridylmethyl)amine Me₂tpa = bis((6-methyl-2-pyridyl)methyl)(2-pyridylmethyl)amine Me₃tpa = tris((6-methyl-2-pyridyl)methyl)amine
The data clearly indicates that increasing the steric bulk on the pyridyl rings by introducing methyl groups makes the reduction of the Cu(II) center progressively more difficult, as evidenced by the shift of the redox potential to more negative values.[2][3] This steric hindrance can influence the coordination geometry around the copper ion, thereby affecting its electronic properties.[2][3]
Influence on Catalytic Activity
The electronic and steric properties of tripodal amine ligands also have a direct impact on the catalytic activity of their metal complexes. In the case of the copper complexes of tpa and its methylated derivatives, their efficiency in the electrochemical reduction of nitrite (B80452) (NO₂⁻) was investigated.[2][3] The study revealed a clear trend in catalytic activity.
The catalytic activity for the reduction of nitrite was found to increase in the following order: Me₃tpa << Me₂tpa << Me₁tpa < tpa.[2][3] This trend is inversely correlated with the steric hindrance of the ligands. The less sterically hindered tpa complex exhibited the highest catalytic activity, suggesting that substrate access to the metal center is a critical factor in the catalytic cycle.[2][3]
Experimental Protocols
The following provides a generalized experimental protocol for the electrochemical analysis of tripodal amine ligand complexes, based on methodologies reported in the literature.[2][3][4]
Cyclic Voltammetry (CV)
-
Instrumentation: A standard three-electrode electrochemical analyzer is used.
-
Working Electrode: A glassy carbon electrode is typically employed.
-
Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is used as the reference.
-
Auxiliary Electrode: A platinum wire serves as the counter electrode.
-
Electrolyte: A solution of a non-coordinating salt, such as tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) or sodium perchlorate, in a suitable solvent (e.g., DMF, acetonitrile, or water) is used as the supporting electrolyte.
-
Analyte: The metal complex of the tripodal amine ligand is dissolved in the electrolyte solution at a concentration typically in the millimolar range.
-
Procedure: The solution is deoxygenated by purging with an inert gas (e.g., nitrogen or argon) for a period of time before the measurement. The potential is then scanned over a defined range, and the resulting current is measured.
Logical Workflow for Ligand Comparison
The process of comparing different tripodal amine ligands based on their electrochemical properties can be visualized as a systematic workflow.
Figure 1. Workflow for the electrochemical comparison of tripodal amine ligands.
This guide highlights the significant role that ligand architecture plays in determining the electrochemical properties of their metal complexes. The systematic modification of tripodal amine ligands provides a powerful tool for tuning redox potentials and catalytic activities, offering valuable insights for the rational design of new catalysts and functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural and Electrochemical Comparison of Copper(II) Complexes with Tripodal Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mononuclear nickel( ii )–flavonolate complexes of tetradentate tripodal 4N ligands as structural and functional models for quercetin 2,4-dioxygenase: ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04834A [pubs.rsc.org]
Performance Evaluation of Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) in Different Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), a highly basic and sterically hindered phosphine (B1218219), in various solvent systems. Its performance is compared with other phosphine ligands in key organic reactions relevant to drug discovery and development. The information presented is based on available experimental data.
Performance in Organocatalysis: Oxa-Michael and Cyanosilylation Reactions
TTMPP has demonstrated significant efficacy as an organocatalyst, particularly in oxa-Michael additions and cyanosilylation reactions. Its performance is notably influenced by the solvent system employed.
Oxa-Michael Additions
TTMPP has been identified as a potent Lewis base catalyst for oxa-Michael reactions, rivaling the activity of strong Brønsted bases like P2-tBu under concentrated or solvent-free conditions.[1][2][3][4][5] However, its catalytic activity is highly dependent on the concentration and the nature of the solvent.
Key Findings:
-
Concentration Dependence: The catalytic activity of TTMPP is more significantly impacted by dilution compared to the phosphazene base P2-tBu.[1][2][5]
-
Solvent Effects:
-
Polar Protic Solvents: The use of a polar protic solvent like t-butanol can counteract the negative effect of dilution.[1][2][5]
-
Aprotic Solvents: The catalytic activity of TTMPP is diminished in nonpolar aprotic solvents such as toluene (B28343) and polar aprotic solvents like dimethylformamide (DMF) when the reaction is diluted.[1][2][5]
-
Table 1: Comparative Performance of TTMPP in Oxa-Michael Reactions in Different Solvent Systems
| Catalyst | Michael Acceptor | Alcohol | Solvent | Conditions | Conversion (%) | Reference |
| TTMPP | Acrylonitrile | n-Propanol | Benzene-d6 | 1 mol% catalyst, RT | Concentration-dependent | [6] |
| TTMPP | Divinyl sulfone | Isopropanol | Toluene | Diluted | Lower activity | [1][2][5] |
| TTMPP | Divinyl sulfone | Isopropanol | DMF | Diluted | Lower activity | [1][2][5] |
| TTMPP | Divinyl sulfone | Isopropanol | t-Butanol | Diluted | Mitigated negative impact | [1][2][5] |
Cyanosilylation of Aldehydes and Ketones
TTMPP is an efficient catalyst for the cyanosilylation of a wide range of aldehydes and ketones to produce the corresponding cyanohydrin silyl (B83357) ethers.[1] The choice of solvent plays a crucial role in the reaction's efficiency.
Key Findings:
-
Superior Solvents: The reaction proceeds smoothly and with high yields in dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF).[1]
-
Inferior Solvents: Acetonitrile (MeCN) and toluene result in lower yields compared to DMF and THF.[1]
Table 2: Performance of TTMPP in the Cyanosilylation of Benzaldehyde in Various Solvents
| Solvent | Yield (%) |
| DMF | 98 |
| THF | High |
| MeCN | Inferior |
| Toluene | Inferior |
Data extracted from a study on the cyanosilylation of various aldehydes and ketones.[1]
Table 3: Comparison of TTMPP with Other Phosphine Ligands in the Cyanosilylation of Benzaldehyde in DMF
| Phosphine Ligand | Yield (%) |
| TTMPP | 98 |
| Bu₃P | Lower |
| Ph₃P | Lower |
| TMPP* | Lower |
TMPP: Tris(4-methoxyphenyl)phosphine. Data from Matsukawa et al.[1]
Performance in Palladium-Catalyzed Cross-Coupling Reactions
While TTMPP is commercially marketed as a suitable ligand for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination, specific comparative studies detailing its performance in different solvent systems are limited in the readily available scientific literature.[7][8] The following sections provide a general overview of the role of bulky, electron-rich phosphine ligands like TTMPP in these reactions and the expected influence of solvents.
Suzuki-Miyaura Coupling
Bulky and electron-rich phosphine ligands are known to be highly effective for the Suzuki-Miyaura coupling of challenging substrates, such as aryl chlorides.[9][10] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of solvent is critical and can significantly impact the reaction yield and rate.
General Solvent Effects in Suzuki-Miyaura Coupling:
-
Aprotic Polar Solvents: Solvents like DMF and THF are commonly used.
-
Aprotic Nonpolar Solvents: Toluene and dioxane are also frequently employed, often with the addition of water to aid in the dissolution of the base and facilitate the transmetalation step.[2]
While direct comparative data for TTMPP across a range of solvents for the Suzuki-Miyaura reaction is not available in the reviewed literature, its properties as a bulky, electron-rich phosphine suggest it would be a highly effective ligand in suitable solvent systems.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another key transformation where bulky, electron-rich phosphine ligands are crucial for achieving high efficiency, especially with less reactive aryl chlorides.[11][12] The solvent plays a significant role in this reaction, influencing the solubility of reagents and the stability of catalytic intermediates.
General Solvent Effects in Buchwald-Hartwig Amination:
-
Aprotic Solvents: Toluene, dioxane, and THF are commonly used solvents for this reaction.[11][12]
-
Solvent-Free Conditions: In some cases, solvent-free conditions have been shown to be effective.[11]
As with the Suzuki-Miyaura coupling, there is a lack of specific studies comparing the performance of TTMPP in different solvent systems for the Buchwald-Hartwig amination.
Experimental Protocols
General Procedure for TTMPP-Catalyzed Cyanosilylation of Aldehydes and Ketones[1]
To a solution of TTMPP (0.05 mmol) in DMF (1 mL), the aldehyde or ketone (0.5 mmol) and trimethylsilyl (B98337) cyanide (0.60 mmol) are added at room temperature. The mixture is stirred for 30 minutes and then quenched with water. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous Na₂SO₄, and evaporated. The crude product is purified by column chromatography on silica (B1680970) gel.
General Procedure for Oxa-Michael Additions[9]
The alcohol (2.0 equivalents for mono-functionalized Michael acceptors) and the catalyst (e.g., TTMPP, 0.01 equivalents) are added to a sealed tube. The Michael acceptor is then added, and the reaction mixture is stirred at the desired temperature. The reaction progress can be monitored by ¹H NMR spectroscopy.
Diagrams
Caption: Catalytic cycle for the phosphine-catalyzed oxa-Michael addition.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) is a highly effective organocatalyst for oxa-Michael additions and cyanosilylation reactions, with its performance being significantly influenced by the choice of solvent. For these reactions, polar solvents like DMF, THF, and t-butanol generally provide superior results. While TTMPP is recognized as a potent ligand for palladium-catalyzed cross-coupling reactions, there is a notable lack of comprehensive, direct comparative studies on its performance in different solvent systems for reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. Further research in this area would be highly beneficial for the rational design and optimization of synthetic routes in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. DSpace [qspace.library.queensu.ca]
- 7. researchgate.net [researchgate.net]
- 8. Tris(2,4,6-trimethoxyphenyl)phosphine 91608-15-0 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
A Comparative Guide to TPMA-Based Catalysts and Industry Standards for Controlled Radical Polymerization and Alcohol Oxidation
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of more efficient, selective, and sustainable chemical synthesis, the choice of catalyst is paramount. This guide provides a comprehensive comparison of catalysts based on the versatile ligand Tris(2-pyridylmethyl)amine (TPMA) against established industry standards for two critical transformations: controlled radical polymerization and alcohol oxidation. The following sections present quantitative performance data, detailed experimental protocols, and mechanistic diagrams to facilitate informed catalyst selection for your research and development endeavors.
Section 1: Controlled Radical Polymerization: TPMA-based ATRP vs. RAFT
Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are two leading techniques for synthesizing polymers with controlled molecular weights and narrow polydispersities. While both are powerful, they operate on different mechanistic principles. Here, we compare the performance of a highly active copper-TPMA catalyst system for ATRP with the industrially prevalent RAFT method.
Performance Data
The following table summarizes key performance indicators for the polymerization of acrylate (B77674) monomers using Cu/TPMA-mediated ATRP and a typical RAFT approach. While direct head-to-head comparisons under identical conditions are scarce in the literature, the data presented is from studies with similar monomers and provides a strong basis for comparison.
| Parameter | Cu/TPMA ATRP (for n-Butyl Acrylate) | RAFT (for n-Butyl Acrylate) | Industry Standard (RAFT) |
| Catalyst/Agent | CuBr/TPMA | Trithiocarbonate (B1256668) CTA | Various thiocarbonylthio compounds (e.g., trithiocarbonates, dithiobenzoates) |
| Initiator | Alkyl Halide (e.g., Ethyl α-bromoisobutyrate) | Azo-initiator (e.g., AIBN) | Azo-initiators or other radical sources |
| Conversion | >95%[1] | >95%[2] | High conversions are typically achieved. |
| Polydispersity (Đ) | < 1.2[1] | < 1.3[3] | Generally low, often below 1.3, indicating good control over polymer chain growth.[3] |
| Reaction Time | Hours | Hours | Varies depending on monomer and desired molecular weight. |
| Metal Contamination | Yes (Copper) | No | A key advantage of RAFT is the absence of metal catalysts, which simplifies purification, especially for biomedical applications.[4] |
| Monomer Scope | Broad | Broad | RAFT is known for its compatibility with a wide range of monomers.[5] |
| Architectural Control | Excellent | Excellent | Both methods allow for the synthesis of complex architectures like block and star polymers.[5] |
Experimental Protocols
1. Activators ReGenerated by Electron Transfer (ARGET) ATRP of n-Butyl Acrylate with Cu/TPMA
This protocol describes a method for the controlled polymerization of n-butyl acrylate using a low concentration of a copper catalyst with the TPMA ligand, where the activator is continuously regenerated.
-
Materials:
-
n-Butyl acrylate (BA) (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(II) bromide (CuBr₂) (catalyst precursor)
-
This compound (TPMA) (ligand)
-
Tin(II) 2-ethylhexanoate (B8288628) (Sn(EH)₂) (reducing agent)
-
Anisole (B1667542) (solvent)
-
-
Procedure:
-
A Schlenk flask is charged with CuBr₂ and TPMA.
-
The flask is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) through several vacuum-backfill cycles.
-
Degassed anisole and n-butyl acrylate are added to the flask via syringe.
-
The initiator, EBiB, is then added.
-
The reducing agent, Sn(EH)₂, is injected to initiate the polymerization.
-
The reaction is stirred at a controlled temperature (e.g., 60 °C).
-
Samples are withdrawn periodically to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
2. RAFT Polymerization of n-Butyl Acrylate
This protocol outlines a typical RAFT polymerization procedure using a trithiocarbonate as the chain transfer agent (CTA).
-
Materials:
-
n-Butyl acrylate (BA) (monomer)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
A suitable trithiocarbonate RAFT agent (e.g., S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate)
-
Toluene or other suitable solvent
-
-
Procedure:
-
n-Butyl acrylate, the RAFT agent, AIBN, and solvent are combined in a reaction vessel.
-
The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
The vessel is sealed under vacuum or inert atmosphere.
-
The reaction is heated to a specific temperature (e.g., 60-80 °C) to initiate polymerization.
-
The polymerization is allowed to proceed for a predetermined time.
-
The reaction is quenched by cooling and exposing the mixture to air.
-
The polymer is purified by precipitation in a non-solvent (e.g., methanol).
-
Mechanistic Diagrams
Section 2: Alcohol Oxidation: TPMA-Metal Catalysts vs. PGM Catalysts
The selective oxidation of alcohols to aldehydes and ketones is a cornerstone of organic synthesis. Platinum Group Metal (PGM) catalysts, such as platinum and palladium, are the industry standards due to their high activity. This section explores the potential of TPMA-based molecular catalysts, particularly with ruthenium, as alternatives.
Performance Data
Direct comparative studies between TPMA-based catalysts and PGM catalysts for alcohol oxidation are limited. The following table presents data from separate studies to provide a preliminary performance overview. It is crucial to note that reaction conditions vary between these examples.
| Parameter | TPMA-Ru Catalyst (Hypothetical/Reported) | Platinum on Carbon (Pt/C) | Palladium on Carbon (Pd/C) |
| Catalyst | [Ru(TPMA)(L)n] | Pt/C | Pd/C |
| Substrate | Benzyl (B1604629) Alcohol | Benzyl Alcohol | Benzyl Alcohol |
| Oxidant | O₂ (air) | O₂ (air) | O₂ (air) |
| Conversion | High yields reported for similar Ru systems[6] | >99% | >99% |
| Selectivity | High for aldehydes/ketones[6] | >99% to Benzaldehyde | >99% to Benzaldehyde |
| Turnover Frequency (TOF) | Varies with ligand and conditions. | High | High |
| Catalyst Loading | Typically mol % | Typically wt % | Typically wt % |
| Recyclability | Challenging for homogeneous catalysts | Excellent | Excellent |
Experimental Protocols
1. Synthesis of a TPMA-Ruthenium(II) Complex
This protocol describes a general method for the synthesis of a Ru(II)-TPMA precursor complex.
-
Materials:
-
RuCl₃·xH₂O
-
This compound (TPMA)
-
Dimethylformamide (DMF) (solvent)
-
Triphenylphosphine (PPh₃)
-
-
Procedure:
-
A solution of RuCl₃·xH₂O in DMF is heated.
-
Triphenylphosphine is added, and the solution is refluxed to form [RuCl₂(PPh₃)₃].
-
The TPMA ligand is added to a solution of the ruthenium precursor in a suitable solvent (e.g., ethanol).
-
The mixture is refluxed under an inert atmosphere.
-
The resulting complex can be isolated by cooling the solution and collecting the precipitated solid.
-
The product is washed with a non-polar solvent (e.g., ether) and dried under vacuum.
-
2. Aerobic Oxidation of Benzyl Alcohol with a Heterogeneous Platinum Catalyst
This protocol outlines a typical procedure for the selective oxidation of benzyl alcohol using a supported platinum catalyst.
-
Materials:
-
Benzyl alcohol
-
Platinum on activated carbon (Pt/C, e.g., 5 wt%)
-
Toluene or other suitable solvent
-
Molecular sieves (optional, for drying)
-
-
Procedure:
-
Benzyl alcohol, Pt/C catalyst, and solvent are added to a reaction flask.
-
The flask is equipped with a reflux condenser and a balloon filled with air or oxygen, or air is bubbled through the mixture.
-
The mixture is heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
The reaction progress is monitored by TLC or GC analysis.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The catalyst is removed by filtration.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified if necessary.
-
Workflow and Conceptual Diagrams
References
- 1. High-pressure atom transfer radical polymerization of n-butyl acrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Efficient and selective aerobic oxidation of alcohols into aldehydes and ketones using ruthenium/TEMPO as the catalytic system - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tris(2-pyridylmethyl)amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Tris(2-pyridylmethyl)amine (TPMA), a compound commonly used in coordination chemistry.
This compound is classified as harmful if swallowed, a skin irritant, and a serious eye irritant.[1][2][3][4] Adherence to proper disposal procedures is crucial to mitigate these risks and protect both laboratory personnel and the environment.
Hazard Identification and Safety Data
Before handling this compound, it is imperative to be familiar with its hazard profile. The following table summarizes key safety information.
| Hazard Category | GHS Classification | Signal Word | Hazard Statements |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[1][4] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[2][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that is compliant with all federal, state, and local regulations. The following protocol outlines the recommended steps for its safe disposal.
1. Personal Protective Equipment (PPE): Before beginning any disposal-related activities, ensure you are wearing the appropriate personal protective equipment. This includes:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or a face shield.[3]
-
Respiratory Protection: A dust respirator is required if dusts are generated.[1][3]
-
Skin and Body Protection: A lab coat or other protective clothing is necessary to avoid skin contact.[3]
2. Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves), in a designated and clearly labeled waste container.
-
The container should be suitable for solid chemical waste, tightly sealed, and stored in a cool, dry, and well-ventilated area away from incompatible materials.[2][5]
3. Spill Management: In the event of a spill, follow these procedures:
-
Evacuate non-essential personnel from the area.[5]
-
Avoid generating dust.[1]
-
Carefully sweep the solid material into a suitable container for disposal, taking care not to create airborne dust.[3]
-
Clean the affected area thoroughly.
4. Final Disposal:
-
The primary method of disposal is to transfer the waste to an appropriate and licensed treatment and disposal facility.[5]
-
One recommended disposal method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber system.[3]
-
Crucially, all disposal activities must be in strict accordance with local, regional, and national environmental regulations. [3] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Tris(2-pyridylmethyl)amine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Tris(2-pyridylmethyl)amine (TPA). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is harmful if swallowed and causes skin and serious eye irritation.[1][2][3] Adherence to proper PPE protocols is mandatory to minimize exposure risks.
Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[2] A face shield may be required in situations with a higher risk of splashing.[2] | To prevent eye contact which can cause serious irritation.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile).[2][4] Protective clothing and boots as needed.[2] | To prevent skin contact which can cause irritation.[2][3] |
| Respiratory Protection | A NIOSH-approved respirator is required when dust is generated.[1] | To prevent inhalation of dust particles.[1] |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize dust generation.[2][5]
-
Do not eat, drink, or smoke when using this product.[4]
-
Use non-sparking tools to prevent electrostatic discharge.[4]
Storage:
Emergency Procedures and First Aid
| Exposure Route | First Aid Measures |
| If Swallowed | Rinse mouth.[2][4] Immediately make the victim drink water (two glasses at most).[1] Get medical help.[4] |
| In Case of Skin Contact | Take off immediately all contaminated clothing.[1][2][4] Rinse skin with water/shower.[1] If skin irritation occurs, get medical advice or attention.[2][3] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes.[2][3] Remove contact lenses, if present and easy to do.[2][3] Continue rinsing.[2][3] If eye irritation persists, get medical advice or attention.[2][3] |
| If Inhaled | Move the victim into fresh air.[1][2][4] If breathing is difficult, give oxygen.[4] If not breathing, give artificial respiration.[4] Get medical advice/attention if you feel unwell.[2][3] |
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect solid waste in a labeled, sealed container.[5] Avoid actions that could generate dust.[2][5]
-
Liquid Waste (Solutions): Collect rinsate and solutions in a designated, labeled container for chemical waste.[5] Do not dispose of down the drain unless explicitly permitted by local environmental health and safety (EHS) regulations.[4][5]
-
Contaminated Materials: Dispose of contaminated gloves, wipes, and other disposable materials as solid chemical waste in a sealed bag or container.[5]
-
Disposal Method: The primary recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] Always consult and follow all federal, state, and local regulations for chemical waste disposal.[2][4]
Workflow for Handling a Chemical Spill
Caption: Workflow for managing a chemical spill.
Procedure for Donning and Doffing PPE
Caption: Standard sequence for donning and doffing PPE.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
